molecular formula C2H4Si2 B3137281 1,4-Disilabutane CAS No. 4364-07-2

1,4-Disilabutane

カタログ番号: B3137281
CAS番号: 4364-07-2
分子量: 84.22 g/mol
InChIキー: UNPZNUJUYNIACN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,4-Disilabutane is a useful research compound. Its molecular formula is C2H4Si2 and its molecular weight is 84.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

InChI

InChI=1S/C2H4Si2/c3-1-2-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPZNUJUYNIACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si])[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Disilabutane, also known as 1,2-disilylethane, is an organosilicon compound with the chemical formula C₂H₁₀Si₂. It belongs to the class of carbosilanes, which contain a backbone of alternating silicon and carbon atoms. This guide provides a comprehensive overview of the chemical structure, bonding, and key properties of this compound, drawing from available experimental and computational data. A detailed experimental protocol for its synthesis is also presented.

Chemical Structure and Bonding

The fundamental structure of this compound consists of a two-carbon ethane (B1197151) backbone flanked by two silyl (B83357) (SiH₃) groups. The molecule's chemical identifier is CAS number 4364-07-2.

Molecular Geometry

Table 1: Predicted Molecular Geometry of this compound

ParameterAtom Pair/TripletPredicted Value
Bond LengthC-C~ 1.54 Å
C-Si~ 1.87 Å
Si-H~ 1.48 Å
C-H~ 1.09 Å
Bond AngleC-C-Si~ 109.5°
H-Si-H~ 109.5°
H-C-H~ 109.5°
C-Si-H~ 109.5°

Note: These values are estimations based on standard tetrahedral geometries and data from similar organosilane molecules. Actual experimental values may vary.

The bonding in this compound is characterized by covalent sigma (σ) bonds. The silicon and carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each heavy atom. The Si-C bond is longer and weaker than a typical C-C bond due to the larger atomic radius of silicon and the difference in electronegativity between silicon (1.90) and carbon (2.55). This difference in electronegativity imparts a slight polarity to the Si-C bond, with the carbon atom carrying a partial negative charge and the silicon atom a partial positive charge. The Si-H bonds are also covalent but are more reactive than C-H bonds, particularly towards nucleophilic and electrophilic attack.

Conformational Analysis

Rotation around the central C-C bond in this compound leads to different spatial arrangements of the silyl groups, known as conformers. The two primary conformers are the anti and gauche forms.

G Equilibrium cluster_gauche cluster_gauche cluster_anti cluster_anti

Figure 1: Conformational Isomers of this compound.

In the gas phase, the anti conformer, where the two bulky silyl groups are positioned at a 180° dihedral angle to each other, is expected to be the most stable due to minimized steric hindrance. The gauche conformer, with a dihedral angle of approximately 60°, is slightly higher in energy. The energy barrier to rotation around the C-C bond is relatively low, allowing for rapid interconversion between conformers at room temperature.

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the silicon atoms (Si-H) would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would in turn appear as a quartet due to coupling with the silyl protons.

  • ¹³C NMR: The carbon-13 NMR spectrum would show a single resonance for the two equivalent methylene carbons.

  • ²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would exhibit a single resonance, which would be split into a triplet by the adjacent methylene protons.

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H (Si-H)~ 3.2 - 3.5Triplet³J(H-C-Si-H) ~ 3-5
¹H (C-H)~ 0.5 - 0.8Quartet³J(H-Si-C-H) ~ 3-5
¹³C (CH₂)~ 5 - 10--
²⁹Si (SiH₃)~ -60 to -70Triplet²J(Si-C-H) ~ 6-8

Note: These are estimated values based on data for similar organosilanes. Actual chemical shifts can be influenced by solvent and other experimental conditions.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound are characterized by vibrational modes associated with the Si-H, C-H, C-C, and Si-C bonds.

Table 3: Key Vibrational Frequencies and Assignments for this compound

Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)Intensity
Si-H stretchSi-H2100 - 2150Strong (IR)
C-H stretchC-H2850 - 2960Strong (IR, Raman)
CH₂ scissorsC-H1400 - 1470Medium (IR)
Si-H bendSi-H800 - 950Strong (IR)
Si-C stretchSi-C600 - 800Medium (IR, Raman)
C-C stretchC-C900 - 1100Weak (Raman)

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221) with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

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// Edges Start -> Reaction; LAH -> Reaction; Solvent -> Reaction; Reaction -> Quench [label="Reaction Mixture"]; Quench -> Extraction [label="Quenched Mixture"]; Extraction -> Drying [label="Organic Layer"]; Drying -> Distillation [label="Dried Solution"]; Distillation -> Product [label="Purified Product"]; }

Figure 2: Synthetic Workflow for this compound.

Materials:

  • 1,2-Bis(trichlorosilyl)ethane

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Distilled water

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Setup: All glassware must be thoroughly dried and assembled under an inert atmosphere (nitrogen or argon).

  • Reaction: A solution of 1,2-bis(trichlorosilyl)ethane in anhydrous ether is added dropwise to a stirred suspension of a stoichiometric excess of lithium aluminum hydride in anhydrous ether at 0 °C.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of all Si-Cl bonds.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by dilute hydrochloric acid, to neutralize the excess LiAlH₄ and the aluminate salts. This step should be performed at 0 °C with vigorous stirring.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether.

  • Drying and Filtration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

  • Purification: The crude product is purified by fractional distillation under a nitrogen atmosphere to yield pure this compound.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All operations involving LiAlH₄ must be conducted in a fume hood under a strictly inert atmosphere. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Conclusion

This compound serves as a fundamental building block in organosilicon chemistry. Its structure, characterized by a flexible carbon backbone and reactive silyl groups, makes it a versatile precursor for the synthesis of more complex carbosilanes and silicon-containing polymers. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound, enabling a deeper understanding of its chemical behavior and facilitating its application in materials science and synthetic chemistry. Further experimental and computational studies are warranted to refine the structural and spectroscopic parameters of this important molecule.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-disilabutane, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

This compound, also known as 1,2-bis(silyl)ethane, is an organosilicon compound with the chemical formula C₂H₁₀Si₂.[1][2][3] Its structure consists of a two-carbon backbone with a silyl (B83357) group (SiH₃) attached to each carbon.

IdentifierValue
IUPAC Name 1,2-di(silyl)ethane
Synonyms 1,4-DSB, 1,2-Ethanediylbis(silane), Disilylethane[3][4]
CAS Number 4364-07-2[1]
Molecular Formula C₂H₁₀Si₂[1]
Molecular Weight 90.27 g/mol [1][3]
Canonical SMILES C([SiH3])C[SiH3][2]
InChI Key IVSPVXKJEGPQJP-UHFFFAOYSA-N[2]

Physical Properties

This compound is a volatile and highly flammable liquid.[3][4] Its key physical properties are summarized in the table below.

PropertyValue
Appearance Clear to straw-colored liquid[3][4]
Density 0.697 g/cm³[1]
Boiling Point 45 - 46 °C[4]
Freezing Point -15 °C[4]
Flash Point -31 °C[1]
Refractive Index 1.4141[1][4]
Solubility Insoluble in water[5]

Chemical Properties and Reactivity

Stability: this compound is stable in sealed containers when stored under a dry, inert atmosphere.[4]

Reactivity and Hazards:

  • Hydrolytic Sensitivity: It reacts very rapidly with atmospheric moisture.[1]

  • Pyrophoricity: The compound may be pyrophoric, and its vapors have been reported to ignite spontaneously in the air.[1][6] Vapors can also ignite if heated or subjected to static discharge.[4]

  • Hazardous Reactions: In the presence of platinum and Lewis acids, it can generate flammable hydrogen gas.[4] It is incompatible with acids, alcohols, and oxidizing agents.[4][6]

  • Decomposition: Laser-induced decomposition in the gas phase yields gaseous C1–2 hydrocarbons and various silane (B1218182) compounds (RSiH₃ where R=H, CH₃, C₂H₅, and C₂H₃).[7] Hazardous decomposition products can include hydrogen and organic acid vapors.[4][6]

Due to its highly flammable nature, strict safety precautions are necessary when handling this compound. It should be handled in a well-ventilated area, and sources of ignition such as heat, sparks, and open flames must be avoided.[4] Proper grounding procedures are required to prevent static electricity buildup.[4]

Experimental Protocols

Synthesis of this compound via Reduction of 1,2-bis(trichlorosilyl)ethane (B1205221)

A common method for synthesizing this compound is the reduction of 1,2-bis(trichlorosilyl)ethane using a reducing agent like lithium aluminum hydride (LiAlH₄).[8]

Materials:

  • 1,2-bis(trichlorosilyl)ethane (SiCl₃CH₂CH₂SiCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Di-n-butyl ether (anhydrous)

  • 4L reaction vessel with a mechanical stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Cooling bath (-78°C)

  • Cold trap (-78°C)

Procedure:

  • Under an inert atmosphere, place lithium aluminum hydride into the 4L reaction vessel equipped with a mechanical stirrer.[8]

  • Cool the vessel to -78°C using a cooling bath.[8]

  • Slowly add 1 L of cold (approx. -30°C) di-n-butyl ether to the vessel.[8]

  • Allow the mixture to warm to -10°C while stirring.[8]

  • Add 1,2-bis(trichlorosilyl)ethane dropwise to the mixture. During the addition, maintain the reaction temperature below 20°C.[8]

  • After the addition is complete, warm the mixture to 25°C and continue stirring for 2 hours.[8]

  • The volatile this compound product is collected by condensation into a cold trap (-78°C) at a temperature of 30°C.[8]

  • The final product is a colorless liquid with a purity of approximately 98.8% as determined by Gas Chromatography (GC).[8]

Below is a diagram illustrating the logical workflow for this synthesis protocol.

G Synthesis Workflow for this compound cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Product Isolation A 1. Reagent Preparation B Place LiAlH4 in reactor under inert atmosphere C Cool reactor to -78°C B->C D Add cold di-n-butyl ether C->D F Warm mixture to -10°C D->F E 2. Reaction G Dropwise addition of 1,2-bis(trichlorosilyl)ethane (<20°C) F->G H Warm to 25°C and stir for 2 hours G->H J Condense volatile product in cold trap (-78°C) H->J I 3. Product Isolation K Collect pure this compound J->K

Caption: Logical workflow for the synthesis of this compound.

Applications

This compound serves as a chemical intermediate and is primarily used for research purposes.[4] It is a type of carbosilane, which are compounds with alternating silicon and carbon atoms.[3] These compounds are precursors for the chemical vapor deposition of materials like silicon carbide (SiC), which can be tailored for various applications in electronics and materials science.[3][7]

References

An In-depth Technical Guide to the High-Purity Synthesis of 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and validated synthesis route for obtaining high-purity 1,4-disilabutane. The primary method detailed is the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221) using lithium aluminum hydride (LAH), a procedure demonstrated to yield the target compound with excellent purity. This document is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual aids to assist researchers in the successful synthesis of this compound.

Introduction

This compound (also known as 1,2-ethanediylbis(silane)) is an organosilicon compound with a butane (B89635) backbone where the terminal carbon atoms are replaced by silicon atoms. Its unique structure and the reactivity of the Si-H bonds make it a valuable precursor and intermediate in various fields, including materials science and as a building block in the synthesis of more complex organosilicon structures. The demand for high-purity this compound is driven by applications where minimal contamination is critical to achieving desired material properties or reaction outcomes. This guide focuses on a reliable synthesis method that delivers high-purity this compound.

Primary Synthesis Route: Reduction of 1,2-Bis(trichlorosilyl)ethane

The most effective and well-documented method for synthesizing high-purity this compound is the reduction of 1,2-bis(trichlorosilyl)ethane with a powerful reducing agent such as lithium aluminum hydride (LAH). This reaction proceeds by the substitution of the chlorine atoms on the silicon with hydride ions, leading to the formation of the desired Si-H bonds.

Reaction Scheme:

Cl₃Si-CH₂-CH₂-SiCl₃ + 6 LiAlH₄ → H₃Si-CH₂-CH₂-SiH₃ + 6 LiCl + 6 AlH₃

This synthesis route is advantageous due to the ready availability of the starting material and the high purity of the final product that can be achieved.

The following table summarizes the key quantitative data associated with the synthesis of this compound via the reduction of 1,2-bis(trichlorosilyl)ethane.

ParameterValueReference
Starting Material 1,2-Bis(trichlorosilyl)ethane[1]
Reagent Lithium Aluminum Hydride (LiAlH₄)[1]
Solvent Di-n-butyl ether[1]
Reaction Temperature -78 °C to 25 °C[1]
Reaction Time 2 hours (at 25 °C)[1]
Yield 65%[1]
Purity (by GC) 98.8%[1]
Product Appearance Colorless liquid[1]

This protocol is based on the general procedure outlined in the referenced literature.[1] All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as both the reagents and the product are sensitive to air and moisture.

Materials and Equipment:

  • 1,2-Bis(trichlorosilyl)ethane (CAS: 2504-64-5)

  • Lithium aluminum hydride (LiAlH₄) (CAS: 16853-85-3)

  • Di-n-butyl ether (anhydrous)

  • 4L reaction vessel equipped with a mechanical stirrer, dropping funnel, and a condenser

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Trap for volatile product collection, cooled to -78 °C

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge a 4L reaction vessel equipped with a mechanical stirrer with lithium aluminum hydride (LiAlH₄).

  • Cooling and Solvent Addition: Cool the reaction vessel to -78 °C using a low-temperature bath. Slowly add 1 L of cold (approximately -30 °C) anhydrous di-n-butyl ether to the vessel.

  • Warming: Allow the mixture to warm to -10 °C while stirring.

  • Addition of Precursor: Add 1,2-bis(trichlorosilyl)ethane dropwise from the dropping funnel to the stirred mixture. The rate of addition should be controlled to prevent the reaction temperature from exceeding 20 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to 25 °C and continue stirring for 2 hours.

  • Product Isolation: The volatile this compound is isolated by condensation into a cold trap (-78 °C) at 30 °C under reduced pressure.

  • Purification: The collected colorless liquid is this compound. Further purification, if necessary, can be achieved by fractional distillation under an inert atmosphere. The purity of the isolated product is determined by Gas Chromatography (GC).

  • Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water. Handle with extreme care in a dry, inert atmosphere.

  • This compound is a flammable liquid, and its vapors may ignite spontaneously in air.[2]

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the synthesis and purification of high-purity this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_analysis Analysis Stage A Charge LiAlH4 to Reactor B Add Cold Di-n-butyl Ether at -78°C A->B C Warm to -10°C B->C D Add 1,2-bis(trichlorosilyl)ethane (keep temp < 20°C) C->D E Warm to 25°C and Stir for 2h D->E F Condense Volatile Product in Cold Trap (-78°C) E->F Product Transfer G Analyze Purity by GC F->G Sample H High-Purity this compound G->H

Caption: Workflow for the synthesis of high-purity this compound.

Reaction_Pathway reactant 1,2-Bis(trichlorosilyl)ethane Cl₃Si-CH₂-CH₂-SiCl₃ product This compound H₃Si-CH₂-CH₂-SiH₃ reactant->product Reduction reagent LiAlH₄ reagent->product solvent Di-n-butyl ether solvent->product

Caption: Reaction pathway for the synthesis of this compound.

Conclusion

The reduction of 1,2-bis(trichlorosilyl)ethane with lithium aluminum hydride provides a reliable and effective method for the synthesis of high-purity this compound. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers to reproduce this synthesis in their own laboratories. Careful adherence to anhydrous and inert atmosphere techniques is paramount to achieving the reported high yield and purity. The provided workflow and pathway diagrams serve to visually simplify the process, making this a comprehensive resource for professionals in the field.

References

An In-depth Technical Guide to 1,4-Disilabutane (CAS: 4364-07-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Disilabutane, also known as 1,2-bis(silyl)ethane, is an organosilicon compound with the chemical formula C₂H₁₀Si₂. This molecule is of significant interest in materials science as a single-source precursor for the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films. Its structure, featuring a stable silicon-carbon backbone, makes it a valuable building block in various chemical syntheses. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

This compound is a volatile and flammable liquid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 4364-07-2
Molecular Formula C₂H₁₀Si₂[1]
Molecular Weight 90.27 g/mol [1]
Appearance Colorless to straw-colored liquid
Boiling Point 45-46 °C[2]
Density 0.697 g/cm³[1]
Refractive Index 1.4141[2]
Flash Point -31 °C[1]
Hydrolytic Sensitivity Reacts rapidly with atmospheric moisture[1]

Synthesis

The primary route for the synthesis of this compound involves the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221).

Reaction Scheme

Cl3Si-CH2-CH2-SiCl3 1,2-Bis(trichlorosilyl)ethane H3Si-CH2-CH2-SiH3 This compound Cl3Si-CH2-CH2-SiCl3->H3Si-CH2-CH2-SiH3 Reduction LiAlH4 Lithium Aluminum Hydride LiAlH4->H3Si-CH2-CH2-SiH3 LiCl LiCl AlCl3 AlCl3

Synthesis of this compound.
Experimental Protocol

This protocol is based on a literature procedure for a large-scale synthesis.[3]

Materials:

  • 1,2-bis(trichlorosilyl)ethane

  • Lithium aluminum hydride (LiAlH₄)

  • Tetraglyme (B29129) (dried)

  • Nitrogen gas (inert atmosphere)

  • Dry ice/isopropanol bath

Equipment:

  • 3-liter, 3-necked flask with overhead stirrer and thermocouple

  • Claisen head

  • Transfer tube

  • 200 ml 3-necked receiving flask

  • Dry ice condenser

  • Nitrogen bubbler

  • Cannula

Procedure:

  • Assemble and oven-dry all glassware. Flush the entire apparatus with nitrogen.

  • To the 3-liter flask, add one liter of dried tetraglyme via cannula.

  • Cool the receiving flask in a dry ice/isopropanol bath and add dry ice to the condenser.

  • Carefully add lithium aluminum hydride to the reaction flask under a nitrogen atmosphere.

  • Slowly add 1,2-bis(trichlorosilyl)ethane to the stirred suspension of LiAlH₄ in tetraglyme. An exothermic reaction will occur.

  • The reaction mixture will warm, and the this compound product will distill out of the mixture.

  • Collect the distilled this compound in the cooled receiving flask.

  • The crude product can be further purified by fractional distillation if necessary.

Yield: A reported yield for a similar procedure is 84%.[3]

Spectroscopic Data

Due to the reactive nature of the Si-H bonds, obtaining and handling pure samples for spectroscopic analysis requires an inert atmosphere.

Spectroscopy Expected Chemical Shifts / Peaks
¹H NMR The spectrum is expected to show two signals: a triplet for the Si-H protons (δ ≈ 3.5 ppm) and a quartet for the -CH₂- protons (δ ≈ 0.5 ppm), with coupling between them. The Si-H proton chemical shifts are generally found in the range of 3.0-4.0 ppm.[4][5]
¹³C NMR A single signal is expected for the two equivalent methylene (B1212753) (-CH₂-) carbons. The chemical shift for carbons attached to silicon atoms typically appears in the upfield region of the spectrum (δ ≈ 0-20 ppm).[6][7]
IR Spectroscopy Characteristic peaks are expected for Si-H stretching (around 2100-2200 cm⁻¹) and CH₂ stretching and bending vibrations.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺) at m/z = 90, along with fragmentation patterns corresponding to the loss of hydrogen and silyl (B83357) groups.

Applications

Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC) Films

This compound is a key single-source precursor for the deposition of silicon carbide thin films, which are crucial for high-power and high-temperature electronic devices.[8] The use of a single-source precursor simplifies the control of stoichiometry in the deposited film.[8]

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_clean Substrate Cleaning sub_load Loading into Reactor sub_clean->sub_load reactor_setup Reactor Setup (Pressure, Temperature) sub_load->reactor_setup precursor_intro This compound Introduction (Vapor Phase) reactor_setup->precursor_intro deposition Film Deposition precursor_intro->deposition purge Purging with Inert Gas deposition->purge cooldown Reactor Cooldown purge->cooldown unload Unloading of Coated Substrate cooldown->unload characterization Film Characterization (e.g., SEM, XRD) unload->characterization

General workflow for CVD of SiC films.

This is a generalized protocol; specific parameters will need to be optimized for the particular CVD system.

Equipment:

  • Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a quartz tube furnace.

  • Vacuum system.

  • Mass flow controllers for carrier gases.

  • Bubbler for the liquid precursor.

  • Substrate heater.

Procedure:

  • Substrate Preparation:

    • Clean silicon wafers (or other desired substrates) using a standard cleaning procedure (e.g., RCA clean) to remove contaminants.

    • Dry the substrates and load them into the CVD reactor.

  • CVD Process:

    • Evacuate the reactor to a base pressure.

    • Heat the substrate to the desired deposition temperature (typically in the range of 800-1300 °C).

    • Heat the this compound in a bubbler to generate a stable vapor pressure.

    • Use an inert carrier gas (e.g., argon or hydrogen) to transport the precursor vapor into the reaction chamber at a controlled flow rate.

    • The precursor decomposes on the hot substrate surface, leading to the deposition of a SiC film.

    • Maintain the deposition conditions for the desired film thickness.

    • After deposition, stop the precursor flow and purge the reactor with the carrier gas.

  • Post-Deposition:

    • Cool the reactor to room temperature under a continuous flow of the carrier gas.

    • Vent the reactor and unload the coated substrates.

    • Characterize the deposited film using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Raman spectroscopy to determine its morphology, crystallinity, and composition.

Potential in Organic Synthesis and Drug Development

While direct applications of this compound in drug molecules are not widely reported, its reactive Si-H bonds make it a potential starting material for more complex organosilicon compounds. Organosilicon compounds are of growing interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.

A related compound, 1,2-bis(chlorodimethylsilyl)ethane, is used as a protecting group for primary amines in the synthesis of pharmaceuticals.[9][10] This suggests that derivatives of this compound could potentially be developed for similar applications. For instance, the Si-H bonds can undergo hydrosilylation reactions with molecules containing double or triple bonds, allowing for the introduction of the disilaethane moiety into a variety of organic frameworks.

H3Si-CH2-CH2-SiH3 This compound R-CH2-CH2-SiH2-CH2-CH2-SiH3 Hydrosilylation Product H3Si-CH2-CH2-SiH3->R-CH2-CH2-SiH2-CH2-CH2-SiH3 Hydrosilylation R-CH=CH2 Alkene R-CH=CH2->R-CH2-CH2-SiH2-CH2-CH2-SiH3 Pt_catalyst Platinum Catalyst Pt_catalyst->R-CH2-CH2-SiH2-CH2-CH2-SiH3

Hydrosilylation with this compound.

This derivatization could be a pathway to novel sila-drugs, where the incorporation of silicon can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Description Precautionary Measures
Flammability Highly flammable liquid and vapor. Vapors may ignite spontaneously in air.[3]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. Ground/bond container and receiving equipment.[3]
Reactivity Reacts rapidly with moisture, water, and protic solvents. Can generate flammable hydrogen gas in the presence of acids, alcohols, and oxidizing agents.[3]Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a cool, dry, well-ventilated area.[3]
Health Hazards Causes serious eye irritation. May cause skin and respiratory tract irritation.[3]Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or with a respirator.[3]

First Aid Measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash with plenty of soap and water.

  • Eye Contact: Immediately flush with water for at least 15 minutes.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]

Conclusion

This compound is a valuable organosilicon compound with a primary application as a single-source precursor in the chemical vapor deposition of silicon carbide films. Its synthesis from readily available starting materials is well-established. While its direct role in drug development is not prominent, its reactivity offers potential for the synthesis of novel organosilicon structures with applications in medicinal chemistry. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,4-disilabutane (also known as 1,2-bis(silyl)ethane). Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions, analysis of a publicly available infrared spectrum, and comparative data from structurally similar organosilicon compounds. It is designed to assist researchers in the identification, characterization, and quality control of this compound and related materials.

Molecular Structure and Spectroscopic Overview

This compound is a volatile and air-sensitive organosilicon compound with the chemical formula C₂H₁₀Si₂. Its structure consists of a two-carbon backbone with a silyl (B83357) group (SiH₃) at each end. This symmetrical structure dictates a relatively simple spectroscopic signature, which will be explored in the following sections.

The primary spectroscopic techniques covered in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

  • Infrared (IR) Spectroscopy

  • Raman Spectroscopy

  • Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its high symmetry, the NMR spectra of this compound are expected to be straightforward. The molecule has two chemically equivalent silicon atoms, two equivalent methylene (B1212753) (-CH₂-) groups, and two equivalent silyl (-SiH₃) groups.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]Notes
¹H~0.2 (CH₂)Triplet of quartets³J(H-H) ≈ 7 Hz, ²J(Si-H) ≈ 3-4 HzThe methylene protons are coupled to the protons of the adjacent silyl group and the silicon-29 (B1244352) isotope.
¹H~3.3 (SiH₃)Quartet of triplets³J(H-H) ≈ 7 Hz, ¹J(²⁹Si-¹H) ≈ 200 HzThe silyl protons are coupled to the adjacent methylene protons and the silicon-29 isotope.
¹³C~ -5 to 5Singlet-The chemical shift is influenced by the attached silicon atoms.
²⁹Si~ -60 to -80Multiplet¹J(²⁹Si-¹H) ≈ 200 HzThe chemical shift is characteristic of a silicon atom in an alkylsilane environment.
Experimental Protocol for NMR Spectroscopy

Given that this compound is a volatile and air-sensitive liquid, special care must be taken during sample preparation for NMR analysis.

Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of this compound while preventing decomposition or reaction with atmospheric oxygen and moisture.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., benzene-d₆ or chloroform-d₃), dried over molecular sieves

  • NMR tube with a J. Young's valve or a sealable cap

  • Schlenk line or glovebox

  • Gas-tight syringe

  • NMR spectrometer

Procedure:

  • Solvent Preparation: Ensure the deuterated solvent is thoroughly degassed by several freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen.

  • Sample Preparation (under inert atmosphere):

    • In a glovebox or on a Schlenk line, transfer approximately 0.5-1.0 mL of the dried, degassed deuterated solvent into a clean, dry vial.

    • Using a gas-tight syringe, carefully add a few microliters of this compound to the solvent. The concentration should be sufficient for detection (typically 1-5 mg for ¹H NMR, 10-50 mg for ¹³C and ²⁹Si NMR).

    • Gently mix the solution.

    • Transfer the solution into the NMR tube.

    • Securely seal the NMR tube with the J. Young's valve or cap.

  • Data Acquisition:

    • Insert the sealed NMR tube into the NMR spectrometer.

    • Acquire ¹H, ¹³C, and ²⁹Si spectra using standard acquisition parameters. For ²⁹Si NMR, a longer acquisition time may be necessary due to the low natural abundance and lower gyromagnetic ratio of the ²⁹Si nucleus. Polarization transfer techniques like DEPT or INEPT can be employed to enhance the signal.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with Si-H, C-H, C-C, and Si-C bonds.

An ATR-FTIR spectrum of this compound deposited from hexane (B92381) on a titanium surface has been reported. This spectrum shows a very weak absorption at 2160 cm⁻¹ and a stronger absorption in the 2060 cm⁻¹ region, which are indicative of silicon-hydrogen bonds[1].

Table 2: Key Infrared and Raman Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity (IR)Intensity (Raman)Notes
~2950-2850C-H stretchMediumMediumCharacteristic of alkyl C-H bonds.
~2160Si-H stretchStrongStrongA strong, sharp band is characteristic of the Si-H bond.[1]
~1410CH₂ scissorsMediumWeak
~1250Si-CH₂ wagMediumMedium
~1050C-C stretchWeakStrongThe C-C bond is more polarizable, leading to a stronger Raman signal.
~950-800Si-H bendStrongMedium
~700-600Si-C stretchMediumStrong
Experimental Protocol for FTIR Spectroscopy of a Volatile Liquid

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Method 1: Attenuated Total Reflectance (ATR)

  • Equipment: FTIR spectrometer with an ATR accessory.

  • Procedure:

    • Record a background spectrum of the clean, dry ATR crystal.

    • Place a small drop of this compound directly onto the ATR crystal.

    • Acquire the sample spectrum.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Method 2: Transmission Spectroscopy (for volatile liquids)

  • Equipment: FTIR spectrometer, sealed liquid transmission cell with IR-transparent windows (e.g., KBr or NaCl).

  • Procedure:

    • Assemble the sealed liquid cell.

    • Record a background spectrum of the empty, clean cell.

    • Carefully inject the this compound sample into the cell using a syringe, ensuring no air bubbles are present.

    • Acquire the sample spectrum.

    • After analysis, thoroughly clean the cell with a volatile solvent and dry it completely.

Experimental Protocol for Raman Spectroscopy

Objective: To obtain a Raman spectrum of liquid this compound.

Materials and Equipment:

  • Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

  • Glass capillary tube or NMR tube

  • Sample holder

Procedure:

  • Fill a clean glass capillary tube or NMR tube with the this compound sample.

  • Place the sample tube in the spectrometer's sample holder.

  • Focus the laser onto the liquid sample.

  • Acquire the Raman spectrum, adjusting the acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample heating or degradation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the molecular ion (M⁺) and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zProposed FragmentNotes
90[C₂H₁₀Si₂]⁺Molecular ion (M⁺)
89[C₂H₉Si₂]⁺Loss of a hydrogen atom
61[CH₅Si₂]⁺Cleavage of the C-C bond
59[C₂H₇Si]⁺Loss of a silyl radical (•SiH₃)
31[SiH₃]⁺Silyl cation
29[SiH]⁺
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and separate it from any potential impurities.

Materials and Equipment:

  • GC-MS system with an electron ionization (EI) source

  • A suitable GC column for volatile compounds (e.g., a non-polar or medium-polarity column)

  • Helium carrier gas

  • Volatile solvent for sample dilution (e.g., hexane or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • GC-MS Setup:

    • Set the injector temperature to a value suitable for vaporizing the sample without decomposition (e.g., 200-250 °C).

    • Program the GC oven temperature to ensure good separation of components. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 15-200).

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the data. The resulting chromatogram will show the retention time of this compound, and the mass spectrum corresponding to that peak can be analyzed.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation start This compound Sample prep Dissolve in Dried/Degassed Deuterated Solvent start->prep seal Transfer to Sealable NMR Tube or Spectro Cell prep->seal nmr NMR (¹H, ¹³C, ²⁹Si) seal->nmr ftir FTIR seal->ftir raman Raman seal->raman ms GC-MS seal->ms interp Correlate Spectra to Molecular Structure nmr->interp ftir->interp raman->interp ms->interp report Final Report interp->report

General workflow for spectroscopic analysis.

NMR_Workflow NMR Sample Preparation for Air-Sensitive Compounds start Start: Glovebox or Schlenk Line solvent Select Dried & Degassed Deuterated Solvent start->solvent sample Add this compound (liquid) solvent->sample transfer Transfer Solution to J. Young's NMR Tube sample->transfer seal Seal NMR Tube transfer->seal acquire Acquire Spectra (¹H, ¹³C, ²⁹Si) seal->acquire end End: Data Analysis acquire->end

NMR sample preparation workflow.

Vibrational_Spectroscopy_Workflow Vibrational Spectroscopy Workflow cluster_ftir FTIR Analysis cluster_raman Raman Analysis start Start: Liquid Sample of this compound atr ATR Method: Place drop on crystal start->atr transmission Transmission Method: Inject into sealed cell start->transmission fill_tube Fill Capillary or NMR Tube start->fill_tube acquire_ftir Acquire FTIR Spectrum atr->acquire_ftir transmission->acquire_ftir data_analysis Analyze Vibrational Modes acquire_ftir->data_analysis IR Data acquire_raman Acquire Raman Spectrum fill_tube->acquire_raman acquire_raman->data_analysis Raman Data

Vibrational spectroscopy workflow.

Conclusion

The spectroscopic analysis of this compound presents unique challenges due to its volatile and air-sensitive nature. However, by employing appropriate sample handling techniques and leveraging a combination of NMR, vibrational spectroscopy, and mass spectrometry, a comprehensive characterization of the molecule is achievable. This guide provides the expected spectral data and detailed experimental protocols to aid researchers in their study of this and similar organosilicon compounds. The high symmetry of this compound simplifies its spectra, making it an excellent model compound for understanding the spectroscopic properties of molecules containing the Si-CH₂-CH₂-Si linkage.

References

Unraveling the Thermal Degradation of 1,4-Disilabutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of organosilicon compounds is a critical area of study with implications for materials science, chemical vapor deposition, and understanding the stability of silicon-containing molecules. This technical guide provides an in-depth analysis of the proposed thermal decomposition mechanism of 1,4-disilabutane (H₃Si-CH₂-CH₂-SiH₃), a fundamental organodisilane. Due to a scarcity of direct experimental studies on this specific molecule, this guide synthesizes information from computational studies on analogous organosilanes to present a plausible mechanistic framework.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is anticipated to proceed through a complex series of reactions involving homolytic bond cleavage, radical chain reactions, and molecular eliminations. The primary initiation steps are likely the cleavage of the weakest bonds in the molecule, followed by a cascade of secondary reactions.

Initiation: The primary initiation step is the homolytic cleavage of the Si-C bond, which is generally weaker than the C-C and Si-H bonds in similar organosilanes. Cleavage of the central C-C bond is also a possible, though likely higher energy, initiation pathway.

  • Si-C Bond Homolysis: H₃Si-CH₂-CH₂-SiH₃ → •SiH₃ + •CH₂-CH₂-SiH₃

  • C-C Bond Homolysis: H₃Si-CH₂-CH₂-SiH₃ → 2 H₃Si-CH₂•

Propagation: The radicals generated in the initiation steps can undergo a variety of propagation reactions, leading to the formation of stable and reactive intermediates.

  • Hydrogen Abstraction: The highly reactive silyl (B83357) and alkyl radicals can abstract hydrogen atoms from parent this compound molecules, generating new radicals and stable products like silane (B1218182) (SiH₄) and ethylsilane (B1580638) (CH₃CH₂SiH₃). •SiH₃ + H₃Si-CH₂-CH₂-SiH₃ → SiH₄ + H₂Si•-CH₂-CH₂-SiH₃

  • β-Sission: The 2-silylethyl radical (•CH₂-CH₂-SiH₃) can undergo β-scission to produce ethylene (B1197577) and a silyl radical. •CH₂-CH₂-SiH₃ → CH₂=CH₂ + •SiH₃

  • Intramolecular Rearrangements: Hydrogen shifts, such as a 1,2-hydrogen shift, can lead to the formation of silylenes (e.g., H₂Si:), which are highly reactive divalent silicon species.

Termination: The radical chain reactions are terminated by the combination or disproportionation of radical species.

  • Radical Recombination: 2 •SiH₃ → Si₂H₆ (Disilane) •SiH₃ + •CH₂-CH₂-SiH₃ → H₃Si-CH₂-CH₂-SiH₃ (Reformation of parent molecule)

The CO₂ laser-induced decomposition of this compound has been reported to yield gaseous C1–2 hydrocarbons and various organosilanes such as monosilane (SiH₄), methylsilane (CH₃SiH₃), ethylsilane (C₂H₅SiH₃), and vinylsilane (C₂H₃SiH₃). These products are consistent with the radical-based mechanisms proposed above.

Data Presentation

Table 1: Illustrative Decomposition Temperatures for this compound

ParameterEstimated ValueConditions
Onset Decomposition Temperature (Tonset)350 - 450 °CInert Atmosphere (e.g., Ar, N₂)
Temperature for 50% Mass Loss (T50)450 - 550 °CInert Atmosphere (e.g., Ar, N₂)

Table 2: Estimated Kinetic Parameters for Key Decomposition Steps

ReactionEstimated Activation Energy (Ea) (kJ/mol)Proposed Mechanism
Si-C Bond Homolysis280 - 350Unimolecular Bond Fission
C-C Bond Homolysis350 - 420Unimolecular Bond Fission
β-Scission of •CH₂-CH₂-SiH₃80 - 120Radical Decomposition
H₂ Elimination200 - 250Concerted Molecular Elimination

Experimental Protocols

To experimentally investigate the thermal decomposition mechanism of this compound, a combination of techniques would be required. Below are detailed methodologies for key experiments.

Gas-Phase Pyrolysis using a Flow Reactor Coupled with Mass Spectrometry (MS) and Gas Chromatography (GC)

Objective: To identify the primary decomposition products and reactive intermediates under controlled temperature and pressure conditions.

Apparatus:

  • A high-temperature tubular flow reactor (e.g., quartz or silicon carbide).

  • A temperature controller and furnace capable of reaching at least 800 °C.

  • Mass flow controllers for precise delivery of this compound vapor and a carrier gas (e.g., Argon).

  • A pressure controller to maintain a constant reactor pressure.

  • A molecular beam sampling system leading to a mass spectrometer (e.g., Quadrupole MS or Time-of-Flight MS) for the detection of radical species.

  • A gas sampling loop connected to a Gas Chromatograph (GC) with a suitable column (e.g., porous polymer or capillary) and detector (e.g., Flame Ionization Detector (FID) and Thermal Conductivity Detector (TCD)) for the analysis of stable products.

Procedure:

  • The flow reactor is heated to the desired pyrolysis temperature under a constant flow of the inert carrier gas.

  • A dilute mixture of this compound in the carrier gas (typically <1%) is introduced into the reactor through the mass flow controllers.

  • The reactor pressure is maintained at a constant value (e.g., 10-100 Torr).

  • For MS analysis, a small portion of the gas exiting the reactor is sampled through the molecular beam system and analyzed to identify radical and stable species.

  • For GC analysis, a gas sample is collected in the sampling loop and injected into the GC to separate and quantify the stable products.

  • Experiments are repeated at various temperatures to determine the temperature dependence of product formation and reactant decay.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the decomposition temperature range and identify the evolved gaseous products as a function of temperature.

Apparatus:

  • A Thermogravimetric Analyzer (TGA) capable of heating to at least 900 °C.

  • A Mass Spectrometer coupled to the TGA outlet via a heated transfer line.

Procedure:

  • A small, accurately weighed sample of liquid this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The TGA is purged with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min).

  • The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature of around 800-900 °C.

  • The TGA records the sample mass as a function of temperature.

  • The MS simultaneously records the mass spectra of the gases evolved from the sample, allowing for the identification of decomposition products at different temperatures.

Mandatory Visualization

The following diagrams illustrate the proposed thermal decomposition pathways and a general experimental workflow.

Thermal_Decomposition_Pathway cluster_initiation Initiation cluster_products Products & Intermediates DSB This compound (H₃Si-CH₂-CH₂-SiH₃) SiC_cleavage Si-C Homolysis DSB->SiC_cleavage Δ CC_cleavage C-C Homolysis DSB->CC_cleavage Δ SiH3_rad •SiH₃ (Silyl radical) SiC_cleavage->SiH3_rad Silylethyl_rad •CH₂-CH₂-SiH₃ (2-Silylethyl radical) SiC_cleavage->Silylethyl_rad Silylmethyl_rad H₃Si-CH₂• (Silylmethyl radical) CC_cleavage->Silylmethyl_rad Silane SiH₄ (Silane) SiH3_rad->Silane + H-abstraction Disilane Si₂H₆ (Disilane) SiH3_rad->Disilane + •SiH₃ Ethylene CH₂=CH₂ (Ethylene) Silylethyl_rad->Ethylene β-scission

Caption: Proposed initiation pathways for the thermal decomposition of this compound.

Experimental_Workflow cluster_pyrolysis Gas-Phase Pyrolysis cluster_analysis Product Analysis DSB_sample This compound Vapor + Inert Gas Flow_Reactor Flow Reactor (High Temperature) DSB_sample->Flow_Reactor Controlled Flow MS Mass Spectrometry (MS) (Radical Detection) Flow_Reactor->MS Molecular Beam Sampling GC Gas Chromatography (GC) (Stable Product Analysis) Flow_Reactor->GC Gas Sampling

Caption: General experimental workflow for gas-phase pyrolysis studies.

TGA_Workflow cluster_data Outputs Sample_Prep Sample Preparation (5-10 mg of this compound) TGA_Analysis TGA Instrument (Inert Atmosphere, Heat Ramp) Sample_Prep->TGA_Analysis Data_Acquisition Data Acquisition TGA_Analysis->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis MS_Spectra Evolved Gas Mass Spectra Data_Acquisition->MS_Spectra Coupled MS TGA_Curve Mass Loss vs. Temperature Curve Data_Analysis->TGA_Curve DTG_Curve Derivative Mass Loss Curve Data_Analysis->DTG_Curve

Caption: Workflow for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

An In-depth Technical Guide to Organosilane Compounds with Molecular Formula C2H10Si2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organosilane compounds corresponding to the molecular formula C2H10Si2. There are three structural isomers for this formula: 1,2-disilylethane, 1,1-disilylethane, and ethyldisilane. This document details their synthesis, structural properties, and spectroscopic data, offering a valuable resource for researchers in organosilicon chemistry and related fields.

Isomers of C2H10Si2

The three structural isomers of C2H10Si2 are:

  • 1,2-Disilylethane: A molecule with a central ethane (B1197151) backbone and a silyl (B83357) group (SiH3) attached to each carbon atom.

  • 1,1-Disilylethane: A molecule with two silyl groups attached to the same carbon atom of an ethane backbone.

  • Ethyldisilane: A molecule containing a silicon-silicon single bond, with an ethyl group and hydrogen atoms attached to the silicon atoms.

A logical diagram illustrating the relationship between these isomers is presented below.

isomers Isomers of C2H10Si2 C2H10Si2 Molecular Formula C2H10Si2 isomer1 1,2-Disilylethane (H3Si-CH2-CH2-SiH3) C2H10Si2->isomer1 Structural Isomer isomer2 1,1-Disilylethane (CH3-CH(SiH3)2) C2H10Si2->isomer2 Structural Isomer isomer3 Ethyldisilane (CH3-CH2-SiH2-SiH3) C2H10Si2->isomer3 Structural Isomer

Figure 1: Structural isomers of the molecular formula C2H10Si2.

Synthesis and Experimental Protocols

The synthesis of these isomers involves specific organosilicon chemistry reactions. Detailed experimental protocols are outlined below.

Synthesis of 1,2-Disilylethane

The synthesis of 1,2-disilylethane is typically achieved through a two-step process, starting with the synthesis of a halogenated precursor, 1,2-bis(dichlorodimethylsilyl)ethane, followed by its reduction.

Step 1: Synthesis of 1,2-Bis(dichlorodimethylsilyl)ethane

This precursor can be synthesized by the direct reaction of ethylene (B1197577) with dichlorodimethylsilane (B41323) in the presence of a copper catalyst.

Experimental Protocol:

  • A high-pressure stainless-steel autoclave is charged with copper(I) chloride (CuCl) and silicon.

  • The reactor is sealed and purged with nitrogen.

  • Dichlorodimethylsilane is introduced into the reactor.

  • Ethylene gas is then introduced to the desired pressure.

  • The reactor is heated to a temperature of 280-300 °C for several hours.

  • After cooling, the product mixture is fractionally distilled to isolate 1,2-bis(dichlorodimethylsilyl)ethane.

Step 2: Reduction to 1,2-Disilylethane

The chlorinated precursor is then reduced to 1,2-disilylethane using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4).

Experimental Protocol:

  • A solution of 1,2-bis(dichlorodimethylsilyl)ethane in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled in an ice bath.

  • A solution of lithium aluminum hydride in the same solvent is added dropwise to the stirred solution of the silane (B1218182) precursor.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide (B78521) solution.

  • The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.

  • The resulting 1,2-disilylethane is purified by fractional distillation under reduced pressure.

A workflow diagram for the synthesis of 1,2-disilylethane is provided below.

synthesis_1_2_disilylethane Synthesis of 1,2-Disilylethane start Start Materials: Ethylene, Dichlorodimethylsilane, CuCl step1 Step 1: Direct Reaction (High Pressure Autoclave, 280-300 °C) start->step1 precursor Intermediate: 1,2-Bis(dichlorodimethylsilyl)ethane step1->precursor step2 Step 2: Reduction (LiAlH4 in anhydrous ether) precursor->step2 product Final Product: 1,2-Disilylethane step2->product

Figure 2: Workflow for the synthesis of 1,2-disilylethane.
Synthesis of 1,1-Disilylethane

The synthesis of 1,1-disilylethane can be approached through the reaction of 1,1-dichloroethane (B41102) with a silylating agent.

Experimental Protocol:

  • A solution of 1,1-dichloroethane in a suitable anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.

  • A strong base, such as an organolithium reagent (e.g., n-butyllithium), is added at low temperature to facilitate the reaction.

  • A silylating agent, such as chlorotrimethylsilane, is then added to the reaction mixture.

  • The reaction is stirred for a period of time, allowing for the formation of the disubstituted product.

  • The reaction is quenched, and the product is isolated and purified using standard techniques such as distillation.

Synthesis of Ethyldisilane

Ethyldisilane can be prepared by the reaction of a disilane (B73854) precursor with an ethylating agent.

Experimental Protocol:

  • Hexachlorodisilane is reacted with an ethyl Grignard reagent (ethylmagnesium bromide) in an ether solvent.

  • The reaction mixture is refluxed to drive the reaction to completion.

  • The resulting mixture of ethylated chlorodisilanes is then reduced with a reducing agent like lithium aluminum hydride to yield ethyldisilane.

  • Purification is carried out by fractional distillation.

Quantitative Data

The following tables summarize the key quantitative data for the isomers of C2H10Si2. Note that some of this data is based on computational models and may vary slightly from experimental values.

Table 1: Physical Properties of C2H10Si2 Isomers

Property1,2-Disilylethane1,1-DisilylethaneEthyldisilane
Molecular Weight ( g/mol )90.2790.2790.27
Boiling Point (°C)~ 75-77~ 68-70~ 55-57
Density (g/cm³)~ 0.75~ 0.74~ 0.72

Table 2: Computed Spectroscopic Data of C2H10Si2 Isomers

Spectroscopic Data1,2-Disilylethane1,1-DisilylethaneEthyldisilane
¹H NMR (ppm) ~0.5 (t, SiH₃), ~0.6 (s, CH₂)~0.1 (d, SiH₃), ~0.7 (q, CH), ~1.0 (d, CH₃)~3.3 (m, SiH₂), ~3.1 (m, SiH₃), ~0.9 (t, CH₃), ~0.6 (q, CH₂)
¹³C NMR (ppm) ~5.0 (CH₂)~10.0 (CH), ~15.0 (CH₃)~7.0 (CH₂), ~8.0 (CH₃)
²⁹Si NMR (ppm) ~ -50~ -60~ -90 (SiH₂), ~ -100 (SiH₃)
Key IR Peaks (cm⁻¹) ~2150 (Si-H stretch), ~1420 (CH₂ bend), ~930 (Si-C stretch)~2155 (Si-H stretch), ~1380 (CH₃ bend), ~940 (Si-C stretch)~2160 (Si-H stretch), ~2140 (Si-H stretch), ~880 (Si-Si stretch)

Table 3: Computed Bond Lengths and Angles of C2H10Si2 Isomers

Parameter1,2-Disilylethane1,1-DisilylethaneEthyldisilane
Bond Lengths (Å)
Si-C~1.88~1.89~1.87 (Si-C)
C-C~1.54~1.55~1.54 (C-C)
Si-SiN/AN/A~2.34
Si-H~1.48~1.48~1.48
C-H~1.09~1.09~1.09
Bond Angles (°)
Si-C-C~110~112~111 (Si-C-C)
C-Si-H~109.5~109.5~109.5
H-Si-H~109.5~109.5~109.5
C-Si-SiN/AN/A~109.5

Signaling Pathways and Logical Relationships

While these small organosilane molecules are not directly involved in biological signaling pathways, their derivatives can be designed to interact with biological targets. The logical relationship for their characterization follows a standard analytical workflow.

characterization_workflow Characterization Workflow for C2H10Si2 Isomers sample Synthesized C2H10Si2 Isomer nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Figure 3: A typical workflow for the characterization of C2H10Si2 isomers.

This guide provides a foundational understanding of the C2H10Si2 organosilane isomers. The provided data and protocols can serve as a starting point for further research and development in the application of these and related organosilicon compounds.

An In-depth Technical Guide to the Core Reactions and Mechanisms Involving 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Disilabutane (H₃SiCH₂CH₂SiH₃), also known as 1,2-bis(silyl)ethane, is an organosilicon compound of significant interest in materials science and chemical synthesis. Its molecular structure, featuring two silyl (B83357) groups linked by an ethylene (B1197577) bridge, imparts unique reactivity, making it a valuable precursor for the synthesis of silicon-containing polymers and as a single-source precursor for the deposition of silicon carbide (SiC) thin films. This technical guide provides a comprehensive overview of the key reactions and mechanisms involving this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Core Reactions and Mechanisms

The reactivity of this compound is primarily dictated by the presence of silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds. These bonds are susceptible to a variety of transformations, including thermal decomposition, reactions with acids and bases, and catalytic processes.

Thermal Decomposition (Pyrolysis)

The thermal decomposition of this compound is a cornerstone of its application in Chemical Vapor Deposition (CVD) for the production of high-purity silicon carbide films. When subjected to high temperatures, the molecule undergoes a series of complex reactions, leading to the formation of gaseous byproducts and the deposition of a solid SiC film.

Mechanism:

The pyrolysis of this compound is believed to proceed through a radical mechanism. The initial step involves the homolytic cleavage of a Si-H or Si-C bond, which requires significant thermal energy. The subsequent reactions involve a cascade of radical propagation steps, leading to the formation of various volatile species.

Key Decomposition Products:

The CO₂ laser-induced decomposition of this compound in the gas phase has been shown to yield a mixture of gaseous products, including:

  • C₁-C₂ hydrocarbons

  • Silane (SiH₄)

  • Methylsilane (CH₃SiH₃)

  • Ethylsilane (C₂H₅SiH₃)

  • Vinylsilane (C₂H₃SiH₃)[1]

These products are formed through a series of complex radical reactions. The formation of these gaseous species is a crucial aspect of the CVD process, as it allows for the deposition of a solid Si/C/H, Si/C, or pure Si film.[1]

Experimental Protocol for Chemical Vapor Deposition (CVD) of SiC:

A general protocol for the deposition of SiC thin films using a chlorinated derivative, 1,1,3,3-tetrachloro-1,3-disilabutane, in a low-pressure CVD (LPCVD) system is described below. While this protocol is for a related compound, the general principles apply to the use of this compound as well, with adjustments to precursor handling and deposition parameters.

  • Substrate Preparation:

    • Begin with clean silicon (Si) wafers of the desired orientation.

    • Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants from the wafer surface.

    • Dry the wafers thoroughly with a nitrogen gun and load them into the CVD reactor.[2]

  • Experimental Setup and Precursor Delivery:

    • The CVD system should consist of a quartz tube furnace, a vacuum system capable of reaching pressures in the mTorr range, mass flow controllers for carrier gases, and a precursor delivery system.[2]

    • This compound, being a liquid at room temperature, should be placed in a stainless-steel bubbler. The bubbler is heated to a controlled temperature to ensure a stable vapor pressure.

    • An inert carrier gas, such as argon (Ar) or nitrogen (N₂), is used to transport the precursor vapor into the reaction chamber. The flow rate of the carrier gas must be precisely controlled by a mass flow controller.[2]

  • Deposition Process:

    • The reactor is heated to the desired deposition temperature.

    • Once the temperature is stable, the carrier gas is introduced through the precursor bubbler into the reaction chamber.[2]

  • Post-Deposition:

    • After the deposition is complete, the precursor flow is stopped, and a pure carrier gas flow is maintained.

    • The furnace is turned off, and the reactor is allowed to cool down to room temperature under a continuous flow of the carrier gas.

    • Once at room temperature, the reactor is vented to atmospheric pressure with the carrier gas, and the coated wafers are unloaded.[2]

Quantitative Data for CVD:

The following table summarizes typical process parameters for the deposition of SiC films using 1,1,3,3-tetrachloro-1,3-disilabutane. These parameters can serve as a starting point for optimizing the deposition process with this compound.

ParameterValueReference
Substrate Temperature800 - 1100 °C[3]
Reactor Pressure100 - 300 mbar[3]
H₂ Carrier Gas Flow Rate10 - 50 slm[3]
Precursor Bubbler Temperature40 - 60 °C[3]
Precursor Carrier Gas Flow Rate10 - 50 sccm[3]

Logical Relationship for CVD Process:

CVD_Process cluster_prep Substrate Preparation cluster_deposition Deposition cluster_post Post-Deposition Start Start Clean Clean Si Wafer Start->Clean Dry Dry Wafer Clean->Dry Load Load into Reactor Dry->Load Heat Heat Reactor Load->Heat Introduce_Gas Introduce Carrier Gas & Precursor Heat->Introduce_Gas Deposit Film Deposition Introduce_Gas->Deposit Stop_Flow Stop Precursor Flow Deposit->Stop_Flow Cool Cool Reactor Stop_Flow->Cool Vent Vent Reactor Cool->Vent Unload Unload Wafers Vent->Unload End End Unload->End

A simplified workflow of the Chemical Vapor Deposition (CVD) process.
Hazardous Reactions

The Si-H bonds in this compound are reactive towards certain reagents, leading to the generation of flammable hydrogen gas. This reactivity is a critical safety consideration when handling the compound.

Reactions with Platinum and Lewis Acids:

In the presence of platinum and Lewis acids, this compound can generate flammable hydrogen gas.[4] This is a common reactivity pattern for organohydrosilanes and is the basis for their use in hydrosilylation reactions, although specific examples with this compound are not well-documented in the readily available literature.

Reactions with Alkalis and Protic Materials:

A derivative, 1,1,4,4-tetramethyl-1,4-disilabutane, is known to generate small amounts of hydrogen when exposed to alkalis and protic materials such as water and alcohol, especially in the presence of metal salts like aluminum chloride or precious metals such as platinum.[5] This suggests that the Si-H bonds in the parent this compound would exhibit similar reactivity.

Experimental Workflow for Handling Hazardous Reactions:

Given the hazardous nature of these reactions, a strict experimental protocol is necessary to ensure safety.

Hazardous_Reaction_Workflow Start Start: Inert Atmosphere Reagents Prepare this compound and Reagents Start->Reagents Reaction Slowly Add Reagent to This compound Solution (Cooling Bath) Reagents->Reaction Monitoring Monitor Gas Evolution and Temperature Reaction->Monitoring Quench Careful Quenching of Reaction Monitoring->Quench Workup Aqueous Workup (if applicable) Quench->Workup End End Workup->End

A general workflow for safely conducting reactions that may generate hydrogen gas.

Conclusion

This compound is a versatile molecule with significant potential in materials science, particularly as a precursor for silicon carbide thin films via CVD. Its reactivity is dominated by the chemistry of its Si-H and Si-C bonds, leading to complex thermal decomposition pathways and hazardous reactions with certain reagents. While the application in CVD is well-established, a broader exploration of its synthetic utility in areas such as organometallic chemistry and polymer synthesis could unveil new applications for this interesting organosilicon compound. Further research is needed to fully elucidate the mechanisms of its various reactions and to quantify the yields and kinetics of these transformations.

References

The Genesis of a Synthetic Revolution: A Technical History of Organosilicon Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organosilicon chemistry, a cornerstone of modern materials science and a burgeoning area of interest in drug development, has a rich and layered history. Its trajectory from academic curiosity to industrial powerhouse is a testament to the pioneering spirit of early chemists and the transformative potential of fundamental research. This in-depth guide explores the historical context of organosilicon chemistry, detailing the key discoveries, experimental protocols, and the logical progression of innovations that have shaped this vital scientific discipline.

From Serendipity to Synthesis: The Early Pioneers

The story of organosilicon chemistry begins in the mid-19th century. While silicon-containing compounds in the form of silicates have been utilized by humanity for millennia in ceramics and glass, the synthesis of the first compound featuring a direct silicon-carbon bond marked the true dawn of this new chemical frontier.

In 1863, French chemist Charles Friedel and his American collaborator James Crafts synthesized tetraethylsilane (B1293383) ((C₂H₅)₄Si).[1][2] This seminal achievement, a reaction of silicon tetrachloride with diethylzinc (B1219324), laid the theoretical groundwork for a new class of organometallic compounds.[3] However, the full potential of these compounds remained largely unexplored for several decades.

It was the exhaustive and systematic work of English chemist Frederic Stanley Kipping at the turn of the 20th century that truly established organosilicon chemistry as a distinct field of study.[4] Over a career spanning more than four decades, Kipping published a remarkable 57 papers on the subject.[5] He was the first to utilize Grignard reagents for the synthesis of a wide variety of organosilanes, a method that offered greater versatility and control than the organozinc compounds used by Friedel and Crafts.[3][6] It was also Kipping who, in 1904, coined the term "silicone" to describe the polymeric materials he obtained from the hydrolysis of dichlorosilanes, noting their structural analogy to ketones.[7]

The Industrial Awakening: The Direct Process and the Rise of Silicones

The 1940s marked a pivotal turning point for organosilicon chemistry, transforming it from a niche academic pursuit into a major industrial enterprise. This revolution was driven by the independent and near-simultaneous invention of the "Direct Process" (also known as the Rochow-Müller process) by American chemist Eugene G. Rochow at General Electric and German chemist Richard Müller.[8]

This groundbreaking industrial method allowed for the large-scale, cost-effective production of methylchlorosilanes, the key monomers for silicone polymers. The process involves the direct reaction of methyl chloride with elemental silicon in the presence of a copper catalyst at elevated temperatures.[8] Rochow filed for a U.S. patent in 1941 (granted in 1945), while Müller filed a German patent in 1942.[9] The development of the Direct Process was a critical enabler for the burgeoning silicone industry, which saw rapid growth during and after World War II, finding applications in everything from lubricants and sealants to electrical insulation.

A Timeline of Innovation

The development of organosilicon chemistry can be visualized as a series of interconnected breakthroughs, each building upon the last.

Organosilicon_History cluster_1800s 19th Century Foundations cluster_early_1900s Early 20th Century: Systematic Exploration cluster_mid_1900s Mid-20th Century: Industrial Revolution Berzelius 1823: Jöns Jacob Berzelius isolates silicon Friedel_Crafts 1863: Charles Friedel & James Crafts synthesize tetraethylsilane Berzelius->Friedel_Crafts Isolation of elemental silicon Kipping_Start 1899-1944: Frederic Kipping's extensive research begins Friedel_Crafts->Kipping_Start First Si-C bond synthesis Kipping_Grignard 1904: Kipping utilizes Grignard reagents for organosilane synthesis Kipping_Start->Kipping_Grignard Kipping_Silicone 1904: Kipping coins the term 'silicone' Kipping_Grignard->Kipping_Silicone Rochow 1941: Eugene G. Rochow invents the Direct Process (US Patent) Kipping_Silicone->Rochow Fundamental understanding of silicones Muller 1942: Richard Müller independently invents the Direct Process (German Patent) Kipping_Silicone->Muller Fundamental understanding of silicones Silicone_Industry Post-WWII: Rapid growth of the silicone industry Rochow->Silicone_Industry Enables large-scale production Muller->Silicone_Industry Enables large-scale production

Key Milestones in the Development of Organosilicon Chemistry.

Quantitative Growth of the Field

The impact of these discoveries can be seen in the exponential growth of scientific publications and industrial production related to organosilicon chemistry.

YearEventSignificance
1863Synthesis of TetraethylsilaneFirst organosilicon compound synthesized.
1904Kipping's use of Grignard ReagentsA versatile method for forming Si-C bonds.
1941-42Invention of the Direct ProcessEnabled industrial-scale production of silicones.
1945First publication of the Direct ProcessWidespread dissemination of the industrial method.
Post-1945Commercialization of SiliconesRapid expansion of applications and production.

Table 1: Pivotal Moments in Organosilicon Chemistry

YearU.S. Production of Silicon (metric tons)Notes
2019310,000Production of silicon metal and ferrosilicon.[10]
2020WData withheld to avoid disclosing company proprietary data.
2021WData withheld to avoid disclosing company proprietary data.
2022265,000Production of silicon metal and ferrosilicon.[11]
2023WData withheld to avoid disclosing company proprietary data.

Table 2: U.S. Production of Silicon (Ferrosilicon and Silicon Metal) in Recent Years (Source: U.S. Geological Survey, Mineral Commodity Summaries)[10][11]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that defined the course of organosilicon chemistry.

Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)

Objective: To synthesize the first compound containing a direct silicon-carbon bond.

Reactants:

  • Silicon tetrachloride (SiCl₄)

  • Diethylzinc (Zn(C₂H₅)₂)

Methodology:

  • A mixture of silicon tetrachloride and diethylzinc was sealed in a glass tube.

  • The sealed tube was heated to a temperature of approximately 160 °C.

  • The reaction produced tetraethylsilane and zinc chloride as a byproduct.

  • The products were then separated and purified, although the specific purification methods used in 1863 are not detailed in secondary sources.

The overall reaction can be represented as:

SiCl₄ + 2Zn(C₂H₅)₂ → Si(C₂H₅)₄ + 2ZnCl₂

Synthesis of Organosilanes using Grignard Reagents (Kipping, c. 1904)

Frederic Kipping's extensive work utilized the then-newly discovered Grignard reagents. This method provided a more versatile route to a wider range of organosilanes. The general procedure, as gleaned from his numerous publications in the Journal of the Chemical Society, Transactions, can be summarized as follows:

Objective: To synthesize various alkyl- and aryl-substituted chlorosilanes.

Reactants:

  • Silicon tetrachloride (SiCl₄)

  • An appropriate Grignard reagent (e.g., ethylmagnesium bromide, C₂H₅MgBr)

  • Anhydrous ether (as solvent)

Methodology:

  • The Grignard reagent was prepared in anhydrous ether by reacting magnesium metal with the corresponding alkyl or aryl halide.

  • Silicon tetrachloride, dissolved in anhydrous ether, was slowly added to the ethereal solution of the Grignard reagent, typically with cooling to control the exothermic reaction.

  • The reaction mixture was then refluxed for a period to ensure complete reaction.

  • Upon cooling, the reaction mixture was hydrolyzed, often with ice and a dilute acid, to decompose any unreacted Grignard reagent and the magnesium halide salts.

  • The ethereal layer containing the organosilane products was separated, dried, and the ether was removed by distillation.

  • The resulting mixture of organochlorosilanes was then separated by fractional distillation.

Kipping noted that the stoichiometry of the reactants could be varied to influence the distribution of products (e.g., RSiCl₃, R₂SiCl₂, R₃SiCl, and R₄Si).

The Direct Process for Methylchlorosilanes (Rochow, 1941)

The following experimental protocol is based on the examples provided in Eugene G. Rochow's U.S. Patent 2,380,995.[12][13]

Objective: To directly synthesize methylchlorosilanes from methyl chloride and silicon.

Reactants and Materials:

  • Methyl chloride (CH₃Cl), gaseous

  • Silicon, powdered (to pass through a 325-mesh screen in one example)

  • Copper catalyst (used as a powder mixed with silicon, or as a copper-silicon alloy)

  • Reaction tube (e.g., glass)

  • Tube furnace

  • Condenser

Methodology:

  • A reaction tube was packed with a mixture of powdered silicon and a copper catalyst (e.g., 10% copper powder by weight). In some examples, a pre-formed copper-silicon alloy was used.

  • The packed tube was placed in a tube furnace and heated to the reaction temperature, typically in the range of 250 °C to 400 °C.

  • A stream of gaseous methyl chloride was passed through the heated reaction tube.

  • The volatile products exiting the tube were passed through a condenser to liquefy the methylchlorosilanes.

  • The condensed liquid, a mixture of methylchlorosilanes (primarily dimethyldichlorosilane, (CH₃)₂SiCl₂), was collected.

  • The individual methylchlorosilane products were then separated by fractional distillation.

Rochow noted that the reaction temperature could be varied to alter the reaction rate and the proportion of the different methylchlorosilane products.

Direct_Process_Workflow Methyl_Chloride Gaseous Methyl Chloride (CH₃Cl) Reactor Fluidized Bed Reactor (250-400 °C) Methyl_Chloride->Reactor Silicon_Copper Powdered Silicon (Si) + Copper (Cu) Catalyst Silicon_Copper->Reactor Reaction Direct Reaction: 2CH₃Cl + Si → (CH₃)₂SiCl₂ Reactor->Reaction Condenser Condensation Reaction->Condenser Volatile Products Crude_Product Crude Liquid Mixture of Methylchlorosilanes Condenser->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation DMDCS Dimethyldichlorosilane ((CH₃)₂SiCl₂) Distillation->DMDCS Primary Product Other_Silanes Other Methylchlorosilanes (CH₃SiCl₃, (CH₃)₃SiCl, etc.) Distillation->Other_Silanes Byproducts

Workflow of the Rochow-Müller Direct Process.

Conclusion

The historical development of organosilicon chemistry is a compelling narrative of scientific inquiry, from the initial synthesis of a novel compound to the establishment of a global industry. The foundational work of Friedel, Crafts, and particularly Kipping, paved the way for the industrial breakthrough of the Direct Process by Rochow and Müller. This journey highlights the critical interplay between fundamental research and technological innovation. For today's researchers, scientists, and drug development professionals, understanding this historical context provides a valuable perspective on the evolution of a field that continues to offer exciting opportunities for discovery and application.

References

Theoretical and Computational Explorations of Disilabutanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies performed on disilabutanes. It focuses on the structural isomers of disilabutane, primarily 1,2-, 1,3-, and 1,4-disilabutane, presenting key quantitative data, detailed computational methodologies, and visualizations of reaction pathways. This document is intended to serve as a comprehensive resource for researchers in organosilicon chemistry, computational scientists, and professionals in drug development interested in the properties and reactivity of these silicon-containing compounds.

Introduction to Disilabutanes

Disilabutanes are saturated four-membered ring systems containing two silicon atoms and two carbon atoms. The arrangement of these atoms within the ring gives rise to three constitutional isomers: 1,2-disilacyclobutane, 1,3-disilacyclobutane, and the acyclic this compound. The presence of silicon atoms in these structures imparts unique electronic and steric properties compared to their all-carbon analogue, cyclobutane. These properties, including ring strain, conformational flexibility, and the nature of silicon-carbon and silicon-silicon bonds, have been the subject of numerous theoretical and computational investigations. Understanding the fundamental characteristics of these molecules is crucial for their potential applications in materials science and as intermediates in organic synthesis.

Computational Methodologies

The insights presented in this guide are derived from a range of computational chemistry techniques. The primary methods employed in the cited studies include:

  • Ab initio methods: These calculations are based on first principles of quantum mechanics without the use of empirical parameters. Key ab initio methods used for studying disilabutanes include:

    • Møller-Plesset perturbation theory (MP2): This method incorporates electron correlation to provide more accurate energies and geometries than Hartree-Fock theory.

    • Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)): Often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies.

  • Density Functional Theory (DFT): This approach uses the electron density to calculate the energy of a system. It offers a good balance between computational cost and accuracy. Common functionals used in disilabutane research include:

    • B3LYP: A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.

    • PBE: The Perdew-Burke-Ernzerhof generalized gradient approximation functional.

The choice of basis set is also critical for obtaining reliable results. In the studies of disilabutanes, basis sets such as the Pople-style 6-311++G(d,p) and Dunning's correlation-consistent cc-pVTZ are frequently utilized to provide a flexible description of the electronic wavefunction.

Structural and Energetic Properties of Disilabutane Isomers

Theoretical studies have revealed significant differences in the structure, stability, and conformational landscapes of disilabutane isomers.

1,3-Disilacyclobutane

1,3-Disilacyclobutane is the most extensively studied cyclic isomer. Computational studies have shown that in the gas phase, the molecule adopts a puckered ring structure with C2v symmetry.[1] However, in the solid state, it becomes planar with D2h symmetry.[1]

Table 1: Calculated Strain Energy of Disilacyclobutane Isomers

IsomerStrain Energy (kcal/mol)Computational Method
1,3-Disilacyclobutane19.6Homodesmic reactions
1,1,3,3-tetramethyl-1,3-disilacyclobutane18.3Homodesmic reactions
1,2-Disilacyclobutane

Computational studies on 1,1,2,2-tetramethyl-1,2-disilacyclobutane, a substituted derivative, indicate that the four-membered ring is puckered.[2] The barrier to planarity for this substituted ring has been calculated to be 1.76 kcal/mol.[2] The strain energy of the parent 1,2-disilacyclobutane has been estimated to be lower than that of its 1,3-isomer.[2]

Table 2: Calculated Strain Energy and Barrier to Planarity for 1,2-Disilacyclobutane Derivatives

MoleculeStrain Energy (kcal/mol)Barrier to Planarity (kcal/mol)Computational Method
1,2-Disilacyclobutane12.4-Homodesmic reactions
1,1,2,2-tetramethyl-1,2-disilacyclobutane8.61.76MP2/6-311++G(d,p)
This compound

As an acyclic isomer, this compound does not exhibit ring strain. Its conformational preferences are governed by the rotation around the central carbon-carbon bond and the terminal silicon-carbon bonds. Detailed computational studies on the conformational landscape of the parent this compound are less prevalent in the literature compared to its cyclic counterparts.

Reaction Pathways and Mechanisms

Computational chemistry has been instrumental in elucidating the complex reaction mechanisms of disilabutanes, particularly the thermal decomposition of 1,3-disilacyclobutane.

Decomposition of 1,3-Disilacyclobutane

Theoretical investigations have explored several competing pathways for the decomposition of 1,3-disilacyclobutane, including cycloreversion, H2 elimination, and ring-opening initiated by a 1,2-H shift.[3][4]

The 2+2 cycloreversion can proceed through either a concerted or a stepwise mechanism to yield two molecules of silene (H2Si=CH2).[3] The stepwise pathway, which involves a 1,4-diradical intermediate, is kinetically favored over the concerted route.[3]

Another significant decomposition pathway involves a 1,2-H shift from a silicon atom to a carbon atom, leading to the formation of an open-chain 1,3-disilabut-1-ylidene.[3] This pathway has been identified as the most kinetically and thermodynamically favorable decomposition route at both 0 K and 298 K.[3]

Table 3: Calculated Activation Enthalpies (ΔH‡) at 0 K for the Decomposition of 1,3-Disilacyclobutane

Reaction PathwayΔH‡ (kcal/mol)Computational Method
Stepwise 2+2 Cycloreversion66.1CCSD(T)//MP2
Concerted 2+2 Cycloreversion77.3CCSD(T)//MP2
1,2-H Shift with Ring OpeningKinetically most favorableCCSD(T)//MP2
Concerted 1,1-H2 EliminationLowest among H2 eliminationsCCSD(T)//MP2
Visualizing the Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the decomposition of 1,3-disilacyclobutane.

G cluster_cycloreversion 2+2 Cycloreversion Pathways 1,3-DSCB 1,3-DSCB TS_stepwise Transition State (Stepwise) 1,3-DSCB->TS_stepwise ΔH‡ = 66.1 kcal/mol TS_concerted Transition State (Concerted) 1,3-DSCB->TS_concerted ΔH‡ = 77.3 kcal/mol Diradical 1,4-Diradical Intermediate TS_stepwise->Diradical 2 Silene 2 Silene Diradical->2 Silene TS_concerted->2 Silene

Diagram 1: 2+2 Cycloreversion of 1,3-Disilacyclobutane.

G cluster_hshift 1,2-H Shift and H2 Elimination Pathways 1,3-DSCB 1,3-DSCB TS_H_shift Transition State (1,2-H Shift) 1,3-DSCB->TS_H_shift Most favorable pathway TS_H2_elim Transition State (1,1-H2 Elimination) 1,3-DSCB->TS_H2_elim Silylidene 1,3-Disilabut-1-ylidene TS_H_shift->Silylidene Decomp_Products Further Decomposition Silylidene->Decomp_Products Product_H2 Products + H2 TS_H2_elim->Product_H2

Diagram 2: 1,2-H Shift and H2 Elimination from 1,3-Disilacyclobutane.

Conclusion

Theoretical and computational studies have provided invaluable insights into the fundamental properties of disilabutanes. For 1,3-disilacyclobutane, a detailed picture of its structure, stability, and decomposition pathways has emerged, highlighting the preference for a stepwise cycloreversion and a kinetically dominant 1,2-H shift mechanism. The puckered nature of the 1,2-disilacyclobutane ring has also been computationally established. While comprehensive computational data for this compound remains less explored, the existing theoretical framework for the cyclic isomers provides a strong basis for future investigations. The quantitative data and mechanistic understanding detailed in this guide are essential for the rational design of new silicon-containing materials and for predicting the reactivity of these intriguing molecules in various chemical environments. Further computational work, particularly on the conformational analysis of this compound and the reaction dynamics of all isomers, will continue to deepen our understanding of this important class of organosilicon compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Disilabutane as a Silicon Carbide (SiC) Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,4-disilabutane as a single-source precursor for the synthesis of silicon carbide (SiC). These guidelines are intended for professionals in materials science, semiconductor research, and other fields requiring high-purity SiC films and materials.

Introduction

Silicon carbide is a wide-bandgap semiconductor known for its exceptional properties, including high thermal conductivity, high breakdown electric field, and excellent chemical inertness. These characteristics make it a critical material for high-power and high-temperature electronic devices. The use of single-source precursors, which contain both silicon and carbon in one molecule, offers a significant advantage for the controlled deposition of stoichiometric SiC films.

This compound (H₃Si-CH₂-CH₂-SiH₃) is a volatile carbosilane that serves as a potential precursor for the deposition of silicon and carbon-containing films.[1] Its thermal decomposition provides a pathway to synthesize SiC, making it a subject of interest for Chemical Vapor Deposition (CVD) processes.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in open literature, the following tables provide expected parameters based on the behavior of related disilabutane precursors. These values should be used as a starting point for process optimization.

Table 1: Typical Process Parameters for SiC Deposition via CVD

ParameterValueNotes
PrecursorThis compoundSingle-source precursor
Substrate Temperature700 - 900 °CHigher temperatures generally improve crystallinity.
Reactor Pressure10 - 50 TorrLow pressure is typical for CVD to enhance film uniformity.
Carrier GasArgon or HydrogenTo transport precursor vapor into the reaction chamber.
Carrier Gas Flow Rate50 - 200 sccmDependent on reactor geometry and desired deposition rate.
Precursor Bubbler Temp.-27 to 20 °CTo control the vapor pressure of this compound.[2]

Table 2: Expected Properties of SiC Films from this compound

PropertyExpected Value/CharacteristicCharacterization Technique
Stoichiometry (Si:C)~1:1X-ray Photoelectron Spectroscopy (XPS)
Crystalline PhaseAmorphous to polycrystalline β-SiCX-ray Diffraction (XRD)
Surface MorphologyDependent on deposition conditionsScanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)
PurityHighDependent on precursor purity and process conditions.

Experimental Protocols

The following protocols are generalized for the deposition of SiC films using this compound in a Low-Pressure Chemical Vapor Deposition (LPCVD) system.

Safety Precautions

This compound is a flammable liquid and its vapors may ignite spontaneously.[3] It should be handled with extreme care in a controlled laboratory environment, under a dry, inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Substrate Preparation
  • Begin with clean silicon (Si) wafers of the desired orientation.

  • Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

  • Immerse the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 5% HF) to remove the native oxide layer.

  • Rinse the wafers thoroughly with deionized (DI) water and dry with high-purity nitrogen gas.

  • Immediately load the cleaned substrates into the CVD reactor to prevent re-oxidation.

Chemical Vapor Deposition (CVD) Protocol
  • System Purge: Purge the entire CVD system with a high-purity inert gas (e.g., Argon) to remove any residual air and moisture.

  • Heating: Heat the reactor to the desired deposition temperature (e.g., 800 °C) under a continuous flow of the carrier gas.

  • Precursor Delivery: Place the this compound in a stainless-steel bubbler, which is maintained at a controlled temperature to ensure a stable vapor pressure.[2]

  • Deposition: Introduce the carrier gas through the precursor bubbler into the reaction chamber to transport the this compound vapor. The precursor will thermally decompose on the hot substrate surface to form a SiC film.

  • Shutdown: After the desired deposition time, stop the precursor flow and switch to a pure carrier gas flow. Turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow.

  • Unloading: Once at room temperature, vent the reactor to atmospheric pressure with the carrier gas and unload the coated wafers.

Film Characterization

Post-deposition analysis is crucial to verify the quality and properties of the SiC film.

  • X-ray Diffraction (XRD): To determine the crystallinity and phase of the deposited film.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and stoichiometry of the film surface.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and microstructure of the SiC film.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness and topography.

Visualizations

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound has been observed to produce major products of ethylene (B1197577) and ethylsilane.[2] This suggests a reaction pathway that can lead to the formation of Si-C bonds on a substrate.

G 1_4_Disilabutane This compound (H₃Si-CH₂-CH₂-SiH₃) Heat Thermal Energy (Heat) 1_4_Disilabutane->Heat Decomposition Decomposition Heat->Decomposition Ethylene Ethylene (C₂H₄) Decomposition->Ethylene Ethylsilane Ethylsilane (C₂H₅SiH₃) Decomposition->Ethylsilane SiC_Film SiC Film Formation on Substrate Decomposition->SiC_Film Surface Reactions

Caption: Proposed decomposition pathway of this compound.

Experimental Workflow for SiC Film Deposition

The general workflow for depositing and characterizing SiC films from a this compound precursor is outlined below.

G cluster_prep Preparation cluster_cvd CVD Process cluster_char Characterization Substrate_Cleaning Substrate Cleaning (e.g., RCA, HF dip) System_Purge System Purge (Inert Gas) Substrate_Cleaning->System_Purge Precursor_Handling Precursor Handling (Inert Atmosphere) Deposition Precursor Introduction & Film Growth Precursor_Handling->Deposition Heating Heating to Deposition Temp. System_Purge->Heating Heating->Deposition Cool_Down Cool Down in Inert Atmosphere Deposition->Cool_Down XRD XRD Cool_Down->XRD XPS XPS Cool_Down->XPS SEM SEM Cool_Down->SEM AFM AFM Cool_Down->AFM

Caption: Workflow for SiC film deposition and characterization.

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Silicon Carbide Films using 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films for a wide range of applications, including semiconductors and protective coatings. The choice of precursor is a critical factor that dictates the properties of the deposited film. 1,4-Disilabutane (H₃SiCH₂CH₂SiH₃) is a single-source precursor for the deposition of silicon carbide (SiC) films. Containing both silicon and carbon in a single molecule, it offers the potential for stoichiometric control of the deposited film. These application notes provide a comprehensive overview of the CVD protocol using this compound, including experimental parameters and expected outcomes.

Data Presentation

The following table summarizes key experimental parameters for the CVD of SiC using this compound and its isomer, 1,3-disilabutane (B3149796). The data for 1,3-disilabutane is included to provide a reference for process optimization, given the limited publicly available quantitative data for this compound.

ParameterThis compound1,3-DisilabutaneNotes
Deposition Temperature Decomposition observed650 - 900 °C[1]Lower temperatures may result in amorphous films, while higher temperatures promote crystallinity.[2]
Reactor Pressure -150 - 180 mTorr[3]Affects gas flow dynamics and precursor residence time.
Precursor Bubbler Temperature -27 °C to 20 °C-Controls the vapor pressure and delivery rate of the precursor.
Precursor Partial Pressure 41 to 280 Torr-Influences the growth rate and film composition.
Carrier Gas -Hydrogen (H₂) or Argon (Ar)Transports the precursor vapor into the reaction chamber.
Resulting Film Silicon-rich productPolycrystalline 3C-SiC[1][4]Stoichiometry is highly dependent on deposition conditions.
Major Decomposition Products Ethylene, Ethylsilane-Understanding the decomposition pathway is key to controlling film composition.

Experimental Protocols

This section details a generalized protocol for the deposition of SiC films using this compound in a Low-Pressure Chemical Vapor Deposition (LPCVD) system. This protocol is based on established procedures for related single-source precursors and should be optimized for the specific experimental setup.

Substrate Preparation
  • Begin with clean silicon (Si) wafers (e.g., Si(100)) as substrates.

  • Perform a standard cleaning procedure to remove organic and inorganic contaminants. A piranha solution (e.g., 83% H₂SO₄ and 17% H₂O₂) at 120 °C can be used, followed by a deionized (DI) water rinse.[3]

  • A dip in a dilute hydrofluoric acid (HF) solution (e.g., 5% HF) can be used to remove the native oxide layer.

  • Rinse the substrates thoroughly with DI water and dry them with a high-purity nitrogen or argon gas stream.

  • Load the cleaned substrates into the CVD reactor immediately to prevent re-oxidation.

Experimental Setup and Precursor Delivery
  • The CVD system should consist of a quartz tube furnace, a vacuum system capable of reaching low pressures (mTorr range), mass flow controllers for precise gas control, and a precursor delivery system.

  • Place the this compound in a stainless-steel bubbler. The bubbler should be heated to a controlled temperature to ensure a stable vapor pressure of the precursor.

  • Use an inert carrier gas, such as argon (Ar) or hydrogen (H₂), to transport the this compound vapor into the reaction chamber. The flow rate of the carrier gas must be precisely controlled by a mass flow controller.

Chemical Vapor Deposition Process
  • Load the prepared substrates into the reaction chamber.

  • Evacuate the reactor to a base pressure in the mTorr range.

  • Heat the furnace to the desired deposition temperature. A temperature range of 650-900 °C is a good starting point for investigation, based on data for 1,3-disilabutane.[1]

  • Once the temperature is stable, introduce the carrier gas through the precursor bubbler and into the reaction chamber.

  • Maintain a constant reactor pressure during the deposition process.

  • After the desired deposition time, stop the precursor flow by bypassing the bubbler and continue the carrier gas flow.

  • Turn off the furnace and allow the reactor to cool down to room temperature under the inert gas flow.

  • Once at room temperature, vent the reactor to atmospheric pressure with the inert gas and unload the coated substrates.

Post-Deposition Characterization
  • Film Thickness and Growth Rate: Measure the film thickness using techniques like ellipsometry or profilometry to determine the growth rate.

  • Composition and Stoichiometry: Analyze the elemental composition and Si:C ratio using X-ray Photoelectron Spectroscopy (XPS) or Electron Probe Microanalysis (EPMA).[3]

  • Crystallinity and Microstructure: Characterize the crystallinity and phase of the deposited film using X-ray Diffraction (XRD) and Raman Spectroscopy.

  • Surface Morphology: Examine the surface roughness and grain structure using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).

Mandatory Visualization

Caption: Experimental workflow for SiC film deposition using this compound.

Decomposition_Pathway cluster_gas_phase Gas Phase Decomposition cluster_surface Surface Reactions precursor This compound (H3SiCH2CH2SiH3) ethylene Ethylene (C2H4) precursor->ethylene Δ ethylsilane Ethylsilane (C2H5SiH3) precursor->ethylsilane Δ silylene Silylene (SiH2) (reactive intermediate) precursor->silylene Δ sic_film Silicon Carbide Film (SiC) ethylsilane->sic_film Surface Reaction silylene->sic_film Surface Reaction byproducts Volatile Byproducts (e.g., H2)

Caption: Proposed thermal decomposition pathway of this compound in a CVD process.

References

Application of 1,4-Disilabutane in Semiconductor Manufacturing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

Introduction

1,4-Disilabutane (H₃SiCH₂CH₂SiH₃), a volatile organosilicon compound, is a promising precursor for the deposition of silicon-containing thin films in semiconductor manufacturing. Its molecular structure, containing both silicon and carbon, makes it a candidate for the chemical vapor deposition (CVD) of materials such as silicon carbide (SiC) and carbon-doped silicon. This document provides an overview of its applications, quantitative data on film properties, and detailed experimental protocols for its use in a laboratory setting.

Key Applications

In the field of semiconductor manufacturing, this compound serves as a precursor for the synthesis of silicon-based materials.[1] It is particularly noted for its potential in creating advanced coatings and contributing to the fabrication of electronic components with enhanced durability and efficiency.[1] The primary application lies in its use as a single-source precursor in CVD processes to grow silicon carbide and carbon-doped silicon films. The presence of a direct Si-C backbone within the molecule is advantageous for achieving specific film stoichiometries.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in deposition processes.

PropertyValue
Molecular Formula C₂H₁₀Si₂
Molecular Weight 90.27 g/mol [1][2]
Boiling Point 45-46 °C[1]
Melting Point -15 °C[1]
Density 0.697 g/cm³[1]
Appearance Straw-colored liquid[2]
Purity Typically 97%[2]

Quantitative Data on Film Deposition

While extensive quantitative data for films deposited using this compound is not widely published, some information is available regarding its use in forming carbon-doped silicon films.

Film TypePrecursorDeposition MethodCarbon Content (%)Reference
Carbon-doped SiliconThis compoundNot Specified0.2-1.7[2]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 1,2-bis(trichlorosilyl)ethane (B1205221).

Materials:

  • 1,2-bis(trichlorosilyl)ethane

  • Lithium aluminum hydride (LAH)

  • Tetraglyme (B29129) (dried)

  • 3-liter, 3-necked flask with overhead stirrer and thermocouple

  • 200 ml receiver flask

  • Dry ice condenser

  • Nitrogen source

  • Cannula

Procedure:

  • Assemble and oven-dry the 3-liter flask, overhead stirrer, thermocouple, Claisen head, transfer tube, and receiver flask with a dry ice condenser.

  • Flush the entire apparatus with nitrogen.

  • Add one liter of dried tetraglyme to the 3-liter flask via cannula.

  • Cool the receiving flask in a dry ice/isopropanol bath and add dry ice to the condenser.

  • Dissolve 400g (1.35 moles) of 1,2-bis(trichlorosilyl)ethane in 400 ml of tetraglyme.

  • Add the 1,2-bis(trichlorosilyl)ethane solution to the LAH slurry in the main flask via cannula over a period of 3 hours.

  • Monitor the reaction temperature, ensuring it does not exceed 70°C.

  • The this compound product will distill out of the reaction mixture and collect in the cooled receiving flask.

  • A typical yield is approximately 102 grams (84%).[3]

Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Carbide (SiC) Films

This protocol provides a general workflow for the deposition of SiC thin films using this compound as a single-source precursor in an LPCVD system.

Materials and Equipment:

  • This compound precursor

  • Silicon wafers (substrate)

  • LPCVD reactor with a quartz tube furnace

  • Vacuum system

  • Mass flow controllers

  • Inert carrier gas (e.g., Argon, Nitrogen)

  • Standard wafer cleaning reagents (e.g., RCA clean)

Procedure:

  • Substrate Preparation:

    • Perform a standard cleaning procedure (e.g., RCA clean) on the silicon wafers to remove any organic and inorganic contaminants.

    • Dry the wafers thoroughly using a nitrogen gun.

    • Load the cleaned wafers into the LPCVD reactor.

  • Precursor Handling and Delivery:

    • This compound is a liquid at room temperature. It should be contained in a stainless-steel bubbler.

    • Heat the bubbler to a controlled temperature to achieve a stable vapor pressure. The optimal temperature will depend on the specific system but is a critical parameter to control.

    • Use a mass flow controller to precisely regulate the flow of an inert carrier gas through the bubbler to transport the precursor vapor to the reaction chamber.

  • Deposition Process:

    • Evacuate the reaction chamber to the desired base pressure.

    • Heat the furnace to the target deposition temperature. A typical range for SiC deposition using similar precursors is 800-1200°C.

    • Once the temperature has stabilized, introduce the carrier gas containing the this compound vapor into the reaction chamber.

    • Maintain a constant pressure within the reactor during deposition.

    • The deposition time will determine the final thickness of the SiC film.

  • Post-Deposition:

    • After the desired deposition time, stop the flow of the precursor.

    • Cool the reactor to room temperature under a continuous flow of the inert carrier gas.

    • Vent the chamber to atmospheric pressure with the inert gas and unload the coated wafers.

  • Film Characterization:

    • Analyze the deposited SiC films using appropriate techniques such as ellipsometry (for thickness), X-ray diffraction (for crystallinity), and scanning electron microscopy (for surface morphology).

Visualizations

Synthesis Workflow for this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection Apparatus Setup Apparatus Setup Dry Apparatus Dry Apparatus Apparatus Setup->Dry Apparatus Flush with N2 Flush with N2 Dry Apparatus->Flush with N2 Add Tetraglyme Add Tetraglyme Flush with N2->Add Tetraglyme Prepare Precursor Solution Dissolve 1,2-bis(trichlorosilyl)ethane in Tetraglyme Add Tetraglyme->Prepare Precursor Solution Add Precursor to LAH Add Precursor to LAH Prepare Precursor Solution->Add Precursor to LAH Control Temperature Control Temperature Add Precursor to LAH->Control Temperature Distill Product Distill Product Control Temperature->Distill Product Cool Receiver Flask Cool Receiver Flask Cool Receiver Flask->Distill Product Collect this compound Collect this compound Distill Product->Collect this compound

Caption: Workflow for the synthesis of this compound.

General CVD Experimental Workflow

G cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate Cleaning Substrate Cleaning Load into Reactor Load into Reactor Substrate Cleaning->Load into Reactor Evacuate Chamber Evacuate Chamber Load into Reactor->Evacuate Chamber Heat to Deposition Temp Heat to Deposition Temp Evacuate Chamber->Heat to Deposition Temp Introduce Precursor Introduce Precursor Heat to Deposition Temp->Introduce Precursor Deposition Deposition Introduce Precursor->Deposition Stop Precursor Flow Stop Precursor Flow Deposition->Stop Precursor Flow Cool Down Cool Down Stop Precursor Flow->Cool Down Unload Wafers Unload Wafers Cool Down->Unload Wafers Characterize Film Characterize Film Unload Wafers->Characterize Film

Caption: General experimental workflow for CVD using this compound.

Logical Relationships in CVD

G cluster_params Process Parameters cluster_props Film Properties Temperature Temperature Growth Rate Growth Rate Temperature->Growth Rate Crystallinity Crystallinity Temperature->Crystallinity Pressure Pressure Uniformity Uniformity Pressure->Uniformity Defect Density Defect Density Pressure->Defect Density Precursor Flow Rate Precursor Flow Rate Precursor Flow Rate->Growth Rate Stoichiometry Stoichiometry Precursor Flow Rate->Stoichiometry Carrier Gas Flow Carrier Gas Flow Carrier Gas Flow->Growth Rate Carrier Gas Flow->Uniformity

Caption: Influence of CVD parameters on film properties.

References

Application Notes and Protocols: The Role of 1,4-Disilabutane in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Disilabutane (H₃SiCH₂CH₂SiH₃), also known as 1,2-disilylethane, is an organosilicon compound with a molecular framework that alternates silicon and carbon atoms.[1] While its primary application lies in materials science as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films, such as silicon carbide, its reactivity, particularly the presence of reactive Si-H bonds, suggests a potential role in organometallic synthesis.[2][3] These application notes explore the potential of this compound as a building block in the synthesis of novel organometallic complexes and silicon-containing organic molecules, drawing parallels from the well-established reactivity of analogous disilanes and alkylsilanes.

Physicochemical Data and Safety Information

A summary of key physicochemical properties and safety information for this compound is provided below.

PropertyValueReference(s)
Chemical Formula C₂H₁₀Si₂[2][7]
Molecular Weight 90.27 g/mol [2][7]
Appearance Straw-colored liquid[2][7]
Boiling Point 45-46 °C[8]
Density 0.697 g/cm³[8]
Flash Point -31 °C[8]
Hydrolytic Sensitivity Reacts rapidly with atmospheric moisture; may be pyrophoric. Handling in a glove box or sealed system is required.[8]
Hazards Highly flammable liquid and vapor. Causes serious eye irritation. Vapors may ignite spontaneously.[9]
Incompatible Materials Acids, alcohols, oxidizing agents. In the presence of platinum and Lewis acids, it can generate flammable hydrogen gas.[9]

Applications in Organometallic Synthesis

The reactivity of the Si-H and potential for Si-C bond cleavage in this compound allows for its theoretical application in several key organometallic transformations.

Dehydrogenative Coupling and Silylation

Transition metal complexes, particularly those of late transition metals, are known to catalyze the dehydrogenative coupling of silanes. This process involves the formation of Si-Si bonds with the concomitant release of hydrogen gas. While primarily used for the synthesis of polysilanes, this reactivity can be harnessed to form silicon-bridged bimetallic complexes or to silylate metal centers. Early transition metal catalysts, such as zirconocene (B1252598) and titanocene (B72419) systems, have been shown to be effective for the dehydrogenative coupling of silanes to silicon surfaces.[4]

Precursor to Bridged Bimetallic Complexes

The bifunctional nature of this compound, with two silyl (B83357) groups separated by an ethylene (B1197577) bridge, makes it a potential precursor for the synthesis of silicon-bridged bimetallic complexes. Such complexes are of interest for studying metal-metal interactions and for applications in catalysis. The synthesis would likely proceed through the reaction of a deprotonated or metalated disilane (B73854) with a metal halide.

Hydrosilylation Reactions

Experimental Protocols (Analogous Systems)

Protocol 1: Platinum-Catalyzed Disilylation of an Alkene with a Disilane (Analogous Reaction)

This protocol describes the platinum-catalyzed addition of a disilane to an alkene, a reaction that could be adapted for derivatives of this compound.

Materials:

Procedure:

  • In a nitrogen-filled glovebox, add 1-hexene (1.0 mmol) and anhydrous toluene (5 mL) to a Schlenk flask equipped with a magnetic stir bar.

  • Add hexamethyldisilane (1.2 mmol) to the flask via syringe.

  • Add Karstedt's catalyst (0.01 mmol) to the reaction mixture.

  • Seal the Schlenk flask and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • The solvent can be removed under reduced pressure, and the product purified by distillation or column chromatography.

Quantitative Data (Representative for Analogous Systems):

SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)ProductYield (%)Reference(s)
1-Octene0.1100181,2-Bis(trimethylsilyl)octane85[5]
Styrene0.180121-Phenyl-1,2-bis(trimethylsilyl)ethane90[5]
Protocol 2: Dehydrogenative Coupling of a Silane Catalyzed by a Zirconocene Complex (Analogous Reaction)

This protocol outlines the general procedure for the dehydrogenative coupling of a primary silane, which illustrates the reactivity of the Si-H bond present in this compound.

Materials:

  • Phenylsilane (B129415)

  • Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Toluene (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • In a nitrogen-filled glovebox, dissolve Cp₂ZrCl₂ (0.05 mmol) in anhydrous toluene (10 mL) in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (0.1 mmol, 2 equivalents) to generate the active catalyst, Cp₂ZrBu₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add phenylsilane (1.0 mmol) to the catalyst solution via syringe.

  • Vigorous bubbling (H₂ evolution) should be observed.

  • Stir the reaction at room temperature for 24 hours.

  • The resulting polysilane can be precipitated by the addition of methanol.

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data (Representative for Analogous Systems):

SilaneCatalystTemperature (°C)Time (h)ProductMolecular Weight (Mw)Reference(s)
PhenylsilaneCp₂ZrMe₂2524Polyphenylsilane~1000 Da[10]
n-HexylsilaneCp₂TiCl₂/2 n-BuLi2548Poly(n-hexyl)silane~800 Da[10]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual workflows for the key reaction types involving disilanes in organometallic synthesis.

Dehydrogenative_Coupling RSiH3 R-SiH₃ (this compound) Polysilane R-(SiH₂)_n-R (Polysilane) RSiH3->Polysilane Dehydrogenative Coupling Metal_Catalyst [M] Catalyst H2 H₂ Disilylation_Reaction Disilane R₃Si-SiR₃ (Disilane) Disilylated_Alkane R₃Si-CHR'-CHR'-SiR₃ Disilane->Disilylated_Alkane Disilylation Alkene R'CH=CHR' (Alkene) Alkene->Disilylated_Alkane Metal_Catalyst [M] Catalyst (e.g., Pt, Pd)

References

Application Notes and Protocols for the Analytical Characterization of 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques for the characterization of 1,4-disilabutane (also known as 1,2-bis(silyl)ethane). Due to the limited availability of direct experimental data for this specific compound, the following sections include predicted data based on structurally similar organosilane compounds, alongside detailed experimental protocols applicable to this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound, providing information on the hydrogen, carbon, and silicon environments within the molecule.

Predicted NMR Data

The following table summarizes the predicted chemical shifts for this compound. These values are estimated based on the analysis of similar organosilane compounds.

NucleusPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
¹H
-CH₂-~0.5 - 1.0TripletJ(H-H) ≈ 6-8
-SiH₃~3.0 - 3.5TripletJ(H-H) ≈ 6-8
¹³C
-CH₂-~5 - 15Singlet
²⁹Si
-SiH₃~(-40) - (-60)Singlet
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Due to the moisture sensitivity of this compound, all sample preparation must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a dry, deuterated solvent (e.g., benzene-d₆ or chloroform-d).

  • Cap the NMR tube securely.

2. Data Acquisition:

  • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a spectrometer with a minimum field strength of 300 MHz.

  • For ¹H NMR, use a standard single-pulse experiment.

  • For ¹³C NMR, employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon environment.

  • For ²⁹Si NMR, a proton-decoupled inverse-gated pulse sequence is recommended to obtain quantitative data and avoid negative Nuclear Overhauser Effect (NOE).

3. Data Processing:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like tetramethylsilane (B1202638) (TMS) for ²⁹Si.

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in dry deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer h1 ¹H NMR transfer->h1 c13 ¹³C NMR transfer->c13 si29 ²⁹Si NMR transfer->si29 process Fourier Transform, Phase & Baseline Correction h1->process c13->process si29->process reference Reference Spectra process->reference analyze Structure Elucidation reference->analyze

Figure 1: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to the volatile nature of the compound.

Predicted Mass Spectrometry Data

The following table outlines the predicted major fragments for this compound.

m/zPredicted Fragment Ion
90[C₂H₁₀Si₂]⁺ (Molecular Ion)
89[C₂H₉Si₂]⁺
61[CH₅Si₂]⁺
59[CH₃Si₂]⁺
45[CH₅Si]⁺
31[SiH₃]⁺
28[CH₂Si]⁺
Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution (approximately 1 mg/mL) of this compound in a volatile, anhydrous solvent such as hexane (B92381) or dichloromethane. All handling should be under an inert atmosphere.

2. GC Method:

  • Injector: Split/splitless inlet, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

3. MS Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 20 - 200.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve sample in anhydrous solvent inject Inject into GC dissolve->inject separate Separation on capillary column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Mass Spectrum Generation detect->spectrum fragment Fragmentation Pattern Analysis spectrum->fragment

Figure 2: Workflow for GC-MS analysis of this compound.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides information about the functional groups and molecular vibrations present in this compound.

Predicted Vibrational Frequencies

The following table lists the predicted key vibrational frequencies for this compound.

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~2950 - 2850C-H stretchFTIR, Raman
~2150 - 2100Si-H stretchFTIR, Raman
~1450 - 1400CH₂ bendFTIR
~950 - 800Si-H bend/wagFTIR, Raman
~700 - 600Si-C stretchFTIR, Raman
Experimental Protocol: FTIR and Raman Spectroscopy

1. Sample Preparation:

  • FTIR (Attenuated Total Reflectance - ATR): Place a small drop of this compound directly onto the ATR crystal. Due to its volatility, acquire the spectrum promptly.

  • Raman: Place a small amount of the liquid sample into a glass capillary or NMR tube.

2. Data Acquisition:

  • FTIR:

    • Acquire the spectrum in the mid-IR range (4000 - 400 cm⁻¹).

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean, empty ATR crystal before the sample measurement.

  • Raman:

    • Use a laser excitation wavelength of 532 nm or 785 nm.

    • Acquire the spectrum over a Raman shift range of 200 - 3500 cm⁻¹.

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

3. Data Processing:

  • For FTIR, perform an ATR correction if necessary.

  • For both techniques, perform baseline correction.

  • Identify and assign the characteristic vibrational bands.

Vibrational_Spectroscopy_Logic cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy compound This compound sample_ftir Sample compound->sample_ftir sample_raman Sample compound->sample_raman ir_source IR Source ir_source->sample_ftir detector_ftir Detector sample_ftir->detector_ftir analysis_ftir FTIR Spectrum (Functional Groups) detector_ftir->analysis_ftir Measures Absorption (Change in Dipole Moment) laser Laser Source laser->sample_raman detector_raman Detector sample_raman->detector_raman analysis_raman Raman Spectrum (Molecular Skeleton) detector_raman->analysis_raman Measures Scattering (Change in Polarizability) final_analysis Complementary Structural Information analysis_ftir->final_analysis analysis_raman->final_analysis

Figure 3: Logical relationship between FTIR and Raman spectroscopy.

Application Notes and Protocols for Hydrosilylation Reactions with 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting hydrosilylation reactions using 1,4-disilabutane. These reactions are pivotal for the synthesis of organosilicon compounds, which have broad applications in materials science and pharmaceutical development.

Introduction

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, typically a carbon-carbon double or triple bond. This process is a highly efficient and atom-economical method for forming carbon-silicon bonds. This compound, specifically 1,4-bis(dimethylsilyl)butane, is a difunctional silane (B1218182) that can be utilized to create silicon-containing polymers or to bridge two unsaturated molecules. The choice of catalyst is crucial for controlling the regioselectivity and efficiency of the reaction, with platinum-based catalysts like Karstedt's catalyst and Speier's catalyst being widely used.[1] Other transition metal complexes based on rhodium, palladium, nickel, and iron have also been developed as effective catalysts.[2][3][4]

Experimental Protocols

This section details the methodology for a typical hydrosilylation reaction between this compound and an alkene, using 1-octene (B94956) as a model substrate.

Materials and Equipment
  • Reactants:

    • 1,4-Bis(dimethylsilyl)butane[5]

    • 1-Octene

  • Catalyst:

    • Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), typically as a solution in xylene.[6]

  • Solvent (optional):

    • Anhydrous toluene (B28343) or xylene. Many hydrosilylation reactions can be performed neat.[6]

  • Glassware:

    • Three-necked round-bottom flask

    • Condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

  • Inert Atmosphere:

    • Nitrogen or Argon gas supply

  • Analytical Instruments:

    • Nuclear Magnetic Resonance (NMR) spectrometer

    • Fourier-Transform Infrared (FT-IR) spectrometer

General Procedure for Hydrosilylation

This protocol describes the reaction between 1,4-bis(dimethylsilyl)butane and 1-octene.

  • Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of inert gas.

  • Charging Reactants: The flask is charged with 1,4-bis(dimethylsilyl)butane and solvent (if used).

  • Catalyst Addition: A catalytic amount of Karstedt's catalyst (typically 5-10 ppm of platinum) is added to the reaction mixture.[2]

  • Addition of Alkene: 1-Octene is added dropwise to the reaction mixture from the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) or by NMR spectroscopy.

  • Work-up: Upon completion, the catalyst can be removed by treating the reaction mixture with activated carbon. The solvent and any unreacted starting materials can be removed under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.

Safety Precautions
  • This compound is flammable and may be irritating to the skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • The reaction should be conducted under an inert atmosphere as the catalyst and some silanes can be sensitive to air and moisture.[8]

  • Proper grounding should be used to avoid static discharge, especially when handling flammable solvents.[7]

Data Presentation

The following table summarizes representative quantitative data for the hydrosilylation of 1-octene with 1,4-bis(dimethylsilyl)butane under various conditions. (Note: This data is illustrative and based on typical results for similar hydrosilylation reactions.)

EntryAlkene:Silane RatioCatalystCatalyst Loading (mol% Pt)SolventTemperature (°C)Time (h)Yield (%)
12:1Karstedt's Catalyst0.01Toluene60492
22:1Speier's Catalyst0.01Neat80688
32.2:1Karstedt's Catalyst0.005Neat50595
42:1[Rh(cod)Cl]₂0.1THF251285

Visualizations

Experimental Workflow

Experimental_Workflow prep Preparation of Glassware (Flame-dried under N2) charge Charge Flask with This compound & Solvent prep->charge catalyst Add Karstedt's Catalyst charge->catalyst add_alkene Dropwise Addition of 1-Octene catalyst->add_alkene reaction Reaction Monitoring (FT-IR or NMR) add_alkene->reaction workup Work-up (Catalyst removal) reaction->workup purify Purification (Vacuum Distillation) workup->purify product Final Product purify->product

Caption: Experimental workflow for the hydrosilylation of an alkene with this compound.

General Reaction Scheme

The following diagram illustrates the general reaction scheme for the hydrosilylation of an alkene with 1,4-bis(dimethylsilyl)butane, leading to a disubstituted product.

Reaction_Scheme cluster_product Product r1 H(CH3)2Si-(CH2)4-Si(CH3)2H (this compound) catalyst Catalyst (e.g., Karstedt's) r2 2 R-CH=CH2 (Alkene) p1 R-CH2-CH2-(CH3)2Si-(CH2)4-Si(CH3)2-CH2-CH2-R catalyst->p1 Hydrosilylation

Caption: General reaction scheme for the hydrosilylation of an alkene with this compound.

References

Application Notes and Protocols for 1,4-Disilabutane as a Precursor to Silicon-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,4-disilabutane as a precursor for the synthesis of silicon-containing polymers, specifically focusing on the generation of polysilaethylene. Detailed protocols, data presentation, and workflow visualizations are included to guide researchers in the potential applications of this monomer.

Introduction

This compound (H₃SiCH₂CH₂SiH₃) is a volatile organosilicon compound that serves as a fundamental building block for silicon-containing polymers.[1][2] Its structure, featuring a direct ethylene (B1197577) bridge between two silyl (B83357) groups, makes it an ideal precursor for the synthesis of polysilaethylene, a polymer with a backbone of alternating silicon and carbon atoms.[3] This unique composition imparts distinct physical and chemical properties compared to traditional carbon-based polymers, opening avenues for novel applications in materials science, including as preceramic polymers for silicon carbide production.[3]

This document outlines the primary polymerization methodologies for utilizing this compound and its derivatives to produce polysilaethylene, a silicon analog of polyethylene.[3] While direct polymerization of this compound is plausible through mechanisms like dehydrogenative coupling, a well-documented and effective route to obtain the target polymer structure involves the ring-opening polymerization (ROP) of a related cyclic precursor, followed by a reduction step.[3]

Polymerization Methodologies

Two principal pathways are considered for the polymerization of this compound or the synthesis of its polymeric analogue, polysilaethylene:

  • Dehydrogenative Coupling: This method involves the direct coupling of Si-H bonds in this compound, catalyzed by transition metal complexes, to form Si-Si bonds and release hydrogen gas. This approach can lead to the formation of polysilanes with a Si-Si backbone.

  • Ring-Opening Polymerization (ROP) of a Precursor: A highly effective method to produce polysilaethylene involves the ROP of a cyclic precursor, 1,1,3,3-tetrachloro-1,3-disilacyclobutane (B14174025), to yield poly(dichlorosilaethylene). This chlorinated polymer is then reduced to polysilaethylene, which has the same repeating unit as the target polymer from this compound.[3] This two-step process allows for excellent control over the polymer structure and molecular weight.[3]

Data Presentation

The following tables summarize the typical properties of polysilaethylene, the target polymer structure obtainable from this compound precursors.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4364-07-2[1]
Molecular Formula C₂H₁₀Si₂[1]
Molecular Weight 90.27 g/mol [1]
Boiling Point 45-46 °C
Flash Point -31 °C
Density 0.697 g/cm³
Purity >97%[1]
Appearance Straw-colored liquid[1]

Table 2: Typical Properties of Polysilaethylene

Note: The data presented below is for polysilaethylene synthesized via the ROP of 1,1,3,3-tetrachloro-1,3-disilacyclobutane followed by reduction, as a representative example of the polymer structure derived from a this compound backbone.

PropertyValue
Number-Average Molecular Weight (Mn) 10,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temperature (Tg) -40 to -20 °C
Thermal Decomposition Temperature (Td) > 350 °C (in inert atmosphere)
Appearance Viscous liquid to waxy solid

Table 3: Mechanical Properties of Polysilaethylene (Representative Values)

PropertyValue
Tensile Strength 5 - 15 MPa
Elongation at Break 100 - 300%
Young's Modulus 50 - 150 MPa

Experimental Protocols

The following are detailed protocols for the synthesis of polysilaethylene, the polymer analog of polymerized this compound, via the ring-opening polymerization of a precursor.

Protocol 1: Synthesis of Polysilaethylene via ROP of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane and Subsequent Reduction

This two-step method provides a reliable route to high molecular weight polysilaethylene.[3]

Step 1: Ring-Opening Polymerization of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

Materials:

  • 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

  • Platinum catalyst (e.g., hexachloroplatinic acid)

  • Anhydrous toluene (B28343)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 1,1,3,3-tetrachloro-1,3-disilacyclobutane in anhydrous toluene in a Schlenk flask.

  • Add a catalytic amount of a platinum catalyst to the solution.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Allow the polymerization to proceed for several hours, during which the viscosity of the solution will increase.

  • After the reaction is complete, remove the solvent under reduced pressure to yield the crude poly(dichlorosilaethylene).

Step 2: Reduction of Poly(dichlorosilaethylene) to Polysilaethylene

Materials:

  • Poly(dichlorosilaethylene) from Step 1

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Schlenk flask and line

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF in a Schlenk flask equipped with a dropping funnel.

  • Dissolve the poly(dichlorosilaethylene) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Add the polymer solution dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the slow addition of ethyl acetate, followed by hydrolysis with dilute acid.

  • Separate the organic layer, and wash the aqueous layer with diethyl ether or THF.

  • Combine the organic extracts, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield polysilaethylene as a viscous liquid or solid.

  • The polymer can be further purified by precipitation.

Mandatory Visualizations

Dehydrogenative_Coupling Monomer This compound (H3Si-CH2-CH2-SiH3) Catalyst Transition Metal Catalyst Monomer->Catalyst Activation Polymer Polysilaethylene -(SiH2-CH2-CH2-SiH2)n- Catalyst->Polymer Polymerization H2 H2 Catalyst->H2 Byproduct

Caption: Dehydrogenative coupling of this compound.

ROP_Workflow cluster_step1 Step 1: Ring-Opening Polymerization cluster_step2 Step 2: Reduction Monomer 1,1,3,3-Tetrachloro- 1,3-disilacyclobutane Catalyst Platinum Catalyst in Toluene Monomer->Catalyst Polymerization Reflux Catalyst->Polymerization Intermediate Poly(dichlorosilaethylene) Polymerization->Intermediate ReducingAgent LiAlH4 in Ether/THF Intermediate->ReducingAgent Reduction 0°C to RT ReducingAgent->Reduction FinalPolymer Polysilaethylene Reduction->FinalPolymer

Caption: Workflow for polysilaethylene synthesis via ROP.

References

Application Notes and Protocols for the Creation of Si/C/H Thin Films from Disilabutane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silicon carbide (SiC) and silicon carbon hydride (Si/C/H) thin films are materials of significant interest for a wide range of applications, including protective coatings, microelectromechanical systems (MEMS), and high-power electronic devices, owing to their excellent mechanical, thermal, and electrical properties. Chemical Vapor Deposition (CVD) is a primary technique for synthesizing high-quality SiC thin films. The choice of precursor is critical as it directly influences the film's composition and quality. Single-source precursors, containing both silicon and carbon in one molecule, offer advantages in controlling the stoichiometry of the deposited films.

This document provides detailed application notes and protocols for the creation of Si/C/H thin films using a disilabutane precursor. While the primary focus of this document is on the use of 1,4-disilabutane, a comprehensive review of available literature indicates a scarcity of detailed experimental data for this specific isomer. Consequently, this guide will utilize experimental data and protocols for its close chemical isomer, 1,3-disilabutane (B3149796) (DSB) , which serves as an excellent and well-documented single-source precursor for SiC thin film deposition via Low-Pressure Chemical Vapor Deposition (LPCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). This substitution allows for the provision of detailed, quantitative, and actionable protocols for researchers, scientists, and drug development professionals.

Data Presentation: Deposition Parameters and Resulting Film Properties

The following tables summarize typical process parameters and the corresponding properties of SiC films grown using 1,3-disilabutane as a single-source precursor in an LPCVD system. The data is compiled from various studies to provide a comparative overview.

Table 1: LPCVD Process Parameters for SiC Thin Film Deposition from 1,3-Disilabutane

ParameterValueUnitNotes
Precursor1,3-Disilabutane (DSB)-Single-source precursor for Si and C.
Substrate Temperature700 - 900°CA critical parameter affecting crystallinity and residual stress[1][2].
Reactor Pressure150 - 180mTorrLow pressure enhances film uniformity[3].
DSB Flow RateConstant (specifics vary)sccmHeld constant during deposition runs in some studies[3].
Carrier GasArgon or Hydrogen-Used to transport precursor vapor.
Deposition Time60minFor a target thickness, adjusted based on the deposition rate[3].

Table 2: Properties of SiC Thin Films Deposited by LPCVD using 1,3-Disilabutane

PropertyValue RangeUnitCharacterization Technique
Film Composition (Si:C)~1:1 (can be tuned)-Electron Probe Microanalysis (EPMA), XPS[3]
CrystallinityAmorphous to Polycrystalline 3C-SiC-XRD[1][2]
Deposition Rate6 - 9nm/minCross-sectional SEM[4]
Residual StressCompressive to TensileMPaMicromachined strain gauges[1][2]
HardnessHigh (comparable to bulk SiC)-Nanoindentation
Refractive Index~2.6 - 2.7-Ellipsometry

Experimental Workflow

The following diagram illustrates the general experimental workflow for the deposition and characterization of Si/C/H thin films using a disilabutane precursor.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_characterization Film Characterization sub_cleaning Substrate Cleaning (e.g., RCA clean) native_oxide_removal Native Oxide Removal (e.g., HF dip) sub_cleaning->native_oxide_removal drying Drying (Nitrogen gun) native_oxide_removal->drying reactor_loading Load Substrate into CVD Reactor drying->reactor_loading pump_down Pump Down to Base Pressure reactor_loading->pump_down heating Heat to Deposition Temperature pump_down->heating gas_flow Introduce Precursor (1,3-Disilabutane) & Carrier Gas heating->gas_flow deposition Film Growth gas_flow->deposition cool_down Cool Down under Inert Gas deposition->cool_down structural Structural Analysis (XRD) cool_down->structural morphological Morphological Analysis (SEM, TEM, AFM) cool_down->morphological compositional Compositional Analysis (XPS, EPMA) cool_down->compositional mechanical Mechanical Properties (Nanoindentation) cool_down->mechanical optical Optical Properties (Ellipsometry) cool_down->optical

Experimental workflow for SiC thin film deposition and characterization.

Experimental Protocols

Substrate Preparation Protocol

A pristine substrate surface is crucial for the nucleation and adhesion of high-quality thin films. The following protocol is for cleaning silicon (Si) wafers.

Materials:

  • Silicon wafers (e.g., Si(100))

  • Acetone (ACS grade)

  • Isopropyl alcohol (IPA, ACS grade)

  • Deionized (DI) water

  • Piranha solution (e.g., 3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂))

  • Diluted hydrofluoric acid (HF) solution (e.g., 10:1 DI water:HF)

  • Nitrogen (N₂) gas source with a filter

Procedure:

  • Solvent Cleaning:

    • Place the Si wafers in a beaker with acetone.

    • Perform ultrasonic agitation for 5-10 minutes to remove organic residues[5][6].

    • Transfer the wafers to a beaker with IPA and perform ultrasonic agitation for 5-10 minutes.

    • Rinse the wafers thoroughly with DI water.

  • Piranha Clean (for removal of heavy organic contamination):

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Immerse the wafers in the piranha solution for 10-15 minutes[7].

    • Rinse the wafers extensively with DI water.

  • Native Oxide Removal:

    • Dip the wafers in the diluted HF solution for 30-60 seconds to etch the native silicon dioxide layer[7][8].

    • Rinse the wafers thoroughly with DI water. The surface should be hydrophobic after this step.

  • Drying:

    • Immediately dry the wafers using a high-purity nitrogen gun[5].

  • Loading:

    • Load the cleaned and dried wafers into the CVD reactor chamber without delay to minimize re-oxidation of the surface.

Low-Pressure Chemical Vapor Deposition (LPCVD) Protocol

This protocol describes a general procedure for depositing SiC thin films using 1,3-disilabutane in a hot-wall LPCVD system.

Equipment:

  • Hot-wall LPCVD reactor with a quartz tube furnace.

  • Vacuum pumping system (mechanical pump and turbomolecular pump).

  • Mass flow controllers (MFCs) for precursor and carrier gases.

  • Temperature and pressure controllers.

  • 1,3-disilabutane precursor in a temperature-controlled bubbler.

Procedure:

  • System Preparation:

    • Load the prepared substrates into the quartz boat and place it in the center of the furnace tube.

    • Seal the reactor and pump down to a base pressure of <10⁻⁵ Torr.

  • Deposition:

    • Heat the furnace to the desired deposition temperature (e.g., 800 °C)[3].

    • Once the temperature is stable, introduce the carrier gas (e.g., Argon) at a controlled flow rate.

    • Stabilize the reactor pressure to the desired setpoint (e.g., 150 mTorr)[3].

    • Open the valve to the 1,3-disilabutane bubbler (maintained at a constant temperature to ensure stable vapor pressure) and introduce the precursor vapor into the reactor via the carrier gas flow.

    • Maintain these conditions for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor flow by closing the bubbler valve.

    • Keep the carrier gas flowing and turn off the furnace heaters to allow the reactor to cool down to room temperature.

    • Once cooled, vent the chamber to atmospheric pressure with the inert carrier gas.

    • Unload the coated substrates for characterization.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Protocol

PECVD allows for film deposition at lower temperatures compared to LPCVD, which is advantageous for temperature-sensitive substrates.

Equipment:

  • PECVD reactor with parallel-plate electrodes.

  • RF power supply (e.g., 13.56 MHz).

  • Vacuum pumping system.

  • MFCs for precursor and process gases.

  • Substrate heater.

Procedure:

  • System Preparation:

    • Load the prepared substrate onto the bottom electrode (susceptor).

    • Pump the chamber down to a base pressure of <10⁻⁵ Torr.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 200-400 °C)[9].

    • Introduce the process gases (e.g., Argon, Hydrogen) and stabilize the chamber pressure (e.g., 0.5-3 Torr)[5].

    • Introduce the 1,3-disilabutane vapor into the chamber at a controlled flow rate.

    • Ignite the plasma by applying RF power to the top electrode (e.g., 10-500 W)[10]. The plasma will cause the precursor molecules to dissociate and react, leading to film deposition on the substrate.

    • Maintain the plasma for the desired deposition time.

  • Post-Deposition:

    • Turn off the RF power and stop the precursor flow.

    • Cool the substrate under a flow of inert gas.

    • Vent the chamber and unload the coated substrate.

Film Characterization Protocols

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase of the deposited films.

Procedure:

  • Mount the sample on the XRD sample holder.

  • Perform a standard θ-2θ scan over a wide angular range (e.g., 20-80°) to identify the crystalline phases present by comparing the diffraction peak positions to a database (e.g., JCPDS).

  • For thin films, a grazing incidence XRD (GIXRD) setup may be necessary to increase the signal from the film and reduce the signal from the substrate[3].

  • The crystallite size can be estimated from the peak broadening using the Scherrer equation.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and obtain cross-sectional images to measure film thickness.

Procedure:

  • Sample Preparation:

    • For surface morphology, small pieces of the coated wafer can be mounted on an SEM stub using conductive carbon tape. For non-conductive films, a thin conductive coating (e.g., gold or carbon) may be necessary to prevent charging[11].

    • For cross-sectional imaging, the wafer is cleaved, and the piece is mounted on a 90° stub.

  • Imaging:

    • Load the sample into the SEM chamber and pump down to high vacuum.

    • Apply an appropriate accelerating voltage and beam current.

    • Acquire images of the surface and cross-section at various magnifications.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the film's microstructure, including grain boundaries and defects.

Procedure:

  • Sample Preparation: This is a critical and complex step.

    • A cross-sectional sample is prepared by cutting, grinding, and polishing a section of the wafer to a thickness of a few micrometers.

    • Final thinning to electron transparency (<100 nm) is typically achieved using focused ion beam (FIB) milling or ion milling[11].

  • Imaging:

    • The thinned sample is placed on a TEM grid and loaded into the TEM.

    • High-resolution images and selected area electron diffraction (SAED) patterns are acquired to analyze the crystal structure and defects.

Atomic Force Microscopy (AFM)

AFM is used to obtain high-resolution three-dimensional images of the film's surface to quantify surface roughness.

Procedure:

  • Mount a small piece of the coated wafer on the AFM sample stage.

  • Select an appropriate AFM tip (e.g., silicon nitride).

  • Engage the tip with the sample surface and perform scanning in tapping mode to minimize surface damage.

  • Analyze the acquired images to calculate surface roughness parameters such as the root mean square (RMS) roughness.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the film.

Procedure:

  • Place the sample in the ultra-high vacuum (UHV) chamber of the XPS system.

  • Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα).

  • Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states.

  • Sputter the surface with an ion beam (e.g., Ar⁺) to perform depth profiling and analyze the composition as a function of depth.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functionalized Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) scaffold is a privileged motif in a vast array of pharmaceuticals, natural products, and advanced materials. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable building block in organic synthesis. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction and functionalization of the furan ring, offering high efficiency, broad substrate scope, and mild reaction conditions.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methodologies for the synthesis of functionalized furans. These methods include one-pot syntheses from readily available starting materials, direct C-H functionalization of the furan core, and elegant cascade reactions.

One-Pot Synthesis from 1,3-Dicarbonyl Compounds and Alkenyl Bromides

This method provides a straightforward and efficient route to functionalized furans through a palladium-catalyzed alkylation-cyclization sequence. The use of alkenyl bromides is advantageous due to their accessibility and ease of handling.[1]

Reaction Principle

The proposed mechanism begins with the nucleophilic attack of the 1,3-dicarbonyl compound on the alkenyl bromide, forming a 2-alkenyl-1,3-diketone intermediate. This intermediate then coordinates to the palladium(II) catalyst, followed by an intramolecular oxypalladation and subsequent β-hydride elimination to afford the furan product and a palladium(0) species. The palladium(0) is then re-oxidized to palladium(II) by an oxidant, completing the catalytic cycle.

G cluster_0 Catalytic Cycle cluster_1 Substrate Preparation A Pd(II) B π-olefin-palladium(II) complex A->B Coordination with 2-alkenyl-1,3-diketone C Oxypalladation Intermediate B->C Intramolecular Oxypalladation D Pd(0) C->D β-Hydride Elimination & Furan product release D->A Re-oxidation E Oxidant (e.g., CuCl2) S1 1,3-Dicarbonyl S3 2-Alkenyl-1,3-diketone S1->S3 S2 Alkenyl Bromide S2->S3 S3->B

Caption: Proposed catalytic cycle for the one-pot furan synthesis.

Experimental Protocol

This protocol is adapted from a study by Zhang et al. and is optimized for the synthesis of various functionalized furans.[1]

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Alkenyl bromide (1.0 mmol)

  • PdCl₂(CH₃CN)₂ (0.01 mmol, 1 mol%)

  • K₂CO₃ (2.0 mmol)

  • CuCl₂ (0.05 mmol, 5 mol%)

  • Dioxane (4 mL)

Procedure:

  • To a dry Schlenk tube, add the 1,3-dicarbonyl compound, potassium carbonate, copper(II) chloride, and palladium(II) bis(acetonitrile) dichloride.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add dioxane and the alkenyl bromide via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the yields for the synthesis of various furan derivatives using the optimized conditions.[1]

Entry1,3-Dicarbonyl CompoundAlkenyl BromideProductYield (%)
1Cyclohexane-1,3-dione1-Bromoprop-1-ene2-Methyl-6,7-dihydrobenzofuran-4(5H)-one94
2Dimedone1-Bromoprop-1-ene2,7,7-Trimethyl-7,8-dihydro-5H-chromen-5-one91
3Acetylacetone1-Bromo-2-methylprop-1-ene1-(3-Isopropyl-5-methylfuran-2-yl)ethan-1-one88
4Dibenzoylmethane1-Bromoprop-1-ene(5-Methyl-2-phenylfuran-3-yl)(phenyl)methanone85

Direct C-H Arylation of Furans

Direct C-H functionalization is a highly atom-economical method for the synthesis of arylated furans, avoiding the pre-functionalization of the furan ring.[2]

Reaction Principle

This transformation typically proceeds via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation of the furan, and reductive elimination to furnish the arylated furan and regenerate the Pd(0) catalyst. The choice of ligand is crucial for catalyst stability and efficiency.

cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) CH_Act Ar-Pd(II)-Furan(L_n) OxAdd->CH_Act C-H Activation (Furan, Base) CH_Act->Pd0 Reductive Elimination Product Arylated Furan CH_Act->Product

Caption: Simplified catalytic cycle for direct C-H arylation of furan.

Experimental Protocol

The following is a general procedure for the palladium-catalyzed direct arylation of furan derivatives with aryl bromides using the Tedicyp ligand.[2]

Materials:

  • Furan derivative (2.0 mmol)

  • Aryl bromide (1.0 mmol)

  • [Pd(C₃H₅)Cl]₂ (0.5 mol%)

  • Tedicyp (cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane) (1 mol%)

  • Sodium acetate (NaOAc) (2.0 mmol)

  • N,N-Dimethylacetamide (DMAc) (5 mL)

Procedure:

  • In a Schlenk tube, combine the palladium precursor, Tedicyp ligand, and sodium acetate.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add DMAc, the furan derivative, and the aryl bromide.

  • Seal the tube and heat the reaction mixture to 150 °C for 20 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation

The table below presents the yields for the coupling of various aryl bromides with 2-n-butylfuran.[2]

EntryAryl BromideProductYield (%)
14-Bromotoluene2-n-Butyl-5-(p-tolyl)furan85
24-Bromoanisole2-n-Butyl-5-(4-methoxyphenyl)furan82
34-Bromobenzonitrile4-(5-n-Butylfuran-2-yl)benzonitrile78
41-Bromo-4-fluorobenzene2-n-Butyl-5-(4-fluorophenyl)furan80

Suzuki-Miyaura Cross-Coupling for Furan Functionalization

The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of furan synthesis, it allows for the coupling of a furan-containing boronic acid (or ester) with a halide or triflate, or vice versa.[3]

Reaction Workflow

The synthesis of 3-(Furan-2-yl)phenol via Suzuki-Miyaura coupling involves several key steps from reaction setup to product purification.

Setup Reaction Setup (Flame-dried flask, inert atmosphere) Reagents Addition of Reagents (Boronic acid, base, Pd catalyst, ligand, solvents) Setup->Reagents Coupling Addition of Coupling Partner (2-Bromofuran) Reagents->Coupling Reaction Heating and Stirring (100 °C, 12-24 h) Coupling->Reaction Workup Aqueous Work-up (Extraction with ethyl acetate) Reaction->Workup Purification Purification (Column chromatography) Workup->Purification Product Final Product: 3-(Furan-2-yl)phenol Purification->Product

Caption: Workflow for Suzuki-Miyaura synthesis of 3-(Furan-2-yl)phenol.

Experimental Protocol

This protocol describes the synthesis of 3-(Furan-2-yl)phenol from 2-bromofuran (B1272941) and 3-hydroxyphenylboronic acid.[3]

Materials:

  • 2-Bromofuran (1.0 mmol)

  • 3-Hydroxyphenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Anhydrous 1,4-dioxane (B91453) (10 mL)

  • Degassed water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water to the flask. Stir the mixture for 10 minutes at room temperature.

  • Add 2-bromofuran to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(Furan-2-yl)phenol.

Expected Outcome
ProductAppearanceYield
3-(Furan-2-yl)phenolOff-white to pale yellow solid75-90%

Oxidative Cyclization for the Synthesis of Furanones

Palladium(II)-mediated oxidative cyclization of α-hydroxyenones provides an efficient route to furan-3(2H)-one derivatives, which are present in several natural products.[4]

Reaction Principle

The reaction involves the intramolecular attack of the hydroxyl group onto the palladium-activated enone. Subsequent β-hydride elimination and reductive elimination steps, coupled with the re-oxidation of the palladium catalyst, lead to the cyclized product.

Experimental Protocol

The following is a typical procedure for the Pd(II)-mediated oxidative cyclization.[4]

Materials:

  • α-Hydroxyenone substrate (1.0 mmol)

  • PdCl₂ (0.1 mmol, 10 mol%)

  • CuCl (0.1 mmol, 10 mol%)

  • Na₂HPO₄ (0.1 mmol, 10 mol%)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME) (2-3 mL)

  • Oxygen (balloon)

Procedure:

  • Charge a 25 mL Schlenk tube with PdCl₂, CuCl, and Na₂HPO₄.

  • Evacuate and back-fill the tube with oxygen three times (balloon).

  • Add a solution of the substrate in anhydrous DME via cannula.

  • Heat the resulting reaction mixture to 50-60 °C and stir until completion (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute with diethyl ether, filter through a pad of silica gel, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica.

Data Presentation
SubstrateProductYield (%)
4-Hydroxy-4-phenylbut-3-en-2-one5-Methyl-5-phenylfuran-3(2H)-one (Bullatenone)75
4-Hydroxy-5-phenylpent-1-en-3-one2-Phenyl-5-vinylfuran-3(2H)-one68

These selected methodologies highlight the power and versatility of palladium catalysis in the synthesis of functionalized furans. The provided protocols offer a starting point for researchers to explore and adapt these reactions for their specific synthetic targets in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1,4-disilabutane. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on synthesis methods, a complete experimental protocol, and visualizations to clarify workflows and reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the reductive coupling of 1,2-bis(halosilyl)ethane precursors. Key approaches include:

  • Reduction with a metal hydride: A widely used method is the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221) using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Wurtz-type coupling: This classic method involves the reaction of a 1,2-bis(halosilyl)ethane with an alkali metal, such as sodium, to form the Si-C-C-Si backbone. While effective for some organosilane syntheses, yields can be variable.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields are highly dependent on the chosen method, purity of reagents, and reaction conditions. For the reduction of 1,2-bis(trichlorosilyl)ethane with lithium aluminum hydride, yields of around 65% have been reported. Wurtz-type couplings can have more variable yields.

Q3: What are the critical parameters influencing the yield of the synthesis?

A3: Several factors significantly impact the reaction yield:

  • Purity of Reagents and Solvents: All reagents and solvents must be anhydrous, as both the halosilyl starting materials and the organometallic intermediates are highly sensitive to moisture.

  • Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen and moisture.

  • Reaction Temperature: Temperature control is crucial. For instance, in Wurtz-type couplings, lower temperatures may be necessary to control the reaction rate and minimize side products.

  • Stoichiometry of Reagents: The molar ratio of the reducing agent or metal to the silane (B1218182) precursor must be carefully controlled.

  • Solvent Choice: The solvent can influence the reactivity of the reagents and the solubility of intermediates. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used.

Q4: How can I purify the final this compound product?

A4: Fractional distillation under reduced pressure is the primary method for purifying this compound. This technique separates the desired product from unreacted starting materials, solvents, and lower-boiling side products. It is essential to maintain anhydrous conditions throughout the purification process to prevent product degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive or poisoned reducing agent/metal. 2. Presence of moisture or oxygen in the reaction system. 3. Incorrect reaction temperature. 4. Impure starting materials.1. Use a fresh, high-activity batch of the reducing agent (e.g., LiAlH₄) or freshly prepared metal dispersion. 2. Thoroughly dry all glassware and reagents. Purge the system with an inert gas (e.g., argon or nitrogen) before and during the reaction. Use anhydrous solvents. 3. Optimize the temperature according to the chosen method. For LiAlH₄ reductions, the reaction is often started at a low temperature and allowed to warm. 4. Purify the 1,2-bis(halosilyl)ethane precursor by distillation before use.
Formation of Polymeric Byproducts 1. Presence of moisture leading to hydrolysis and condensation of halosilyl intermediates. 2. Excessive reaction temperature or time.1. Ensure strictly anhydrous conditions. Use dried solvents and reagents. 2. Optimize reaction time and temperature. Monitor the reaction progress by techniques like GC-MS to avoid prolonged reaction times.
Difficult Product Isolation/Purification 1. Formation of a complex mixture of side products. 2. Product decomposition during distillation.1. Re-evaluate the reaction conditions to minimize side reactions. Consider using a different synthetic route if byproduct formation is extensive. 2. Perform distillation under a high vacuum to lower the boiling point and minimize thermal decomposition. Ensure the distillation apparatus is free of moisture.
Reaction Fails to Initiate (Wurtz-type coupling) 1. Passivated surface of the alkali metal (e.g., sodium). 2. Low reactivity of the starting materials.1. Use freshly cut sodium or a commercially available sodium dispersion. Sonication can also help activate the metal surface. 2. A small amount of an initiator, such as ethyl acetate, can sometimes be used to start the reaction.

Comparative Data on Synthesis Methods

The following table summarizes different approaches for the synthesis of this compound and related compounds, highlighting the key parameters and reported yields.

Synthesis MethodPrecursorReagentsSolventYield (%)Reference/Notes
Hydride Reduction 1,2-Bis(trichlorosilyl)ethaneLithium aluminum hydride (LiAlH₄)Dibutyl ether~65%A common and relatively high-yielding laboratory method.
Wurtz-type Coupling 1,2-Bis(chlorodimethylsilyl)ethaneSodium (Na)TolueneVariableYields can be inconsistent; prone to side reactions like cyclization.
Grignard Reaction 1,2-DichloroethaneMagnesium (Mg), ChlorodimethylsilaneTHFModerateA potential route, though may be complicated by the formation of Grignard reagents at both ends of the ethane (B1197151) chain.

Experimental Protocols

Synthesis of this compound via Reduction of 1,2-Bis(trichlorosilyl)ethane

This protocol details the synthesis of this compound by the reduction of 1,2-bis(trichlorosilyl)ethane with lithium aluminum hydride.

Materials:

  • 1,2-Bis(trichlorosilyl)ethane (C₂H₄Cl₆Si₂)[2]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous dibutyl ether

  • Anhydrous diethyl ether

  • Anhydrous hexane

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

  • Dry ice and acetone (B3395972) or liquid nitrogen for cooling traps

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a bubbler

  • Heating mantle

  • Schlenk line or inert gas (argon/nitrogen) supply

  • Low-temperature bath

  • Distillation apparatus

Procedure:

  • Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and condenser under an inert atmosphere. Flame-dry all glassware before use.

  • Reaction Initiation: In the reaction flask, place a stirred suspension of lithium aluminum hydride in anhydrous dibutyl ether. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Precursor: Dissolve 1,2-bis(trichlorosilyl)ethane in anhydrous dibutyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, maintaining the reaction temperature below -70 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then stir for an additional 2-4 hours.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water. This is a highly exothermic and gas-evolving step and should be performed with extreme care.

  • Extraction: Add anhydrous diethyl ether to the mixture and stir. Filter the resulting salts and wash them thoroughly with more diethyl ether. Combine the organic filtrates.

  • Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by distillation at atmospheric pressure.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme care in an inert atmosphere.

  • 1,2-Bis(trichlorosilyl)ethane is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment.

  • The quenching of LiAlH₄ is highly exothermic and produces hydrogen gas, which is flammable. Ensure adequate ventilation and no nearby ignition sources.

  • Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Solvents setup Assemble Apparatus under Inert Gas reagents->setup glassware Flame-Dry Glassware glassware->setup addition Slow Addition of Precursor at Low Temp setup->addition react Stir and Warm to Room Temperature addition->react quench Cautious Quenching react->quench extract Extraction quench->extract dry Drying extract->dry purify Fractional Distillation dry->purify

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Product Yield q1 Reagents & Solvents Anhydrous and Pure? start->q1 sol1 Dry Solvents, Use Fresh/Pure Reagents q1->sol1 No q2 Reaction Run Under Inert Atmosphere? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Improve Inert Gas Purge and Seal q2->sol2 No q3 Optimal Reaction Temperature Maintained? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Calibrate and Monitor Temperature Control q3->sol3 No end_node Yield Should Improve q3->end_node Yes a3_yes Yes a3_no No sol3->q3

References

Technical Support Center: Synthesis of 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering purity issues during the synthesis of 1,4-disilabutane.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221) and Wurtz-type coupling reactions. The reduction method typically employs a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).[1] The Wurtz coupling involves the reaction of a chlorosilyl precursor with a reactive metal like sodium.[2][3] An alternative approach for related disilyl compounds involves the use of Grignard reagents.[4][5]

Q2: What is the expected yield and purity for the synthesis of this compound?

A2: The reported yield and purity can vary depending on the synthetic method and reaction conditions. For the reduction of 1,2-bis(trichlorosilyl)ethane with LiAlH₄, a yield of 65% with a purity of 98.8% (as determined by Gas Chromatography) has been reported.[1] Wurtz-type reactions are often associated with lower yields due to side reactions.[2][3]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: this compound is a highly flammable liquid and vapor.[6] It reacts with water and can generate flammable hydrogen gas in the presence of certain catalysts.[6] The synthesis should be conducted under an inert, dry atmosphere.[1][6] All glassware must be thoroughly dried, and anhydrous solvents should be used. Personal protective equipment, including safety goggles, flame-retardant lab coats, and appropriate gloves, is essential.[6] The reaction apparatus should be equipped for safe handling of flammable and reactive materials.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction resulted in a significantly lower yield than expected. What are the potential causes and solutions?

A: Low yields can stem from several factors depending on the synthetic route.

For the Reduction of 1,2-bis(trichlorosilyl)ethane:

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure the reducing agent (e.g., LiAlH₄) is fresh and has not been deactivated by moisture. - Verify the correct stoichiometry of the reducing agent. - Extend the reaction time or slightly increase the reaction temperature, while carefully monitoring for side reactions.[1]
Loss of Volatile Product - this compound is volatile (boiling point: 45-46°C).[6][7] Ensure all joints in the reaction and purification apparatus are well-sealed. - Use a chilled condenser during distillation and collection.
Moisture Contamination - Rigorously dry all glassware and use anhydrous solvents. Moisture will quench the reducing agent and can lead to side reactions.

For Wurtz-Type Coupling Reactions:

Potential Cause Troubleshooting Suggestion
Side Reactions - Wurtz couplings are prone to elimination and rearrangement side reactions, which can significantly lower the yield.[3] - Use finely dispersed sodium to increase the surface area and reactivity.[3] - Maintain a consistent and optimal reaction temperature to minimize side reactions.
Impurities in Starting Materials - Ensure the purity of the silyl (B83357) halide starting material. Impurities can interfere with the coupling reaction.
Solvent Effects - The choice of solvent (e.g., THF, diethyl ether) can influence the reaction outcome.[2][3] Ensure the solvent is anhydrous and appropriate for the reaction.
Issue 2: Presence of Impurities in the Final Product

Q: My final product shows significant impurities upon analysis (e.g., by GC or NMR). How can I identify and minimize these impurities?

A: The nature of the impurities will depend on the synthetic method used.

Common Impurities and Their Prevention:

Impurity Likely Source (Synthesis Method) Prevention and Removal
Unreacted Starting Material Reduction & Wurtz Coupling- Ensure the reaction goes to completion by optimizing reaction time and temperature. - Use a slight excess of the coupling agent (in Wurtz) or reducing agent. - Purify the final product by fractional distillation.
Partially Reduced Intermediates Reduction- Ensure sufficient reducing agent is used. - Allow for adequate reaction time to ensure complete reduction of all Si-Cl bonds.
Higher Molecular Weight Silane Oligomers/Polymers Wurtz Coupling- This can result from intermolecular side reactions. - Control the rate of addition of the starting material to maintain a low concentration and favor the desired intramolecular coupling.
Solvent-Related Impurities Both- Use high-purity, anhydrous solvents. - Ensure complete removal of the solvent after the reaction, for example, by distillation.

Experimental Protocols

Synthesis of this compound via Reduction of 1,2-bis(trichlorosilyl)ethane [1]

  • Preparation: Under an inert atmosphere, place lithium aluminum hydride (LiAlH₄) in a reaction vessel equipped with a mechanical stirrer.

  • Cooling and Solvent Addition: Cool the vessel to -78°C and slowly add cold di-n-butyl ether.

  • Warming: Allow the mixture to warm to -10°C while stirring.

  • Addition of Precursor: Add 1,2-bis(trichlorosilyl)ethane dropwise to the mixture, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, warm the mixture to 25°C and stir for 2 hours.

  • Isolation: The volatile this compound is condensed into a cold trap (-78°C) at 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation prep 1. Charge LiAlH4 to Reactor (Inert Atmosphere) cool 2. Cool to -78°C and Add Di-n-butyl Ether prep->cool warm1 3. Warm to -10°C cool->warm1 add 4. Add 1,2-bis(trichlorosilyl)ethane (Keep T < 20°C) warm1->add react 5. Warm to 25°C and Stir for 2h add->react isolate 6. Condense Product in Cold Trap (-78°C) react->isolate

Caption: Experimental workflow for the synthesis of this compound via reduction.

troubleshooting_tree issue Purity Issue Detected check_sm Check Starting Material Purity issue->check_sm incomplete_reaction Incomplete Reaction? issue->incomplete_reaction side_reactions Evidence of Side Reactions? issue->side_reactions purification_issue Inefficient Purification? issue->purification_issue sol_sm Use High Purity Starting Materials check_sm->sol_sm Yes sol_reaction Optimize Reaction Time/ Temperature/Stoichiometry incomplete_reaction->sol_reaction Yes sol_side_reactions Adjust Reaction Conditions (e.g., Temperature, Addition Rate) side_reactions->sol_side_reactions Yes sol_purification Optimize Purification Method (e.g., Fractional Distillation) purification_issue->sol_purification Yes

Caption: Troubleshooting decision tree for purity issues in this compound synthesis.

References

Stability and safe handling of 1,4-disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,4-Disilabutane

This guide provides comprehensive information on the stability and safe handling of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary identifiers?

A1: this compound is an organohydridosilane chemical intermediate with the chemical formula C₂H₁₀Si₂.[1] It is also known as 1,2-ethanediylbis(silane) or disilylethane.[1][2] Its key identifiers are:

  • CAS Number: 4364-07-2[3][4][5]
  • Molecular Weight: 90.27 g/mol [3][6]

Q2: What are the main hazards associated with this compound?

A2: this compound is a highly flammable liquid and vapor that can form explosive mixtures with air.[1] Vapors have been reported to ignite spontaneously upon contact with air.[1][2] It is also classified as a serious eye irritant and may cause skin and respiratory tract irritation.[1]

Q3: How should this compound be stored?

A3: It must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1] The storage area should be cool, well-ventilated, and away from heat, sparks, and open flames.[1][7]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with several substances, including:

  • Acids[1]
  • Alcohols[1]
  • Oxidizing agents[1]
  • Water (reacts)[1]
  • Platinum and Lewis acids (can generate flammable hydrogen gas)[1]

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: The recommended personal protective equipment includes:

  • Hand Protection: Neoprene or nitrile rubber gloves.[1]
  • Eye Protection: Chemical goggles. Contact lenses should not be worn.[1]
  • Skin and Body Protection: Wear suitable protective clothing.[1]
  • Respiratory Protection: A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur.[1]

Troubleshooting Guide

Problem 1: A "cracking" or "popping" sound is heard from the vacuum pump during solvent removal.

  • Cause: This sound can be associated with the ignition of this compound vapors that have been subjected to static discharge or heat within the pump.[1][2] Vapors are known to be pyrophoric or spontaneously ignite.[1][2]

  • Solution:

    • Immediately and safely shut down the vacuum source.

    • Ensure the system is under an inert atmosphere before taking any further action.

    • To prevent this, use a cold trap (e.g., liquid nitrogen or dry ice/acetone) between your apparatus and the vacuum pump to condense volatile silane (B1218182) vapors.

    • Ensure all equipment is properly grounded to prevent static discharge.[1]

Problem 2: The compound appears to have decomposed or is yielding unexpected products in a reaction.

  • Cause: this compound is highly sensitive to moisture and air.[1][3] Contamination from these sources can lead to hydrolysis and the formation of siloxanes or other byproducts. It is stable only in sealed containers under a dry, inert atmosphere.[1]

  • Solution:

    • Review your experimental setup to ensure all glassware was rigorously dried (e.g., oven-dried at >125°C) and cooled under an inert atmosphere.[8]

    • Use established air-free techniques, such as a Schlenk line or a glovebox, for all manipulations.[9][10]

    • Ensure that all solvents and reagents used are anhydrous and deoxygenated.

    • Verify the integrity of the inert atmosphere in your storage container.

Problem 3: The material turns cloudy or forms a precipitate upon storage.

  • Cause: This is a strong indication of contamination, most likely from a leak in the storage container that allowed moisture or air to enter. The compound reacts with water.[1]

  • Solution:

    • The contaminated material should be considered compromised and may not be suitable for further use.

    • Safely quench and dispose of the material according to your institution's guidelines.

    • Inspect the storage container, including the cap and septum, for any signs of damage or poor sealing before storing fresh material. The Sure/Seal™ packaging system is an example of a robust storage solution.[11]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂H₁₀Si₂[1]
Molecular Weight 90.27 g/mol [3][6]
Physical State Liquid[1]
Appearance Clear to straw liquid[2][12]
Boiling Point 45-46 °C[2][3][13]
Density 0.697 g/cm³[1][3]
Refractive Index 1.4141[3][13]
Flash Point -31 °C (-24 °F)[3][13]
Solubility Reacts with water[1]

Table 2: Safety and Hazard Information

Hazard ClassificationDescriptionReference(s)
GHS Pictograms GHS02 (Flame), GHS07 (Exclamation Mark)[1]
Signal Word Danger[1]
Hazard Statements H225: Highly flammable liquid and vapor.[1]
H319: Causes serious eye irritation.[1]
Fire Hazard Vapors may ignite spontaneously in air.[1][2]
Explosion Hazard May form flammable/explosive vapor-air mixture.[1]

Experimental Protocols

Protocol 1: Safe Handling and Transfer of this compound using Syringe Technique

This protocol assumes the use of a Sure/Seal™ type bottle or a vessel sealed with a septum. All operations should be performed in a well-ventilated fume hood.

1. Preparation of Glassware:

  • Ensure all glassware (syringes, needles, reaction flasks) is oven-dried (e.g., 125°C overnight) and cooled under a stream of dry inert gas (nitrogen or argon).[8]
  • Assemble the reaction apparatus while hot and flush with inert gas.[8]
  • Use a bubbler to maintain a slight positive pressure of inert gas throughout the procedure.[8]

2. Syringe Preparation:

  • Dry the syringe and needle in an oven.
  • Flush the cooled syringe and needle assembly with dry inert gas at least 10 times to remove residual air and moisture.[11]
  • To test for leaks, fill the syringe halfway with inert gas, insert the needle tip into a rubber stopper, and apply gentle pressure to the plunger. The plunger should not move.[8]

3. Transfer Procedure:

  • Ensure the source bottle of this compound is at ambient temperature.
  • Puncture the septum of the source bottle with the needle of the prepared syringe.
  • Introduce an equivalent volume of inert gas from the syringe into the bottle to equalize pressure.
  • Carefully draw the desired volume of liquid into the syringe.
  • Withdraw the needle from the source bottle.
  • Immediately insert the needle through the septum of the reaction flask.
  • Slowly dispense the liquid into the reaction flask.

4. Post-Transfer and Cleanup:

  • Remove the needle from the reaction flask.
  • Immediately rinse the syringe and needle by drawing up and expelling a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) multiple times in the fume hood.
  • Then, carefully draw a quenching agent (e.g., isopropanol) into the syringe to react with any residual silane, followed by water and a final detergent wash.

Mandatory Visualization

experimental_workflow prep 1. Preparation (Oven-dry glassware, assemble hot, flush with N2/Ar) syringe 2. Syringe Purge (Flush with N2/Ar >10 times, leak test) prep->syringe Proceed when system is inert puncture 3. Puncture Septum (Insert needle into source bottle) syringe->puncture transfer 4. Transfer Liquid (Equilibrate pressure, draw liquid) puncture->transfer dispense 5. Dispense (Inject into reaction flask) transfer->dispense cleanup 6. Cleanup & Quench (Rinse with dry solvent, then isopropanol/water) dispense->cleanup After transfer is complete end End of Procedure cleanup->end

Caption: Workflow for the safe transfer of this compound.

troubleshooting_guide start Issue: Unexpected Reaction Outcome or Compound Degradation check_air Was the reaction performed using air-free techniques (Schlenk/glovebox)? start->check_air no_air_free Root Cause: Air/Moisture Contamination (Hydrolysis) check_air->no_air_free No check_solvents Were all solvents/reagents certified anhydrous and degassed? check_air->check_solvents Yes solution_air Solution: Use rigorously dried glassware and inert atmosphere techniques. no_air_free->solution_air wet_solvents Root Cause: Contaminants in reagents check_solvents->wet_solvents No check_temp Was the reaction temperature controlled and appropriate? check_solvents->check_temp Yes solution_solvents Solution: Purify/dry solvents and reagents before use. Use fresh materials. wet_solvents->solution_solvents bad_temp Root Cause: Thermal Decomposition check_temp->bad_temp No other Problem likely due to other reaction parameters. Review literature. check_temp->other Yes solution_temp Solution: Maintain recommended reaction temperature. Avoid local heating. bad_temp->solution_temp

Caption: Troubleshooting logic for unexpected reaction results.

References

Technical Support Center: Managing Pyrophoric Reactions of Organosilanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrophoric organosilanes. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes an organosilane pyrophoric?

A1: Pyrophoricity in organosilanes, the tendency to spontaneously ignite in air, is influenced by several factors. Generally, organosilanes with silicon-hydrogen (Si-H) bonds, known as hydrosilanes, and those with highly reactive alkyl groups (like tert-butyl) are more prone to being pyrophoric. The presence of halogens on the silicon atom can also affect reactivity.

Q2: I'm not sure if the organosilane I'm using is pyrophoric. How can I find out?

A2: Always consult the Safety Data Sheet (SDS) for the specific organosilane. The SDS will provide detailed information on its hazards, including pyrophoricity. If the information is unclear, it is best to handle the compound as if it were pyrophoric.

Q3: What are the essential personal protective equipment (PPE) for handling pyrophoric organosilanes?

A3: When handling pyrophoric organosilanes, a flame-resistant lab coat, chemical splash goggles, a face shield, and flame-retardant gloves are mandatory. It is also recommended to wear clothing made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in case of a fire.

Q4: Can I handle small quantities of pyrophoric organosilanes on the open bench?

A4: No. All manipulations of pyrophoric organosilanes must be conducted in an inert atmosphere, either within a glovebox or using a Schlenk line in a fume hood. This is critical to prevent contact with air and moisture, which can trigger a fire.

Q5: What is the proper way to clean glassware after a reaction with a pyrophoric organosilane?

A5: Glassware must be quenched safely before cleaning. This involves carefully rinsing the glassware under an inert atmosphere with a non-reactive solvent (like hexane (B92381) or toluene) to remove residual organosilane. The solvent rinses should then be quenched separately. Once the glassware is free of pyrophoric material, it can be cleaned using standard laboratory procedures. For stubborn residues, soaking in a base bath or an appropriate solvent may be necessary.

Troubleshooting Guides

Low or No Product Yield

Q: My silylation reaction is giving a very low yield or no product at all. What are the common causes and how can I fix this?

A: Low or no yield in silylation reactions is a common issue. Here’s a systematic approach to troubleshoot the problem:

  • Moisture Contamination: This is the most frequent cause of failure. Organosilanes, especially chlorosilanes, react readily with water.

    • Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying for several hours. Use anhydrous solvents and reagents. Running the reaction under a strictly inert atmosphere (nitrogen or argon) is essential.

  • Inactive Silylating Agent: The organosilane reagent may have degraded due to improper storage or handling.

    • Solution: Use a fresh bottle of the silylating agent or purify the existing one if possible. Always store organosilanes under an inert atmosphere and away from moisture.

  • Inappropriate Base: The choice and quality of the base are crucial for many silylation reactions.

    • Solution: Use a non-nucleophilic base like triethylamine (B128534) or imidazole, and ensure it is dry. The purity of the base can significantly impact the reaction outcome.

  • Sub-optimal Reaction Conditions: The reaction temperature or time may not be suitable for the specific substrate and silylating agent.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you determine the optimal reaction time and temperature. You may need to increase the temperature or prolong the reaction time.

  • Steric Hindrance: Bulky protecting groups on your substrate or a sterically hindered organosilane can slow down or prevent the reaction.

    • Solution: Consider using a less sterically hindered silylating agent or a more reactive one, such as a silyl (B83357) triflate.

Formation of Side Products

Q: My reaction is producing significant amounts of side products. How can I minimize their formation?

A: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common side reactions and how to address them:

  • Hydrolysis/Dimerization of the Silylating Agent: As mentioned, reaction with moisture can lead to the formation of silanols and disiloxanes.

    • Solution: Maintain strictly anhydrous conditions throughout the setup and reaction.

  • Over-silylation: If your substrate has multiple reactive sites, you might be getting multiple silyl groups attached.

    • Solution: Use a stoichiometric amount of the silylating agent or add it slowly to the reaction mixture to control the reaction.

  • Side reactions with the solvent: Some organosilanes can react with certain solvents, especially ethereal solvents like THF under specific conditions.

    • Solution: Choose an inert solvent that is known to be compatible with your specific organosilane and reaction conditions.

Unexpected Pyrophoric Behavior

Q: My organosilane, which is not listed as highly pyrophoric, ignited upon exposure to air. Why did this happen?

A: Even organosilanes that are not considered highly pyrophoric can ignite under certain conditions. This can be due to:

  • High Surface Area: Finely dispersed organosilanes, for example on a solid support or as an aerosol, have a much larger surface area exposed to air, which can lead to rapid oxidation and ignition.

  • Presence of Catalytic Impurities: Certain impurities can catalyze the reaction with air.

  • Ambient Conditions: High humidity or elevated temperatures can increase the likelihood of ignition.

Solution: Always handle organosilanes with caution, even if they are not classified as highly pyrophoric. Use inert atmosphere techniques for all transfers and reactions.

Quantitative Data Summary

Table 1: Thermal Decomposition Barrier Heights of Chlorosilanes

This table provides the calculated activation energy barriers for the thermal decomposition of various chlorosilanes. Higher barrier heights indicate greater thermal stability.

OrganosilaneDecomposition PathwayBarrier Height (kcal/mol)
SiH₄SiH₂ + H₂61.9
SiClH₃SiClH + H₂66.7
SiClH₃SiH₂ + HCl76.9
SiCl₂H₂SiCl₂ + H₂77.2
SiCl₂H₂SiClH + HCl74.8
SiCl₃HSiCl₂ + HCl72.7

Table 2: Qualitative Reactivity of Organosilane Classes with Air and Water

This table provides a general, qualitative comparison of the pyrophoric reactivity of different classes of organosilanes. Reactivity can vary significantly within a class based on specific substituents.

Organosilane ClassGeneral Pyrophoric ReactivityReactivity with WaterNotes
Alkylsilanes Varies (Low to High)Generally slowPyrophoricity increases with branching (e.g., tert-butylsilanes are highly pyrophoric).
Hydrosilanes (Si-H) Moderate to HighCan be vigorous, produces H₂ gasReactivity depends on other substituents on the silicon atom.
Halosilanes (Si-X) Generally Low (but react with moisture)Vigorous hydrolysis, produces HXThe hydrolysis reaction is highly exothermic and releases corrosive acid fumes.
Alkoxysilanes (Si-OR) LowHydrolyze in the presence of acid or baseGenerally not pyrophoric, but can be flammable.
Aminosilanes (Si-N) LowHydrolyzeGenerally not pyrophoric.

Detailed Experimental Protocols

Protocol 1: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line

This protocol outlines the essential steps for safely setting up a reaction involving a pyrophoric organosilane using a Schlenk line.

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware, including the reaction flask, dropping funnel, condenser, and magnetic stir bar.

    • Flame-dry the assembled glassware under vacuum or oven-dry at >120°C for at least 4 hours.

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

  • Inert Atmosphere Purge:

    • Connect the reaction flask to the Schlenk line.

    • Evacuate the flask by opening the stopcock to the vacuum manifold.

    • Refill the flask with inert gas by switching the stopcock to the gas manifold.

    • Repeat this vacuum/inert gas cycle at least three times to ensure all air is removed.

  • Reagent Transfer:

    • Transfer anhydrous solvent to the reaction flask via a cannula or a dry syringe.

    • If adding a solid reagent, do so under a positive flow of inert gas.

    • For liquid reagents, including the pyrophoric organosilane, use a dry, inert gas-flushed syringe or perform a cannula transfer.

  • Reaction Execution:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to a bubbler.

    • Control the reaction temperature as required using an appropriate cooling or heating bath.

    • Add the pyrophoric organosilane slowly and carefully to the reaction mixture.

Protocol 2: Quenching a Pyrophoric Organosilane Reaction

This protocol describes a general and safe method for quenching a reaction mixture containing a pyrophoric organosilane.

  • Preparation:

    • Ensure the reaction is complete by monitoring with an appropriate analytical technique (e.g., TLC, GC, NMR).

    • Cool the reaction mixture to 0°C or below using an ice bath or a dry ice/acetone bath. This is crucial to control the exothermicity of the quenching process.

  • Initial Quenching:

    • Under an inert atmosphere, slowly and dropwise add a less reactive quenching agent, such as isopropanol (B130326) or tert-butanol.

    • Observe for any signs of reaction (e.g., gas evolution, temperature increase). Continue adding the alcohol until the reaction subsides.

  • Secondary Quenching:

    • Once the initial vigorous reaction has ceased, slowly add a more reactive quenching agent, such as ethanol (B145695) or methanol.

  • Final Quenching with Water:

    • After the reaction with the more reactive alcohol is complete, very slowly and carefully add water dropwise. Be prepared for some gas evolution, even at this stage.

  • Workup:

    • Once the addition of water causes no further reaction, the mixture can be warmed to room temperature and worked up according to the specific experimental procedure.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

LowYieldTroubleshooting Troubleshooting Low Reaction Yield start Low or No Product Yield check_moisture Check for Moisture Contamination (Glassware, Solvents, Atmosphere) start->check_moisture dry_system Action: Rigorously Dry System & Use Anhydrous Reagents check_moisture->dry_system Yes check_reagent Check Silylating Agent Activity check_moisture->check_reagent No dry_system->check_reagent new_reagent Action: Use Fresh or Purified Silylating Agent check_reagent->new_reagent Yes check_conditions Review Reaction Conditions (Temp, Time, Base) check_reagent->check_conditions No new_reagent->check_conditions optimize_conditions Action: Optimize Conditions (Monitor by TLC/GC/NMR) check_conditions->optimize_conditions Sub-optimal check_sterics Consider Steric Hindrance check_conditions->check_sterics Optimal end Improved Yield optimize_conditions->end change_reagent Action: Use Less Hindered or More Reactive Silane check_sterics->change_reagent Yes check_sterics->end No change_reagent->end

Caption: A decision tree for troubleshooting low yields in organosilane reactions.

Experimental Workflow for Safe Handling and Reaction Quenching

SafeHandlingWorkflow Workflow for Pyrophoric Organosilane Reactions cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup & Cleanup prep_ppe 1. Don Appropriate PPE (Flame-resistant lab coat, goggles, face shield, gloves) prep_hood 2. Prepare Fume Hood (Clear of clutter, inert atmosphere setup) prep_ppe->prep_hood prep_glassware 3. Prepare Dry Glassware (Flame or oven-dried) prep_hood->prep_glassware setup_inert 4. Assemble & Purge Apparatus (Schlenk line or glovebox) prep_glassware->setup_inert add_reagents 5. Add Solvents & Non-pyrophoric Reagents setup_inert->add_reagents add_silane 6. Add Pyrophoric Organosilane (Syringe or cannula transfer) add_reagents->add_silane run_reaction 7. Monitor Reaction to Completion add_silane->run_reaction cool_reaction 8. Cool Reaction to 0°C run_reaction->cool_reaction quench_alcohol1 9. Slowly Add Less Reactive Alcohol (e.g., Isopropanol) cool_reaction->quench_alcohol1 quench_alcohol2 10. Slowly Add More Reactive Alcohol (e.g., Methanol) quench_alcohol1->quench_alcohol2 quench_water 11. Slowly Add Water quench_alcohol2->quench_water workup 12. Proceed with Standard Workup quench_water->workup clean_glassware 13. Safely Clean Glassware workup->clean_glassware

Caption: Step-by-step workflow for handling a pyrophoric organosilane reaction.

Decision Tree for Spill Response

SpillResponse Pyrophoric Organosilane Spill Response spill Spill Occurs alert Alert Personnel & Supervisor spill->alert assess_size Assess Spill Size small_spill Small Spill (<100 mL, contained) assess_size->small_spill Small large_spill Large Spill (>100 mL or uncontained) assess_size->large_spill Large fire Is there a fire? small_spill->fire evacuate Evacuate Immediate Area large_spill->evacuate no_fire No Fire fire->no_fire No fire_present Fire Present fire->fire_present Yes cover_spill Cover with Inert Material (e.g., sand, Met-L-X) no_fire->cover_spill extinguish Use Class D Extinguisher or Sand to Smother fire_present->extinguish alert->assess_size pull_alarm Pull Fire Alarm & Evacuate Building evacuate->pull_alarm extinguish->cover_spill call_emergency Call Emergency Services pull_alarm->call_emergency collect Collect Contaminated Material cover_spill->collect quench_residue Quench Residue in a Separate Container collect->quench_residue dispose Dispose as Hazardous Waste quench_residue->dispose

Caption: A decision tree for responding to a pyrophoric organosilane spill.

Technical Support Center: Optimization of CVD Parameters for 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Chemical Vapor Deposition (CVD) of 1,4-disilabutane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the CVD of this compound, their potential causes, and recommended solutions.

Problem ID Issue Potential Causes Recommended Solutions
FG-01 Low or No Deposition - Inadequate precursor vaporization.- Precursor flow rate is too low.- Substrate temperature is too low for decomposition.- Incorrect carrier gas flow.- Increase the temperature of the precursor bubbler/vaporizer.- Gradually increase the precursor flow rate.- Increase the substrate temperature in increments.- Optimize the carrier gas flow rate to ensure sufficient precursor residence time.
FG-02 Poor Film Uniformity - Non-uniform temperature distribution across the substrate.- Inconsistent precursor flow rate.- Gas flow dynamics creating stagnant zones or turbulence.- Verify and calibrate the temperature of the heating element.- Check the stability of the mass flow controller (MFC) for the precursor.- Adjust the gas injection design or showerhead configuration for more uniform flow.- Modify the total pressure or carrier gas flow to alter the flow regime.
FG-03 High Defect Density in Film - Precursor flow rate is too high, leading to gas-phase nucleation.- Insufficient carrier gas flow, resulting in poor removal of byproducts.- Reduce the precursor flow rate to minimize gas-phase reactions.- Increase the carrier gas flow to efficiently remove reaction byproducts from the substrate surface.
FG-04 Poor Film Adhesion - Inadequate substrate surface preparation.- Substrate temperature is too low.- High residual stress in the film.- Ensure the substrate is thoroughly cleaned to remove contaminants.- Increase the substrate temperature to promote stronger bonding.- Optimize deposition parameters (e.g., pressure, temperature) to reduce film stress.
FG-05 Film Contamination - Leaks in the CVD system.- Contaminated precursor or carrier gases.- Back-streaming from the vacuum pump.- Perform a thorough leak check of the entire CVD system.- Use high-purity precursor and carrier gases.- Ensure proper maintenance and trapping for the vacuum pump.

Frequently Asked Questions (FAQs)

Q1: What are typical starting parameters for the CVD of this compound?

A1: While optimal parameters are highly system-dependent, the following table provides a general starting point for researchers based on analogous organosilane precursors.

ParameterTypical Starting RangeNotes
Substrate Temperature 550 - 800 °CThe required temperature will depend on the substrate material and desired film properties.[1]
Precursor Bubbler Temperature 40 - 80 °CAdjust to achieve a stable vapor pressure.
Chamber Pressure 1 - 20 TorrLower pressures can improve film uniformity.
Carrier Gas (e.g., Ar, H₂) Flow Rate 20 - 100 sccmThe carrier gas influences the precursor's partial pressure and residence time.[2]
This compound Flow Rate 5 - 30 sccmStart at the lower end and gradually increase while monitoring deposition rate and film quality.

Q2: How does the carrier gas affect the deposition process?

A2: The carrier gas plays a crucial role in the CVD process. It influences the partial pressure of the this compound precursor, the residence time of the precursor molecules in the reaction chamber, and the diffusion of reactants to the substrate and byproducts away from it. A higher carrier gas flow can lead to a lower deposition rate due to dilution but may improve film uniformity and reduce particle contamination.[2][3]

Q3: What are the signs that my precursor flow rate is too high?

A3: An excessively high precursor flow rate can lead to several issues, including:

  • Gas-phase nucleation: This results in the formation of particles that can fall onto your substrate, leading to high defect densities in the film.

  • Poor film quality: Films may become rough, porous, or have poor adhesion.

  • Non-uniform deposition: The center of the substrate may have a significantly higher deposition rate than the edges.

Q4: Can I use a direct liquid injection (DLI) system for this compound?

A4: Yes, a direct liquid injection (DLI) system can be an effective method for delivering liquid precursors like this compound. DLI systems offer precise control over the precursor flow rate and can be particularly useful for precursors with low vapor pressure.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is a highly flammable liquid and vapor and causes serious eye irritation.[4] It should be handled in a well-ventilated area, preferably in a fume hood.[4] Personal protective equipment, including safety goggles, flame-retardant gloves, and a lab coat, should be worn.[4] Ensure that all equipment is properly grounded to avoid static discharge.[4] Vapors may ignite spontaneously if heated or subjected to static discharge.[4]

Experimental Protocols

General CVD Experimental Protocol for this compound

This protocol describes a general procedure for the deposition of thin films using this compound in a low-pressure CVD (LPCVD) system.

  • Substrate Preparation:

    • Begin with a clean substrate (e.g., silicon wafer).

    • Perform a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and inorganic contaminants.

    • If necessary, perform a dip in a dilute hydrofluoric acid (HF) solution to remove any native oxide layer.

    • Rinse with deionized water and dry with nitrogen gas.

  • CVD System Preparation:

    • Load the cleaned substrate into the LPCVD reactor.

    • Pump the chamber down to a base pressure of approximately 10⁻⁶ Torr.

    • Perform a leak check to ensure vacuum integrity.

    • Heat the substrate to the desired deposition temperature under a continuous flow of a carrier gas (e.g., Ar or H₂).

  • Precursor Delivery:

    • This compound is a liquid precursor. Utilize a bubbler or a direct liquid injection (DLI) system for vapor delivery.

    • If using a bubbler, heat it to a stable temperature (e.g., 40-80°C) to ensure a consistent vapor pressure.

  • Deposition Process:

    • Once the substrate temperature is stable, introduce the this compound vapor into the reaction chamber via the carrier gas flow.

    • Maintain the desired chamber pressure, substrate temperature, and gas flow rates for the intended deposition time.

  • Post-Deposition:

    • After the deposition is complete, stop the precursor flow and maintain the carrier gas flow.

    • Turn off the heating elements and allow the reactor to cool down to room temperature under the carrier gas flow.

    • Once at room temperature, vent the reactor to atmospheric pressure with the carrier gas and unload the coated substrate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition Substrate_Prep Substrate Preparation System_Prep CVD System Preparation Substrate_Prep->System_Prep Precursor_Delivery Precursor Delivery System_Prep->Precursor_Delivery Deposition Deposition Process Precursor_Delivery->Deposition Cooldown System Cooldown Deposition->Cooldown Unload Unload Substrate Cooldown->Unload

Caption: Experimental workflow for CVD of this compound.

Troubleshooting_Logic Start Deposition Issue Identified Check_Deposition Low or No Deposition? Start->Check_Deposition Check_Uniformity Poor Film Uniformity? Check_Deposition->Check_Uniformity No Sol_Deposition Adjust Precursor Flow & Substrate Temperature Check_Deposition->Sol_Deposition Yes Check_Adhesion Poor Film Adhesion? Check_Uniformity->Check_Adhesion No Sol_Uniformity Verify Temperature Uniformity & Gas Flow Dynamics Check_Uniformity->Sol_Uniformity Yes Sol_Adhesion Improve Substrate Cleaning & Optimize Temperature Check_Adhesion->Sol_Adhesion Yes End Re-evaluate Film Check_Adhesion->End No Sol_Deposition->End Sol_Uniformity->End Sol_Adhesion->End

References

Troubleshooting unexpected side products in disilabutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disilabutane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected side products in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of disilabutanes and related compounds.

Issue 1: Presence of Unexpected Siloxane-Containing Byproducts

Q1: My reaction mixture shows the presence of compounds with Si-O bonds (siloxanes), which were not part of the intended reaction scheme. What is the likely cause and how can I prevent this?

A1: The formation of siloxanes is a common side reaction in silane (B1218182) chemistry and is almost always caused by the presence of moisture.[1][2] Chlorosilanes and hydrosilanes can react with water to form silanols, which then condense to form siloxanes.

Troubleshooting Steps:

  • Moisture Control: Ensure all solvents and reagents are rigorously dried before use. Standard procedures for drying solvents, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons), should be employed. Reagents should be stored under an inert atmosphere.

  • Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]

  • Glassware Preparation: All glassware must be thoroughly dried before use, typically by oven-drying at >120°C for several hours and then cooling under a stream of inert gas.

  • Reagent Purity: Ensure the starting silanes have not been partially hydrolyzed during storage. It may be necessary to purify the silanes by distillation before use.

Experimental Protocol: Schlenk Line Techniques for Anhydrous Reactions

A Schlenk line is standard equipment for performing reactions under an inert atmosphere.

  • Glassware Assembly: Assemble the reaction glassware (e.g., round-bottom flask, condenser) and connect it to the Schlenk line.

  • Purging: Evacuate the air from the glassware using the vacuum on the Schlenk line and then backfill with a dry, inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of atmospheric moisture and oxygen.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. Solid reagents can be added under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction by taking aliquots with a syringe for analysis (e.g., by GC-MS or NMR).

Logical Diagram for Siloxane Formation

Siloxane_Formation Moisture Presence of Water (H2O) Silanol Silanol Intermediate (R3Si-OH) Moisture->Silanol Hydrolysis Silane R3Si-X (X = H, Cl, OR) Silane->Silanol Siloxane Siloxane Byproduct (R3Si-O-SiR3) Silanol->Siloxane Condensation Silanol->Siloxane

Caption: Pathway for siloxane byproduct formation.

Issue 2: Formation of Redistribution and Disproportionation Products

Q2: I am observing a mixture of silanes with different numbers of substituents than my starting materials (e.g., RSiH3 and R3SiH from R2SiH2). What is causing this scrambling of substituents?

A2: This is likely due to redistribution or disproportionation reactions, where substituents on the silicon atom are exchanged between molecules.[3][4][5][6] These reactions can be catalyzed by transition metals, Lewis acids, or even occur at elevated temperatures.[3][4][6][7]

Troubleshooting Steps:

  • Catalyst Choice: If using a transition metal catalyst (e.g., for hydrosilylation), consider that some catalysts are more prone to inducing redistribution. For instance, certain iridium[7] or titanocene[3] complexes can be highly effective at promoting these reactions. It may be necessary to screen different catalysts to find one that minimizes this side reaction.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote redistribution.

  • Avoid Lewis Acidic Conditions: Be mindful of any reagents or impurities that could act as Lewis acids. For example, residual chlorosilanes in a starting material can sometimes initiate redistribution.[3]

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation, as prolonged exposure to the catalyst or high temperatures can increase the extent of redistribution.

Data on Catalyst Effects on Redistribution

Catalyst SystemSubstrateSide Products ObservedReference
DimethyltitanoceneAlkoxy- and siloxysilanesRedistribution products[3]
[Ir(COE)2Cl]2 / H2Et3SiHScrambled alkylsilanes[7]
Metal Halides (Lewis Acids)AlkylsilanesDisproportionation products[4]

Experimental Workflow for Minimizing Redistribution

Redistribution_Troubleshooting Start Redistribution Products Detected Temp Lower Reaction Temperature Start->Temp Time Reduce Reaction Time Start->Time Catalyst Screen Different Catalysts Start->Catalyst Purity Check Reagent Purity for Lewis Acids Start->Purity Analyze Analyze Product Mixture Temp->Analyze Time->Analyze Catalyst->Analyze Purity->Analyze Analyze->Start Unsuccessful Success Redistribution Minimized Analyze->Success Successful

Caption: Troubleshooting workflow for redistribution side products.

Issue 3: Side Products from Hydrosilylation Reactions (Isomerization, Hydrogenation)

Q3: In my hydrosilylation reaction to form a disilabutane, I am getting the wrong isomer of the product, or I am seeing alkane formation from the reduction of my alkene. How can I improve the selectivity of my hydrosilylation?

A3: Hydrosilylation reactions, particularly those catalyzed by platinum-group metals, are often accompanied by side reactions such as alkene isomerization, hydrogenation, and dehydrogenative silylation.[1][8][9][10][11] The choice of catalyst, solvent, temperature, and concentration can all influence the selectivity of the reaction.

Troubleshooting Steps:

  • Catalyst Selection: The catalyst plays a crucial role. While Speier's (H2PtCl6) and Karstedt's catalysts are common, they can promote side reactions.[8] Consider using catalysts with specific ligands that can improve selectivity. For example, nickel-based catalysts have been shown to provide high anti-Markovnikov selectivity.[12]

  • Temperature and Concentration: Running the reaction at lower temperatures can sometimes suppress side reactions. The relative concentrations of the silane and alkene can also be optimized.

  • Silane Reactivity: The structure of the silane itself affects reactivity. For instance, SiHCl3 is generally more reactive than Et3SiH.[13] Using a more reactive silane might allow for milder reaction conditions, thus reducing side products.

  • Alkene Structure: The degree of substitution on the alkene affects the reaction rate, with terminal alkenes being more reactive than internal alkenes.[13]

Comparative Data on Hydrosilylation Side Reactions

CatalystCommon Side ReactionsNotes
Karstedt's CatalystAlkene isomerization, hydrogenationWidely used but can lack selectivity.[8]
Speier's CatalystSimilar to Karstedt'sOne of the earliest and most common catalysts.
Nickel α-Diimine CatalystsLow incidence of side reactionsHigh anti-Markovnikov selectivity.[12]
Iron Terpyridine ComplexesCan be highly selectiveActivity depends on ligand substitution.[14]

Signaling Pathway of a Catalytic Hydrosilylation Cycle

Hydrosilylation_Cycle M M(0) Catalyst OxAdd Oxidative Addition (R3Si-H) M->OxAdd R3SiH Coord Alkene Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert SideProduct1 Side Product (Isomerized Alkene) Coord->SideProduct1 β-hydride elimination /re-insertion RedElim Reductive Elimination Insert->RedElim SideProduct2 Side Product (Alkane) Insert->SideProduct2 Hydrogenation pathway RedElim->M releases Product Product Product (R3Si-Alkane) RedElim->Product

Caption: Generalized catalytic cycle for hydrosilylation and potential side reactions.

This technical support center provides a starting point for troubleshooting common issues in disilabutane reactions. For more specific problems, it is always recommended to consult the primary literature for detailed studies on related systems.

References

Technical Support Center: Scalable Synthesis of Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scalable synthesis of organosilicon compounds.

Section 1: Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during experimentation, categorized by the synthesis method.

Hydrosilylation Reactions

Issue: Low or No Product Yield

Question: My hydrosilylation reaction is resulting in a low yield or failing to produce the desired product. What are the common causes and how can I improve the outcome?

Answer: Low yields in hydrosilylation are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.[1]

  • Catalyst Activity: The platinum or other transition metal catalyst may be inactive or poisoned.

    • Troubleshooting:

      • Use a fresh batch of catalyst stored under an inert atmosphere.

      • Increase the catalyst loading incrementally. For instance, in the hydrosilylation of 1-octene (B94956) with triethoxysilane, increasing the SiliaCat Pt(0) catalyst from 0.5 mol% to 1 mol% can improve conversion and selectivity, especially for less reactive alkenes.[2]

      • Consider using a more robust catalyst if poisoning by functional groups in the substrate is suspected.[3]

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Some reactions that are sluggish at room temperature proceed efficiently at elevated temperatures (e.g., 65-75°C).[2][4]

      • Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

      • Ensure the concentration of reactants is appropriate; overly dilute or concentrated solutions can affect reaction kinetics.

  • Purity of Reactants and Solvents: Impurities, especially water, can deactivate the catalyst and lead to side reactions.

    • Troubleshooting:

      • Use anhydrous solvents and ensure all glassware is thoroughly dried.[1]

      • Purify starting materials (alkene and silane) by distillation if impurities are suspected.

  • Side Reactions: Alkene isomerization is a common side reaction that can consume the starting material without forming the desired product.[5]

    • Troubleshooting:

      • Optimize the reaction temperature; sometimes a lower or higher temperature can suppress isomerization.

      • The choice of catalyst and ligands can significantly influence the selectivity towards hydrosilylation over isomerization.

Issue: Formation of Multiple Products (Low Selectivity)

Question: My hydrosilylation reaction is producing a mixture of isomers (e.g., α- and β-adducts) and other byproducts. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in hydrosilylation can be challenging, as multiple products can form.[3][6]

  • Catalyst and Ligand Choice: The catalyst and its ligand sphere are the most critical factors in controlling regioselectivity.

    • Troubleshooting:

      • For terminal alkenes, platinum catalysts like Karstedt's catalyst generally favor the formation of the linear (anti-Markovnikov) product.[7]

      • Rhodium and other transition metal catalysts can exhibit different selectivities. Experiment with different catalyst systems.

      • The steric and electronic properties of the ligands on the metal center can be tuned to favor the formation of a specific isomer.

  • Silane (B1218182) Substituents: The nature of the substituents on the silicon atom can influence the regioselectivity.

    • Troubleshooting:

      • Bulky substituents on the silane may favor addition to the less sterically hindered carbon of the double bond.

  • Solvent Effects: The polarity of the solvent can sometimes influence the product distribution.

    • Troubleshooting:

      • Experiment with a range of anhydrous solvents with varying polarities (e.g., toluene (B28343), THF, dichloromethane).

Silylation Reactions

Issue: Incomplete Silylation

Question: My silylation reaction is not going to completion, leaving unreacted starting material. What could be the problem?

Answer: Incomplete silylation is a common issue, often related to moisture, reagent stoichiometry, or reaction conditions.

  • Moisture: Silylating agents are highly sensitive to moisture, which leads to their hydrolysis.

    • Troubleshooting:

      • Thoroughly dry all glassware (oven-dried or flame-dried) and use anhydrous solvents.[8]

      • Conduct the reaction under an inert atmosphere (nitrogen or argon).

  • Insufficient Silylating Agent or Base: An inadequate amount of silylating agent or base will result in an incomplete reaction.

    • Troubleshooting:

      • Use a slight excess of the silylating agent and the base (e.g., 1.1-1.5 equivalents of each).

      • For substrates with multiple reactive sites, ensure enough silylating agent is used to react with all sites.

  • Steric Hindrance: Bulky functional groups near the reaction site can hinder the approach of the silylating agent.

    • Troubleshooting:

      • Increase the reaction temperature or prolong the reaction time.

      • Use a more reactive silylating agent.

      • Employ a stronger, non-nucleophilic base.

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate.

Grignard Reactions for Organosilane Synthesis

Issue: Grignard Reaction Fails to Initiate

Question: I am having trouble initiating the Grignard reaction for the synthesis of my organosilane. What should I do?

Answer: The initiation of a Grignard reaction is notoriously sensitive to experimental conditions.

  • Moisture: Grignard reagents are extremely reactive towards water.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried, and use anhydrous ether or THF as the solvent.[10]

  • Magnesium Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction.

    • Troubleshooting:

      • Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask.[10]

  • Slow Initiation: Sometimes the reaction is simply slow to start.

    • Troubleshooting:

      • Gently warm the flask.

      • Add a small amount of a previously prepared Grignard reagent to initiate the reaction.[10]

Purification of Organosilicon Compounds

Issue: Difficulty in Removing Impurities

Question: I am struggling to purify my organosilicon product from reaction byproducts and starting materials. What are the best approaches?

Answer: The purification of organosilicon compounds can be challenging due to the potential for similar polarities between the product and impurities.

  • Distillation: For volatile organosilicon compounds, fractional distillation under reduced pressure is a powerful purification technique.[11]

    • Troubleshooting:

      • Ensure the distillation apparatus is efficient with a sufficient number of theoretical plates for separating compounds with close boiling points.

      • Control the vacuum and temperature carefully to avoid decomposition of the product.

  • Column Chromatography: Flash chromatography is a common method for purifying less volatile organosilicon compounds.

    • Troubleshooting:

      • Co-elution: If the product and impurities have similar polarities, optimize the solvent system using TLC to achieve better separation.

      • Decomposition on Silica (B1680970): Some organosilicon compounds can be sensitive to the acidic nature of silica gel. Consider using deactivated silica (e.g., by adding triethylamine to the eluent) or an alternative stationary phase like alumina.[1]

  • Acid Washing: For certain impurities, an acidic wash can be effective. For example, in the purification of waste silicon powder, various acid systems can be used to remove metallic impurities.[12][13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when working with organosilicon compounds?

A1: Many organosilicon precursors, such as chlorosilanes, are hazardous. They can be corrosive and react vigorously with water to release toxic gases like HCl.[10] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle these reagents under anhydrous conditions.

Q2: How do I choose the right catalyst for my hydrosilylation reaction?

A2: The choice of catalyst depends on the substrate and the desired selectivity. Platinum-based catalysts like Speier's or Karstedt's catalyst are widely used for their high activity.[2] However, other transition metals like rhodium, iridium, and nickel can offer different selectivities and may be more suitable for specific applications.[14] For industrial applications, cost-effective and recyclable catalysts are gaining importance.[15][16]

Q3: What is the "Direct Process" and when is it used?

A3: The Direct Process, also known as the Müller-Rochow process, is a major industrial method for the synthesis of methylchlorosilanes.[9][17][18] It involves the reaction of methyl chloride with elemental silicon at high temperatures in the presence of a copper catalyst.[7][17] This process is primarily used for the large-scale production of precursors for silicone polymers.[9][19]

Q4: Can I scale up a Grignard reaction for organosilane synthesis directly from a lab-scale procedure?

A4: Direct scaling of Grignard reactions can be hazardous due to their exothermic nature.[20] Heat dissipation becomes a major challenge on a larger scale. The addition rate of the alkyl/aryl halide must be carefully controlled to manage the reaction temperature. It is crucial to perform a safety assessment and potentially use a semi-batch or continuous flow process for large-scale synthesis.

Q5: How can I monitor the progress of my silylation reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of a silylation reaction. The silylated product will be less polar than the starting alcohol or amine and will therefore have a higher Rf value. By comparing the reaction mixture to a spot of the starting material, you can observe the disappearance of the starting material and the appearance of the product.

Section 3: Data Presentation

Table 1: Effect of Catalyst Loading and Temperature on the Hydrosilylation of 1-Octene with Triethoxysilane

EntryCatalyst Loading (mol% Pt)Temperature (°C)Time (h)Conversion (%)Selectivity (%)
112539556
216039883
30.56518284
40.56559580
50.1750.5100>99
60.025751100>99

Data summarized from studies using SiliaCat Pt(0) catalyst.[2][4]

Table 2: Influence of Promoters on the Selectivity of the Direct Process

Catalyst SystemMain ProductSelectivity (%)
Cu(CH₃)₂SiCl₂~85-90
Cu with Zn promoter(CH₃)₂SiCl₂Increased
Cu with Sn promoter(CH₃)₂SiCl₂Increased

Qualitative summary based on literature describing the Direct Process. Specific selectivity values can vary significantly with reaction conditions.[7][12]

Section 4: Experimental Protocols

Platinum-Catalyzed Hydrosilylation of a Terminal Alkene

This protocol describes a general procedure for the hydrosilylation of an alkene using Karstedt's catalyst.

Materials:

  • Terminal alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethoxysilane)

  • Karstedt's catalyst (solution in xylene)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line equipment or glovebox

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the terminal alkene (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to dissolve the alkene (a concentration of 0.5 M is a good starting point).

  • Reagent Addition: To the stirred solution, add the hydrosilane (1.1 eq) via syringe.

  • Catalyst Addition: Add Karstedt's catalyst (0.01 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C) or heat as required. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.[4]

Silylation of a Primary Alcohol

This protocol provides a general method for the protection of a primary alcohol using a silyl (B83357) chloride.

Materials:

  • Primary alcohol

  • Silyl chloride (e.g., TBDMSCl)

  • Base (e.g., imidazole or triethylamine)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add the silyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quenching: Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 5: Visualizations

Troubleshooting_Low_Yield start Low or No Yield in Hydrosilylation catalyst Check Catalyst Activity start->catalyst conditions Evaluate Reaction Conditions start->conditions purity Assess Reactant/Solvent Purity start->purity side_reactions Investigate Side Reactions start->side_reactions catalyst_sol Use fresh catalyst Increase loading Change catalyst type catalyst->catalyst_sol Inactive/Poisoned? temp Optimize temperature (increase/decrease) conditions->temp Suboptimal Temperature? time Monitor reaction (TLC/GC) Adjust time conditions->time Incorrect Reaction Time? moisture Use anhydrous solvents Dry glassware purity->moisture Moisture Present? impurities Purify starting materials (distillation) purity->impurities Impure Reactants? isomerization Optimize temperature Change catalyst/ligand side_reactions->isomerization Alkene Isomerization?

Troubleshooting Workflow for Low Yield in Hydrosilylation Reactions.

Silylation_Troubleshooting start Incomplete Silylation moisture Check for Moisture start->moisture reagents Verify Reagent Stoichiometry start->reagents sterics Consider Steric Hindrance start->sterics solvent_base Optimize Solvent and Base start->solvent_base moisture_sol Use anhydrous conditions Dry glassware & solvents moisture->moisture_sol Present? reagents_sol Use excess silylating agent & base reagents->reagents_sol Insufficient? sterics_sol Increase temperature/time Use more reactive silylating agent sterics->sterics_sol Substrate Hindered? solvent_base_sol Use polar aprotic solvent (e.g., DMF) Use stronger base (e.g., imidazole) solvent_base->solvent_base_sol Suboptimal?

Troubleshooting Workflow for Incomplete Silylation Reactions.

Purification_Workflow start Purification of Organosilicon Compound volatility Assess Volatility of Product start->volatility distillation Fractional Distillation volatility->distillation Volatile chromatography Column Chromatography volatility->chromatography Non-Volatile distillation_success Pure Product distillation->distillation_success distillation_troubleshoot Optimize column efficiency Adjust vacuum/temperature distillation->distillation_troubleshoot Impure Fractions chromatography_success Pure Product chromatography->chromatography_success chromatography_troubleshoot Optimize eluent (TLC) Consider alternative stationary phase chromatography->chromatography_troubleshoot Poor Separation distillation_troubleshoot->distillation_success chromatography_troubleshoot->chromatography_success

General Purification Workflow for Organosilicon Compounds.

References

Technical Support Center: 1,4-Disilabutane Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for the safe storage and handling of 1,4-disilabutane, with a focus on preventing unwanted polymerization. The following sections offer troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polymerization a concern during storage?

A1: this compound (C₂H₁₀Si₂) is an organohydridosilane used as a chemical intermediate in various research and development applications.[1][2] Its reactivity, particularly the presence of silicon-hydrogen (Si-H) bonds, makes it susceptible to polymerization. This unwanted polymerization can lead to a change in the material's properties, rendering it unsuitable for its intended use. Furthermore, the polymerization process can be exothermic and may generate flammable hydrogen gas, posing a safety hazard.[1][2]

Q2: What is the likely mechanism of this compound polymerization?

A2: The primary polymerization mechanism for this compound is believed to be dehydrocoupling . This is a type of condensation polymerization where Si-H bonds react to form Si-Si bonds, with the concurrent elimination of hydrogen gas (H₂). This reaction is often catalyzed by impurities such as transition metals, Lewis acids, or strong bases.

Q3: What are the ideal storage conditions for this compound to prevent polymerization?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat, open flames, and sparks.[1][2] It is crucial to store it in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.[1][2]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with acids, alcohols, and oxidizing agents.[1][2] Contact with these substances should be strictly avoided. Additionally, the presence of platinum and Lewis acids can catalyze the generation of flammable hydrogen gas.[1][2]

Q5: Are there any recommended inhibitors to prevent the polymerization of this compound?

A5: While specific inhibitors for this compound are not extensively documented in publicly available literature, certain classes of compounds can be effective for inhibiting silane (B1218182) polymerization. Secondary or tertiary aromatic amines have been shown to act as polymerization inhibitors for cyclic silanes, particularly during heating. These compounds may function by acting as Lewis bases, which can coordinate to and deactivate catalytic species. It is recommended to introduce any potential inhibitor at a low concentration (e.g., 100-500 ppm) and monitor the stability of the this compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the storage and handling of this compound.

Logical Flow for Troubleshooting this compound Instability

TroubleshootingFlow start Start: Suspected This compound Instability (e.g., increased viscosity, gas evolution) check_storage Review Storage Conditions: - Temperature? - Inert atmosphere? - Tightly sealed container? start->check_storage improper_storage Improper Storage Conditions Detected check_storage->improper_storage No check_contamination Investigate Potential Contamination: - Cross-contamination from other reagents? - Impurities in the storage vessel? - Exposure to air/moisture? check_storage->check_contamination Yes correct_storage Action: Rectify storage conditions. Transfer to a cool, dry, dark place under an inert atmosphere. improper_storage->correct_storage end End: Issue Resolved or Material Disposed correct_storage->end contamination_suspected Contamination Suspected check_contamination->contamination_suspected Yes consider_inhibitor If instability persists and the material is critical, consider adding an inhibitor (e.g., a high-boiling secondary or tertiary aromatic amine at low ppm). check_contamination->consider_inhibitor No test_for_catalysts Consider testing for catalytic impurities (e.g., trace metals, acidic/basic residues). contamination_suspected->test_for_catalysts dispose If polymerization is advanced (significant viscosity increase or solidification), dispose of the material according to safety protocols. contamination_suspected->dispose test_for_catalysts->consider_inhibitor consider_inhibitor->end

Caption: Troubleshooting workflow for addressing this compound instability.

Issue Potential Cause Recommended Action
Increased viscosity or gelation of this compound in a sealed container. Spontaneous polymerization due to the presence of catalytic impurities (e.g., trace metals, acids, or bases) or exposure to heat.Immediate Action: If the container is warm, carefully cool it in an ice bath. Evaluation: If the material is still liquid, it may be salvageable by adding an inhibitor. If it has gelled or solidified, it should be disposed of according to your institution's hazardous waste guidelines.
Gas evolution (bubbling) observed in the liquid or pressure buildup in the container. Dehydrocoupling polymerization is occurring, leading to the formation of hydrogen gas.CAUTION: Handle with extreme care in a well-ventilated fume hood. If safe to do so, slowly vent the container to release pressure. The material is likely undergoing active polymerization and should be treated as highly reactive. Consider quenching the reaction (see Experimental Protocols) or disposing of the material.
Inconsistent experimental results using this compound from a previously opened container. Partial polymerization or degradation of the material has occurred due to exposure to air, moisture, or contaminants during previous use.Use fresh, unopened this compound for critical experiments. Ensure proper inert atmosphere techniques (e.g., using a syringe to dispense the liquid under a blanket of nitrogen or argon) are used when handling the material.
Cloudiness or precipitate formation in the liquid. Formation of insoluble polymer chains or reaction with trace moisture to form siloxanes.The material is likely contaminated and should not be used for applications requiring high purity. Filter a small aliquot under an inert atmosphere to see if the precipitate can be removed, but be aware that the soluble portion may still contain oligomers.

Data Presentation

The following table provides illustrative data on the stability of this compound under various storage conditions. Note: This data is for exemplary purposes to demonstrate the expected trends and should not be considered as experimentally verified specifications.

Condition Inhibitor Temperature (°C) Atmosphere Observed Time to 5% Viscosity Increase (Days)
1None25Air< 7
2None4Air30-60
3None25Inert (N₂)> 180
4None4Inert (N₂)> 365
5Aromatic Amine (200 ppm)40Inert (N₂)> 90

Experimental Protocols

Protocol 1: Qualitative Test for Catalytic Impurities

This protocol provides a general method to assess if a batch of this compound is prone to rapid polymerization.

  • Preparation: In a glovebox or under a continuous flow of inert gas, prepare two small, clean, and dry glass vials.

  • Sample Dispensing: Add 1 mL of the this compound to be tested into each vial.

  • Control: Tightly seal one vial as the control.

  • Heating: Place the second vial in a heating block at a moderately elevated temperature (e.g., 50-60 °C).

  • Observation: Periodically (e.g., every hour), visually inspect the heated sample for any signs of polymerization, such as an increase in viscosity, gelation, or gas evolution, and compare it to the control vial at room temperature. Rapid changes in the heated sample suggest the presence of catalytic impurities.

Protocol 2: General Procedure for Inhibitor Addition

This protocol describes a general method for adding a liquid inhibitor to this compound.

  • Inhibitor Selection: Choose a high-purity, high-boiling point secondary or tertiary aromatic amine (e.g., N,N-diethylaniline or diphenylamine).

  • Stock Solution Preparation: In an inert atmosphere, prepare a dilute stock solution of the inhibitor in a dry, inert solvent (e.g., anhydrous toluene).

  • Calculation: Determine the volume of the stock solution needed to achieve the desired final concentration (e.g., 200 ppm) in the volume of this compound to be stabilized.

  • Addition: Under a positive pressure of inert gas, add the calculated volume of the inhibitor stock solution to the this compound using a microliter syringe.

  • Mixing: Gently swirl the container to ensure thorough mixing.

  • Storage: Store the stabilized this compound under the recommended conditions (cool, dry, inert atmosphere).

Mandatory Visualizations

Dehydrocoupling Polymerization of this compound

Dehydrocoupling cluster_reactants Reactants cluster_products Products reactant1 H₃Si-CH₂-CH₂-SiH₃ (this compound) catalyst Catalyst (e.g., Lewis Acid, Transition Metal) reactant1->catalyst reactant2 H₃Si-CH₂-CH₂-SiH₃ (this compound) reactant2->catalyst polymer H₃Si-CH₂-CH₂-SiH₂-SiH₂-CH₂-CH₂-SiH₃ (Dimer/Oligomer) catalyst->polymer Si-Si bond formation h2 H₂ (Hydrogen Gas) catalyst->h2 H₂ elimination

Caption: Catalytic dehydrocoupling of this compound.

Mechanism of Inhibition by a Lewis Base

Inhibition catalyst Lewis Acid Catalyst (e.g., AlCl₃) silane This compound (Si-H bond) catalyst->silane interacts with inhibitor Lewis Base Inhibitor (e.g., R₃N) catalyst->inhibitor preferentially binds activated_complex Activated Complex (Leads to Polymerization) silane->activated_complex forms deactivated_complex Deactivated Catalyst (Inhibits Polymerization) inhibitor->deactivated_complex forms

Caption: Inhibition of Lewis acid-catalyzed polymerization.

References

Technical Support Center: Catalyst Selection for Efficient Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their hydrosilylation reactions. Below you will find troubleshooting guides for common experimental issues and a comprehensive list of frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your hydrosilylation experiments, offering potential causes and actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.[1] 2. Catalyst Poisoning: Trace impurities in reagents or solvents (e.g., water, sulfur compounds, amines, tin compounds) can deactivate the catalyst.[2][3][4] 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 4. Low Reaction Temperature: The activation energy for the reaction is not being met.[1] 5. Inappropriate Catalyst Choice: The selected catalyst may not be active for the specific substrate (e.g., sterically hindered alkenes).1. Use a fresh batch of catalyst stored under an inert atmosphere.[1] 2. Ensure all glassware is oven-dried, and use anhydrous, degassed solvents and purified reagents.[5] Consider using a more poison-resistant catalyst, such as one with bulky ligands.[4] 3. Incrementally increase the catalyst loading (e.g., from 10 ppm to 50-100 ppm for platinum catalysts).[6] 4. Gradually increase the reaction temperature and monitor progress via TLC or GC.[1] 5. Consult the literature for catalysts known to be effective with your substrate class. For example, some cobalt or nickel catalysts show high activity for less reactive alkenes.[7]
Low Yield of Desired Product 1. Side Reactions: Competing reactions such as olefin isomerization, dehydrogenative silylation, or hydrogenation are consuming starting materials or products.[8] 2. Product Decomposition: The desired product may be unstable under the reaction conditions or during workup.[5] 3. Incomplete Reaction: The reaction may not have reached completion.1. Optimize reaction parameters: lower the temperature, reduce reaction time, or screen different catalysts and ligands to improve selectivity. For instance, bulky ligands on the catalyst can suppress side reactions.[7] 2. Employ milder workup procedures. If the product is sensitive to silica (B1680970) gel, consider alternative purification methods like distillation or crystallization. 3. Extend the reaction time or slightly increase the temperature, while monitoring for the formation of byproducts.
Formation of Isomers and Other Byproducts 1. Olefin Isomerization: The catalyst may be promoting the migration of the double bond in the starting material or product. 2. Dehydrogenative Silylation: This side reaction is common with certain catalysts, particularly those based on iron and cobalt.[8] 3. Formation of Colloidal Platinum: In the case of platinum catalysts, the formation of platinum black can lead to side reactions and catalyst deactivation.[8]1. Screen different catalysts; for example, some rhodium complexes are less prone to causing isomerization than certain platinum catalysts. Using a shorter reaction time or lower temperature can also minimize this side reaction. 2. Select a catalyst less prone to this side reaction or modify the reaction conditions (e.g., temperature, solvent). 3. Ensure the reaction is carried out under an inert atmosphere and use appropriate inhibitors if necessary to maintain the homogeneity of the catalyst.
Difficulty in Catalyst Removal 1. Homogeneous Catalyst: The catalyst is soluble in the reaction mixture, making it difficult to separate from the product. 2. Product Discoloration: Residual catalyst, particularly platinum, can cause a black or golden color in the final product.[9]1. Consider using a heterogeneous catalyst which can be removed by simple filtration. Alternatively, for homogeneous catalysts, methods like precipitation of the product, extraction, or passing the reaction mixture through a pad of silica, celite, or activated carbon can be effective.[9][10][11] 2. Treatment with activated carbon followed by filtration through celite is a common method to decolorize the product.[9]
Incomplete Curing of Silicone Rubber 1. Cure Inhibition: The platinum catalyst is poisoned by contact with certain materials like sulfur, tin compounds, amines, or latex.[2][3] 2. Incorrect Mix Ratio: The ratio of the vinyl-containing silicone and the Si-H crosslinker is incorrect.[2] 3. Low Temperature: The curing process is too slow at ambient temperature.[2]1. Ensure all surfaces, containers, and mixing utensils are clean and free of inhibiting substances. Avoid using latex gloves or sulfur-containing clays.[3][12] 2. Carefully measure the components by weight according to the manufacturer's instructions.[7] 3. Gently heat the mixture to the recommended curing temperature.[2]

Frequently Asked Questions (FAQs)

Catalyst Selection and Activity

Q1: How do I choose the right catalyst for my specific hydrosilylation reaction?

The choice of catalyst depends on several factors, including the nature of the unsaturated substrate (alkene, alkyne, ketone, etc.), the silane (B1218182), and the desired selectivity (e.g., anti-Markovnikov vs. Markovnikov addition). Platinum-based catalysts like Karstedt's and Speier's are widely used for their high activity with a broad range of substrates.[6][13] For more specialized applications, other transition metals can offer advantages. For example, rhodium catalysts can provide high selectivity for certain substrates, while iron and cobalt catalysts are being explored as more cost-effective alternatives.[14][15]

Q2: What are Turnover Number (TON) and Turnover Frequency (TOF), and how do they help in comparing catalysts?

Turnover Number (TON) represents the total number of substrate molecules that a single catalyst molecule can convert before becoming inactive. Turnover Frequency (TOF) is the number of catalytic cycles per unit of time (e.g., per hour). These metrics are crucial for evaluating the efficiency and stability of a catalyst. When comparing catalysts, it is important to consider the reaction conditions under which the TON and TOF values were determined, as they are highly dependent on factors like temperature, concentration, and substrate.[16][17][18]

Q3: What is the difference in reactivity between terminal and internal alkenes/alkynes?

Generally, terminal alkenes are more reactive than internal alkenes due to reduced steric hindrance.[19] Similarly, terminal alkynes are often more reactive than internal ones. The choice of catalyst can influence the selectivity for one over the other. Some catalysts are highly effective for terminal alkenes but show low reactivity towards internal ones.

Reaction Conditions and Optimization

Q4: What is the role of an inhibitor in hydrosilylation reactions?

Inhibitors are often used in commercial formulations, particularly for silicone curing, to prevent premature reaction at room temperature.[6] This provides a longer "pot life," allowing for mixing and application before the curing process begins. The reaction is then typically initiated by heat. Common inhibitors include acetylenic alcohols and maleates.

Q5: How does the choice of silane affect the reaction?

The structure of the silane significantly impacts the reaction rate and selectivity. Electron-withdrawing groups on the silicon atom (e.g., in trichlorosilane) generally increase the reactivity of the Si-H bond.[19] The steric bulk of the substituents on the silicon can also influence the regioselectivity of the addition.

Q6: Can hydrosilylation reactions be performed without a solvent?

Yes, solvent-free hydrosilylation is possible and often preferred in industrial settings to reduce waste and simplify purification. However, the feasibility of a solvent-free reaction depends on the viscosity of the reactants and the ability to ensure proper mixing and heat transfer.

Troubleshooting and Practical Considerations

Q7: My reaction mixture turned black. What does this indicate and how can I purify my product?

A black or dark color often indicates the formation of colloidal metal particles, particularly with platinum catalysts, which can result from catalyst decomposition.[9] To remove the color and the catalyst, you can treat the reaction mixture with activated carbon and then filter it through a pad of celite.[9]

Q8: How can I remove a homogeneous catalyst from my reaction mixture?

Several methods can be employed to remove a soluble catalyst. If the product is a solid, it can be precipitated and the catalyst will remain in the supernatant. For liquid products, you can try:

  • Extraction: If the catalyst has different solubility properties than the product.

  • Adsorption: Passing the crude product through a column of silica gel, alumina, or activated carbon.[11]

  • Using a scavenger resin: These are functionalized polymers designed to bind to and remove metal catalysts.

Q9: What precautions should I take when handling hydrosilylation catalysts?

Many hydrosilylation catalysts, especially those based on precious metals, are air and moisture sensitive. They should be stored under an inert atmosphere (e.g., argon or nitrogen) and handled using appropriate techniques to avoid deactivation.[1] Some co-catalysts or activators used with certain earth-abundant metal catalysts can be pyrophoric and require careful handling. Always consult the safety data sheet (SDS) for the specific catalyst and reagents you are using.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for various catalysts in specific hydrosilylation reactions to facilitate comparison.

Table 1: Performance of Platinum-Based Catalysts in the Hydrosilylation of 1-Octene (B94956)

CatalystSilaneTemp (°C)Time (h)Yield (%)Selectivity (anti-Markovnikov)TONTOF (h⁻¹)
Karstedt's Catalyst1,1,1,3,5,5,5-heptamethyltrisiloxane400.5>99>98%-4.8 x 10⁶
[Pt(IPr*)(dms)Cl₂]Triethoxysilane (B36694)60199>99%19801980
Pt(II)-thioether complexTriethoxysilane250.25>99>99%->240,000
Pt/Graphene Nanoplates1,1,1,3,5,5,5-heptamethyltrisiloxane400.5>99High-4.8 x 10⁶

Table 2: Performance of Various Transition Metal Catalysts

CatalystSubstrateSilaneTemp (°C)Time (h)Yield (%)SelectivityTONTOF (h⁻¹)
(IPr)Pt(AE)Phenylacetylene (B144264)Triethoxysilane2519898% β-(E)980980
[Cp*Ru(MeCN)₃]PF₆PhenylacetyleneTriethylsilane250.595>99% α19003800
Rh-Ferrocene based1-OcteneDiphenylsilane301280High linear--
(MesPDI)CoCl₂1-OctenePhenylsilane2512>9552:48 (anti-M:M)--
(i-PrPDI)CoCl₂1-OctenePhenylsilane2512>9599:1 (anti-M:M)--
α-Diimine Nickel Complex1-OcteneTriethoxysilane23<1>98>98% anti-M--

Experimental Protocols

Protocol 1: Platinum-Catalyzed Hydrosilylation of 1-Octene with Triethoxysilane

This protocol describes a typical procedure for the hydrosilylation of an alkene using a platinum catalyst.

Materials:

  • 1-Octene

  • Triethoxysilane

  • Karstedt's catalyst (solution in xylene, ~2% Pt)

  • Anhydrous toluene (B28343) (optional, as solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 1-octene (1.0 eq).

  • If using a solvent, add anhydrous toluene.

  • Begin stirring and add triethoxysilane (1.1 eq) dropwise.

  • Add Karstedt's catalyst solution (typically 10-50 ppm of Pt relative to the alkene).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • If necessary, remove the catalyst by stirring with activated carbon for 1-2 hours, followed by filtration through a pad of celite.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Protocol 2: Ruthenium-Catalyzed Hydrosilylation of Phenylacetylene with Triethylsilane

This protocol provides a method for the hydrosilylation of an alkyne, which often yields vinylsilanes.

Materials:

  • Phenylacetylene

  • Triethylsilane

  • [Cp*Ru(MeCN)₃]PF₆ catalyst

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • In a glovebox or under a nitrogen atmosphere, dissolve [Cp*Ru(MeCN)₃]PF₆ (0.01 eq) in anhydrous DCM in a flame-dried flask equipped with a magnetic stir bar.

  • Add phenylacetylene (1.0 eq) to the catalyst solution.

  • Add triethylsilane (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by ¹H NMR or GC-MS. The reaction is often complete within 30 minutes to a few hours.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the desired vinylsilane.

Visualizations

Hydrosilylation_Catalytic_Cycle cluster_cycle Chalk-Harrod Mechanism Catalyst Active Catalyst (e.g., Pt(0)) A Oxidative Addition of Silane Catalyst->A + R₃SiH Silane R₃SiH Alkene R'CH=CH₂ Product R'CH₂CH₂SiR₃ B Alkene Coordination A->B A->B + R'CH=CH₂ C Migratory Insertion (Hydrometallation) B->C D Reductive Elimination C->D D->Catalyst Releases Product D->Product

Caption: Idealized catalytic cycle for hydrosilylation (Chalk-Harrod mechanism).

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity - Fresh? Stored properly? Start->Check_Catalyst Check_Purity Check Reagent/Solvent Purity - Anhydrous? Degassed? Check_Catalyst->Check_Purity [Catalyst OK] Success Reaction Improved Check_Catalyst->Success [Resolved] Check_Temp Increase Temperature? Check_Purity->Check_Temp [Purity OK] Check_Purity->Success [Resolved] Check_Loading Increase Catalyst Loading? Check_Temp->Check_Loading [No Improvement] Check_Temp->Success [Improved] Side_Reactions Analyze for Side Products (e.g., Isomerization) Check_Loading->Side_Reactions [No Improvement] Check_Loading->Success [Improved] Optimize_Conditions Optimize Conditions - Lower Temp? - Different Catalyst/Ligand? Side_Reactions->Optimize_Conditions [Side Products Detected] Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield in hydrosilylation reactions.

Catalyst_Selection_Logic cluster_alkene Alkene Hydrosilylation cluster_alkyne Alkyne Hydrosilylation cluster_carbonyl Carbonyl Hydrosilylation Start Substrate Type? Alkene Alkene Start->Alkene Alkyne Alkyne Start->Alkyne Carbonyl Carbonyl Start->Carbonyl Terminal_Alkene Terminal Alkene Alkene->Terminal_Alkene Internal_Alkene Internal Alkene Alkene->Internal_Alkene Pt_Rh_Ru_Catalyst Pt, Rh, Ru Catalysts - Control over  regio- and stereoselectivity Alkyne->Pt_Rh_Ru_Catalyst Rh_Ir_Fe_Catalyst Rh, Ir, Fe Catalysts - Chemoselective reduction Carbonyl->Rh_Ir_Fe_Catalyst Pt_Catalyst Platinum Catalysts (e.g., Karstedt's) - High Activity - anti-Markovnikov Terminal_Alkene->Pt_Catalyst Rh_Ru_Catalyst Rh, Ru, Co, Ni Catalysts - Variable Selectivity - May require specific ligands Internal_Alkene->Rh_Ru_Catalyst

Caption: Logic diagram for initial catalyst selection based on substrate type.

References

Validation & Comparative

A Comparative Analysis of 1,4-Disilabutane and Alternative Silicon Carbide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity, stoichiometric silicon carbide (SiC) is critical for a range of advanced applications, from ceramic matrix composites to semiconductor devices. The choice of precursor is a pivotal factor, directly influencing the yield, purity, and final properties of the SiC material. This guide provides an objective comparison of 1,4-disilabutane and its derivatives against common alternative SiC precursors, namely polycarbosilane (PCS) and polymethylsilane (PMS). The information herein is supported by experimental data to facilitate informed precursor selection for specific research and development needs.

Executive Summary

This compound and its derivatives, particularly in their polymerized forms, are promising precursors for SiC, offering the potential for high ceramic yields and stoichiometric SiC. Data on 1,1,3,3-tetrachloro-1,3-disilabutane, a chlorinated derivative, shows a high ceramic yield of 87-90%.[1] Alternative precursors like polycarbosilane (PCS) and polymethylsilane (PMS) are more established and have been extensively studied. PCS typically provides ceramic yields in the range of 63-85%, while PMS can achieve yields as high as 90%.[2][3] The selection of an appropriate precursor depends on the desired application, processing method (e.g., polymer infiltration and pyrolysis, chemical vapor deposition), and the targeted properties of the final SiC ceramic.

Data Presentation: Performance Comparison of SiC Precursors

The following table summarizes key performance indicators for this compound (represented by its derivative) and alternative SiC precursors based on available experimental data.

PrecursorChemical FormulaTypical Ceramic Yield (%)Pyrolysis/Deposition Temperature (°C)Resulting SiC PropertiesPrimary Application Method
1,1,3,3-Tetrachloro-1,3-disilabutane C₂H₆Cl₄Si₂87-90%[1]>500 (for SiC formation)[1]High purity, stoichiometric Si:C ratio of ~1:1.[1]Chemical Vapor Deposition (CVD)[1]
Polycarbosilane (PCS) Varies (e.g., [–SiH(CH₃)–CH₂–]n)63-85%[2][3]900 - 1200[3]Can result in β-SiC with some α-cristobalite; properties depend on curing and pyrolysis conditions.[3]Polymer Infiltration and Pyrolysis (PIP)
Polymethylsilane (PMS) [–(CH₃)SiH–]nup to 90%400 - 1000Can produce relatively pure SiC.Bulk SiC synthesis
Polysilazane (PSZ) / Polycarbosilane (PCS) blend Varies77.1 - 83.7% (at 1300°C)[4]1200 - 1500[4]Microcrystalline α-Si₃N₄ and nanocrystalline SiC composite.[4]Ceramic Matrix Composites

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and comparison of SiC from different precursors.

Pyrolysis of Polycarbosilane (PCS) for Ceramic Yield Determination

This protocol describes a typical procedure for the pyrolytic conversion of polycarbosilane to silicon carbide.

Materials and Equipment:

  • Polycarbosilane (PCS) powder

  • Tube furnace with programmable temperature controller

  • Ceramic boat (e.g., alumina)

  • Inert gas supply (e.g., Argon or Nitrogen) with flow controller

  • Analytical balance

Procedure:

  • An accurately weighed sample of PCS is placed in a ceramic boat.

  • The boat is positioned in the center of the tube furnace.

  • The furnace is purged with an inert gas (e.g., Argon) at a controlled flow rate for a sufficient time to remove any oxygen.

  • The furnace is heated to the desired pyrolysis temperature (e.g., 900-1200°C) at a controlled heating rate (e.g., 5-10°C/min).[3]

  • The temperature is held at the setpoint for a specific duration (e.g., 1-2 hours) to ensure complete thermal decomposition and conversion to SiC.

  • The furnace is then cooled down to room temperature under the continuous flow of the inert gas.

  • The ceramic yield is calculated as the percentage of the initial mass of the precursor remaining as a ceramic residue.

Synthesis of Polyphenylcarbosilane and Pyrolysis

This protocol outlines the synthesis of a soluble SiC precursor with a high ceramic yield.[5]

Synthesis of Polyphenylcarbosilane:

  • Polymethylphenylsilane is prepared by the dechlorination and polymerization of methylphenyldichlorosilane using sodium metal.

  • The resulting polymethylphenylsilane is subjected to thermal rearrangement at 350°C, with the temperature subsequently raised to 430°C to increase the molecular weight of the polyphenylcarbosilane.[5]

Pyrolysis:

  • The synthesized polyphenylcarbosilane is subjected to thermogravimetric analysis (TGA) to determine its thermal stability and ceramic yield.

  • For bulk synthesis, the precursor is pyrolyzed in a furnace at 1200°C in an inert atmosphere to yield β-SiC ceramic.[5]

General Protocol for Gas-Phase Pyrolysis of 1,1,3,3-Tetrachloro-1,3-disilabutane

This generalized protocol is for the synthesis of SiC precursors or coatings via the gas-phase pyrolysis of 1,1,3,3-tetrachloro-1,3-disilabutane.[6]

Materials and Equipment:

  • 1,1,3,3-Tetrachloro-1,3-disilabutane

  • Quartz tube furnace

  • Inert carrier gas (e.g., Argon)

  • Liquid precursor delivery system (e.g., syringe pump or bubbler)

  • Cold traps

  • Scrubber for acidic off-gases

Procedure:

  • The pyrolysis apparatus is assembled and ensured to be gas-tight.

  • The system is purged with a high-purity inert gas to remove air and moisture.

  • The furnace is heated to the desired pyrolysis temperature (e.g., 600-900°C).[6]

  • Once the temperature is stable, the liquid precursor is introduced into the carrier gas stream at a controlled rate.

  • The precursor vapor undergoes thermal decomposition in the hot zone of the furnace, depositing a solid on the tube walls.

  • Volatile byproducts are collected in the cold traps.

  • After the reaction, the precursor flow is stopped, and the system is cooled to room temperature under the inert gas flow.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the synthesis and comparison of SiC precursors.

G Workflow for Comparing SiC Precursors cluster_precursors Precursor Selection cluster_processing Processing cluster_characterization Characterization This compound Derivative This compound Derivative CVD CVD This compound Derivative->CVD Polycarbosilane (PCS) Polycarbosilane (PCS) Pyrolysis Pyrolysis Polycarbosilane (PCS)->Pyrolysis Polymethylsilane (PMS) Polymethylsilane (PMS) Polymethylsilane (PMS)->Pyrolysis Ceramic Yield Ceramic Yield Pyrolysis->Ceramic Yield Microstructure Microstructure Pyrolysis->Microstructure SiC Purity SiC Purity CVD->SiC Purity CVD->Microstructure Performance Comparison Performance Comparison Ceramic Yield->Performance Comparison SiC Purity->Performance Comparison Microstructure->Performance Comparison G General Pathway for Polymer-Derived SiC Precursor Organosilicon Precursor Polymer Preceramic Polymer Precursor->Polymer Polymerization GreenBody Shaped Green Body Polymer->GreenBody Shaping Crosslinked Cross-linked Polymer GreenBody->Crosslinked Curing Amorphous Amorphous SiC Crosslinked->Amorphous Pyrolysis Crystalline Crystalline SiC Amorphous->Crystalline Annealing

References

Validating the Structure of 1,4-Disilabutane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic techniques used to validate the structure of 1,4-disilabutane. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present the expected and observed spectral data for this compound and compare it with structurally related silicon-containing compounds. This guide is intended to serve as a valuable resource for researchers in the fields of organosilicon chemistry, materials science, and drug development, providing the necessary data and protocols for the unambiguous identification and characterization of this compound.

Spectroscopic Validation of this compound

The validation of the molecular structure of this compound (H₃Si-CH₂-CH₂-SiH₃) relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, connectivity, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Two main signals are anticipated: one for the protons of the silyl (B83357) groups (SiH₃) and another for the methylene (B1212753) protons (-CH₂-).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon backbone of the molecule. A single signal is expected for the two equivalent methylene carbons.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly informative for organosilicon compounds, directly probing the silicon environment. A single resonance is expected for the two equivalent silicon atoms in this compound.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)²⁹Si NMR (δ, ppm)
This compound (Expected) ~3.3 (m, SiH₃), ~0.5 (m, CH₂)~-5~-60
1,1,4,4-Tetramethyl-1,4-disilabutane ~3.8 (septet, SiH), ~0.4 (s, CH₂), ~0.1 (d, Si(CH₃)₂)~8.3, ~-2.5~-13.5
1,4-Diphenylbutane ~7.2 (m, Ar-H), ~2.6 (t, Ar-CH₂), ~1.7 (m, CH₂)~142, 128, 126, 36, 35N/A

Table 1. Comparison of NMR Spectroscopic Data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, key absorptions will include Si-H and C-H stretching and bending vibrations.

Vibrational ModeThis compound (Expected, cm⁻¹)1,4-Dichloro-1,4-disilabutane (Experimental, cm⁻¹)General Silane Compounds (cm⁻¹)
Si-H Stretch~2150N/A2100-2250
C-H Stretch (Alkyl)~2950-2850~29002850-2960
CH₂ Scissoring~1410~1400~1465
Si-H Bend~950-800N/A800-950
Si-C Stretch~800-700~750700-850

Table 2. Comparison of Key Infrared Absorption Frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of Si-Si, Si-C, and C-C bonds.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Expected) 9061 ([M-SiH₃]⁺), 59 ([Si₂H₅]⁺), 31 ([SiH₃]⁺), 29 ([C₂H₅]⁺)
1,4-Diphenylbutane 210105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺)

Table 3. Comparison of Mass Spectrometry Data.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data for structural validation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

  • ²⁹Si NMR Acquisition: Acquire a proton-decoupled ²⁹Si spectrum. As ²⁹Si has a low gyromagnetic ratio and negative nuclear Overhauser effect, inverse-gated decoupling and a longer relaxation delay (e.g., 10-20 seconds) are often employed to obtain quantitative spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable transparent solvent (e.g., CCl₄) can be used in a liquid cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the salt plates or solvent for subtraction from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is an ideal method for introduction and separation from any potential impurities.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 20-150).

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of the structure of this compound.

G Workflow for Spectroscopic Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 29Si) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison Structure_Validation Structure Validation Comparison->Structure_Validation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Performance Showdown: 1,4-Disilabutane and its Rivals in Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of thin film deposition, the choice of precursor is paramount to achieving desired film properties. This guide provides a comparative analysis of 1,4-disilabutane (DSB) against other common silicon precursors for the deposition of silicon dioxide (SiO₂), silicon nitride (SiN), and silicon carbide (SiC) thin films. The following sections delve into quantitative performance metrics, detailed experimental protocols, and logical workflows to aid researchers, scientists, and drug development professionals in selecting the optimal precursor for their applications.

At a Glance: Precursor Performance Comparison

The performance of a silicon precursor is dictated by several key factors, including its chemical structure, volatility, and reactivity. These characteristics directly influence the deposition process and the resulting film's quality. Below is a summary of the quantitative data gathered from various experimental studies.

Silicon Dioxide (SiO₂) Deposition

This compound emerges as a promising alternative to the pyrophoric silane (B1218182) (SiH₄) for low-temperature silicon dioxide deposition. It offers the significant advantage of enhanced safety without compromising the potential for low carbon content in the deposited films.

PrecursorDeposition MethodTemperature (°C)Deposition RateFilm Purity/PropertiesReference
This compound LPCVD95 - 400Not specified, but practical rates achievable below 400°CEssentially no carbon in the film; Dielectric strength: 4-8x10⁶ V/cm; Dielectric constant: 4-5.[1][1]
DiethylsilaneLPCVD< 400Practical rates require > 400°C-[1]
Silane (SiH₄)LPCVD< 400Practical rates require > 400°C-[1]
Tetraethoxysilane (TEOS)LPCVDMedium Temperature--[1]
Silicon Nitride (SiN) Deposition

For silicon nitride films, aminosilanes are the precursors of choice, particularly for plasma-enhanced atomic layer deposition (PEALD) and chemical vapor deposition (PECVD) at lower temperatures. While direct comparative data for this compound in SiN deposition is limited, its derivatives and other aminosilanes like bis(tert-butylamino)silane (BTBAS) and di(sec-butylamino)silane (DSBAS) have been extensively studied. DSBAS, with one amino ligand, generally shows superior performance over BTBAS.

PrecursorDeposition MethodTemperature (°C)Growth Rate (Å/cycle)Film Density (g/cm³)Impurity ContentReference
Di(sec-butylamino)silane (DSBAS) PEALD100 - 300~1.3 - 1.5~2.6 - 2.8Low carbon content (below XPS detection limit at 300°C).[2][2]
Bis(tert-butylamino)silane (BTBAS) PEALD100 - 300~0.7 - 1.2~2.3 - 2.6Higher carbon content compared to DSBAS.[2][2]
Dichlorosilane (B8785471) (DCS)LPCVD> 700--Lower hydrogen concentration than BTBAS films.[3][3]
Silane (SiH₄) + NH₃PECVD~420-Denser bonding with N₂ or inert gas instead of NH₃.[4]High hydrogen content.[4][4]
Silicon Carbide (SiC) Deposition

In the realm of SiC deposition, disilabutane isomers are valuable single-source precursors. Studies on 1,3-disilabutane (B3149796), a close relative of this compound, demonstrate its utility in producing SiC films at lower temperatures compared to traditional dual-source methods. The addition of a chlorinated silicon source like dichlorosilane (DCS) can be used to tune the film's properties.

Precursor(s)Deposition MethodTemperature (°C)Si:C RatioCrystallinityResidual Stress (MPa)Reference
1,3-Disilabutane (DSB) LPCVD800~0.95 (Carbon-rich)Broad (111) peak~350 (Tensile)[5]
1,3-Disilabutane + DCS (0.16 fraction) LPCVD800~1.00 (Stoichiometric)Broad (111) peak~200 (Tensile)[5]
1,3-Disilabutane + DCS (0.33 fraction) LPCVD800~1.10 (Silicon-rich)Sharp (111), (220), (311) peaks~ -100 (Compressive)[5]
1,1,3,3-tetrachloro-1,3-disilabutane CVD1200~1:1--[6]
Silane (SiH₄) + Methane (CH₄)MPCVD~800Tunable by flow ratio--[6]

Experimental Corner: Detailed Protocols

Reproducibility in thin film deposition hinges on meticulous adherence to experimental parameters. Below are detailed protocols for key deposition processes.

Low-Pressure Chemical Vapor Deposition (LPCVD) of SiO₂ from this compound
  • Objective: To deposit a thin film of silicon dioxide on a silicon wafer.

  • Precursors:

    • Silicon Source: this compound (DSB)

    • Oxygen Source: Molecular Oxygen (O₂)

  • Apparatus: A 150mm hot wall LPCVD horizontal tube reactor.[1]

  • Procedure:

    • Load silicon wafers into the quartz reactor.

    • Evacuate the system to a base pressure of 0.1 to 0.5 torr.[1]

    • Heat the chamber to the desired deposition temperature, ranging from 95 to 400°C.[1]

    • Introduce this compound at a flow rate of 10 to 60 sccm.[1]

    • Introduce molecular oxygen, maintaining an O₂:DSB ratio of ≥ 2:1 to minimize carbon incorporation.[1]

    • Continue the gas flow for the desired deposition time to achieve the target film thickness.

    • After deposition, cease the precursor flow and allow the reactor to cool down under an inert gas flow before unloading the wafers.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN from Aminosilanes
  • Objective: To deposit a highly conformal and dense silicon nitride thin film.

  • Precursors:

    • Silicon Source: Di(sec-butylamino)silane (DSBAS) or Bis(tert-butylamino)silane (BTBAS)

    • Nitrogen Source: Nitrogen (N₂) plasma

  • Apparatus: A PEALD reactor equipped with a very high frequency (VHF, 162 MHz) plasma source.[2]

  • Procedure:

    • Place the substrate on the susceptor, maintained at a temperature between 100 and 300°C.[2]

    • Initiate the ALD cycle: a. Pulse the aminosilane (B1250345) precursor into the chamber. b. Purge the chamber with an inert gas (e.g., Argon) to remove unreacted precursor and byproducts. c. Introduce N₂ gas and apply VHF plasma power to create a nitrogen plasma, which reacts with the adsorbed precursor layer. d. Purge the chamber again with an inert gas.

    • Repeat the ALD cycle until the desired film thickness is achieved.

Low-Pressure Chemical Vapor Deposition (LPCVD) of SiC from 1,3-Disilabutane and Dichlorosilane
  • Objective: To deposit a polycrystalline 3C-SiC thin film with tunable properties.

  • Precursors:

    • Single-Source Precursor: 1,3-Disilabutane (DSB)

    • Co-reactant: Dichlorosilane (DCS)

  • Apparatus: A hot-wall LPCVD reactor.[5]

  • Procedure:

    • Clean Si(100) wafers using a standard cleaning procedure (e.g., Piranha clean followed by an HF dip).[5]

    • Load the wafers into the LPCVD reactor.

    • Heat the reactor to 800°C and maintain a pressure of 150-180 mTorr.[5]

    • Introduce 1,3-disilabutane at a constant flow rate.

    • Introduce dichlorosilane at a varying flow rate to achieve the desired DCS fraction in the gas mixture.[5]

    • Maintain the deposition for a set time (e.g., 1 hour) to grow the film.[5]

    • After deposition, stop the precursor flow and cool the reactor to room temperature under an inert gas atmosphere before unloading the wafers.

Visualizing the Process: Workflows and Logic

To better illustrate the experimental processes and decision-making involved in precursor selection, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Deposition start Start cleaning Substrate Cleaning (e.g., Piranha, HF dip) start->cleaning loading Load into Reactor cleaning->loading pump_down Pump Down to Base Pressure loading->pump_down heating Heat to Deposition Temperature pump_down->heating gas_intro Introduce Precursor(s) and Reactant Gases heating->gas_intro deposition Film Growth gas_intro->deposition gas_stop Stop Precursor Flow deposition->gas_stop cool_down Cool Down in Inert Atmosphere gas_stop->cool_down unloading Unload Wafers cool_down->unloading characterization Film Characterization unloading->characterization end End characterization->end

Caption: General experimental workflow for thin film deposition via CVD or ALD.

G start Desired Film Type? SiO2 Silicon Dioxide (SiO₂) start->SiO2 SiN Silicon Nitride (SiN) start->SiN SiC Silicon Carbide (SiC) start->SiC SiO2_temp Low Temperature (< 400°C)? SiO2->SiO2_temp SiN_method Deposition Method? SiN->SiN_method SiC_precursor Precursor Type? SiC->SiC_precursor DSB_SiO2 This compound (Safer Alternative) SiO2_temp->DSB_SiO2 Yes Silane_SiO2 Silane (SiH₄) (Pyrophoric) SiO2_temp->Silane_SiO2 No (Higher Temp OK) PEALD_SiN PEALD SiN_method->PEALD_SiN Low Temp LPCVD_SiN LPCVD SiN_method->LPCVD_SiN High Temp DSBAS DSBAS (Higher Quality) PEALD_SiN->DSBAS BTBAS BTBAS PEALD_SiN->BTBAS DCS_SiN Dichlorosilane (High Temp) LPCVD_SiN->DCS_SiN Single_source Single-Source SiC_precursor->Single_source Dual_source Dual-Source SiC_precursor->Dual_source DSB_SiC Disilabutane (Lower Temp) Single_source->DSB_SiC Silane_CH4 Silane + Methane (Tunable Ratio) Dual_source->Silane_CH4

Caption: Logical workflow for selecting a silicon precursor based on the desired thin film.

References

A Comparative Study of Disilane and 1,4-Disilabutane Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of organosilicon compounds is paramount for their effective application. This guide provides a detailed comparative analysis of the reactivity of two such compounds: disilane (B73854) (Si₂H₆) and 1,4-disilabutane (H₃Si-CH₂-CH₂-SiH₃). By examining their behavior in key chemical transformations and providing supporting data and experimental context, this document aims to serve as a valuable resource for selecting the appropriate reagent and predicting reaction outcomes.

Executive Summary

Disilane and this compound, while both containing silicon-hydrogen bonds, exhibit distinct reactivity profiles primarily dictated by the presence of a direct silicon-silicon (Si-Si) bond in the former and a silicon-carbon (Si-C) and carbon-carbon (C-C) backbone in the latter. Disilane is generally more reactive, particularly in reactions involving the cleavage of the relatively weak Si-Si bond. This guide presents a comparative overview of their reactivity in pyrolysis, oxidation, and reactions with nucleophiles and electrophiles, supported by available experimental data and mechanistic insights.

Data Presentation: A Comparative Overview

The following tables summarize the key physical properties and reactivity data for disilane and this compound based on available literature.

Table 1: Physical Properties

PropertyDisilane (Si₂H₆)This compound (C₂H₁₀Si₂)
Molar Mass ( g/mol )62.2290.27[1][2][3]
Boiling Point (°C)-1445 - 46[4]
Flash Point (°C)Extremely flammable gas-31[4][5]
Auto-ignition Temperature (°C)Pyrophoric152[4]

Table 2: Bond Dissociation Energies

BondBond Dissociation Energy (kcal/mol)
Si-Si (in H₃Si-SiH₃)~72-77
Si-C (in H₃Si-CH₃)~76
C-C (in H₃C-CH₃)~82
Si-H (in SiH₄)~90

Note: Bond dissociation energies can vary slightly depending on the specific molecule and the method of determination.

Table 3: Comparative Reactivity Summary

Reaction TypeDisilaneThis compoundKey Differences
Pyrolysis Decomposes at lower temperatures (~300-400°C). Primarily proceeds via Si-Si bond cleavage to form silylene (SiH₂) and silane (B1218182).Requires higher temperatures for decomposition. Products include a mixture of hydrocarbons (C₁-C₂) and various silanes, indicating both Si-C and C-C bond cleavage.The weaker Si-Si bond in disilane makes it thermally less stable. The decomposition pathway of this compound is more complex due to the presence of different bond types.
Oxidation Pyrophoric; ignites spontaneously in air.[6] Lower flammability limit (LFL) is approximately 0.50 ± 0.02 vol.%.[7]Highly flammable liquid and vapor; vapors can ignite spontaneously.[3][8] Reacts with oxidizing agents.[4][8]Disilane is significantly more sensitive to air and has a lower auto-ignition temperature.
Reaction with Nucleophiles Can undergo nucleophilic attack, leading to cleavage of the Si-Si bond.Less studied, but the Si-H and potentially Si-C bonds are sites for nucleophilic attack.The presence of the polarizable and weaker Si-Si bond in disilane makes it more susceptible to nucleophilic cleavage.
Reaction with Electrophiles The Si-Si bond can be cleaved by strong electrophiles.Reacts with acids.[4][8] Can generate hydrogen in the presence of Lewis acids.[8]The Si-C bond in this compound is a likely site for electrophilic attack, particularly by strong acids.

Pyrolysis: A Tale of Two Backbones

The thermal decomposition of disilane and this compound highlights the profound impact of their molecular architecture on their stability and reaction pathways.

Disilane Pyrolysis: The pyrolysis of disilane is a well-studied process that primarily proceeds through the homolytic cleavage of the weakest bond in the molecule, the Si-Si bond.[9] This initial step forms two silyl (B83357) radicals (•SiH₃), which can then lead to the formation of silylene (SiH₂) and silane (SiH₄). The highly reactive silylene can then insert into other Si-H or Si-Si bonds, leading to the formation of higher-order silanes.[10][11]

This compound Pyrolysis: In contrast, the thermal decomposition of this compound is more complex. Due to the presence of Si-C and C-C bonds in its backbone, multiple fragmentation pathways are possible. Experimental evidence from CO₂ laser-induced decomposition shows the formation of a mixture of C₁-C₂ hydrocarbons and various silanes (RSiH₃ where R=H, CH₃, C₂H₅, and C₂H₃).[1] This product distribution suggests that both Si-C and C-C bond cleavage events occur. The relative strengths of the bonds (C-C > Si-C > Si-Si) suggest that Si-C bond cleavage is a likely initial step.

Experimental Protocols: Pyrolysis

Detailed Experimental Protocol for the Pyrolysis of Disilane:

A typical experimental setup for studying disilane pyrolysis involves a flow reactor system.

  • Reactant Preparation: A mixture of disilane in an inert carrier gas (e.g., helium or argon) is prepared with a specific concentration (e.g., 1000 ppm).[6]

  • Reactor Setup: The gas mixture is passed through a heated quartz or silicon carbide tube reactor. The temperature of the reactor is precisely controlled and can be varied (e.g., from 675 to 740 K).[12]

  • Pressure Control: The total pressure within the reactor is maintained at a constant value (e.g., 20-40 Torr).[12]

  • Product Analysis: The effluent gas from the reactor is continuously sampled and analyzed. Time-of-flight mass spectrometry (TOF-MS) coupled with vacuum ultraviolet single-photon ionization (VUV-SPI) is a common analytical technique used to identify and quantify the decomposition products, such as silane, trisilane, and other higher-order silanes.[12]

  • Data Acquisition: The concentrations of reactants and products are monitored as a function of temperature and residence time in the reactor to determine the reaction kinetics.[10][11]

A detailed experimental protocol for the pyrolysis of this compound under comparable conditions was not found in the searched literature.

Visualization of Pyrolysis Pathways

Pyrolysis_Pathways cluster_disilane Disilane Pyrolysis cluster_disilabutane This compound Pyrolysis Disilane Si₂H₆ SiH3_rad 2 •SiH₃ Disilane->SiH3_rad Δ (Si-Si cleavage) SiH4_SiH2 SiH₄ + :SiH₂ SiH3_rad->SiH4_SiH2 Higher_Silanes Higher Silanes (e.g., Si₃H₈) SiH4_SiH2->Higher_Silanes :SiH₂ insertion Disilabutane H₃Si-CH₂-CH₂-SiH₃ Fragments •SiH₃ + •CH₂CH₂SiH₃ and/or H₃SiCH₂• + •CH₂SiH₃ Disilabutane->Fragments Δ (Si-C and/or C-C cleavage) Products C₁-C₂ Hydrocarbons + RSiH₃ Fragments->Products Further reactions

Caption: Proposed pyrolysis pathways for disilane and this compound.

Oxidation: A Marked Difference in Flammability

Both disilane and this compound are highly flammable, but disilane exhibits a significantly higher degree of pyrophoricity.

Disilane Oxidation: Disilane is pyrophoric, meaning it ignites spontaneously upon contact with air at room temperature.[6] This extreme reactivity is attributed to the presence of the weak Si-Si bond and the high exothermicity of forming strong Si-O bonds. The lower flammability limit (LFL) of disilane in the air has been experimentally determined to be approximately 0.50 ± 0.02 vol.%.[7]

This compound Oxidation: this compound is also a highly flammable liquid with a low flash point of -31°C.[4][5] Its vapors have been reported to ignite spontaneously.[3][8] It is reactive with oxidizing agents.[4][8] While not as pyrophoric as disilane, it still poses a significant fire hazard.

Experimental Protocols: Oxidation

Experimental Protocol for Determining the Lower Flammability Limit (LFL) of Disilane:

  • Apparatus: A 20-L spherical explosion vessel is typically used.[7]

  • Mixture Preparation: A premixed gas of disilane and air is carefully prepared inside the vessel. The concentration of disilane is varied for different experimental runs.

  • Ignition: The gas mixture is ignited using a high-energy electric spark (e.g., 10 J).[7]

  • Data Collection: The pressure rise inside the vessel is measured using a pressure transducer.

  • LFL Determination: The LFL is defined as the lowest concentration of disilane in the air that can propagate a flame, typically determined by a significant pressure rise upon ignition.[7]

A detailed experimental protocol for the quantitative analysis of this compound oxidation products was not found in the searched literature.

Visualization of Oxidation Workflow

Oxidation_Workflow cluster_LFL LFL Determination Workflow start Prepare Disilane/Air Mixture vessel Introduce Mixture into 20-L Sphere start->vessel ignite Ignite with Electric Spark vessel->ignite measure Measure Pressure Rise ignite->measure analyze Determine LFL measure->analyze

Caption: Experimental workflow for determining the Lower Flammability Limit (LFL).

Reactions with Nucleophiles and Electrophiles

The reactivity of disilane and this compound towards nucleophiles and electrophiles is dictated by the different types of polar bonds present in each molecule.

Nucleophilic Attack:

  • Disilane: The Si-Si bond in disilane is susceptible to cleavage by nucleophiles. The reaction can proceed through the formation of a pentacoordinate silicon intermediate, leading to the breaking of the Si-Si bond.

Electrophilic Attack:

  • Disilane: Strong electrophiles can attack the electron-rich Si-Si bond, leading to its cleavage.

  • This compound: this compound is known to react with acids.[4][8] In the presence of Lewis acids, it can generate flammable hydrogen gas, suggesting an electrophilic attack on the Si-H bonds.[8]

Experimental Protocols: Nucleophilic and Electrophilic Reactions

Detailed experimental protocols for the reaction of disilane and this compound with a range of nucleophiles and electrophiles under directly comparable conditions were not found in the searched literature. However, general procedures for similar compounds can be adapted.

General Protocol for Reaction with a Lewis Acid (Electrophile):

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the air sensitivity of the silanes.

  • Solvent: A dry, aprotic solvent is typically used.

  • Reactant Addition: The Lewis acid (e.g., AlCl₃) is added cautiously to a solution of the silane at a controlled temperature.

  • Monitoring: The reaction is monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to observe the consumption of the starting material and the formation of products.

  • Work-up: The reaction is quenched, and the products are isolated and purified.

Visualization of Reaction Pathways

Nucleophilic_Electrophilic_Attack cluster_nucleophilic Nucleophilic Attack cluster_electrophilic Electrophilic Attack Nu Nu⁻ Disilane_Nu H₃Si-SiH₃ Nu->Disilane_Nu Attack on Si-Si Disilabutane_Nu H₃Si-CH₂-CH₂-SiH₃ Nu->Disilabutane_Nu Attack on Si Disilane_Nu_cleavage H₃Si⁻ + H₃Si-Nu Disilane_Nu->Disilane_Nu_cleavage Disilabutane_Nu_attack H₃Si-CH₂-CH₂(Nu)-SiH₂⁻ + H⁺ Disilabutane_Nu->Disilabutane_Nu_attack E E⁺ Disilane_E H₃Si-SiH₃ E->Disilane_E Attack on Si-Si Disilabutane_E H₃Si-CH₂-CH₂-SiH₃ E->Disilabutane_E Attack on Si-H Disilane_E_cleavage H₃Si⁺ + H₃Si-E Disilane_E->Disilane_E_cleavage Disilabutane_E_attack H₃Si-CH₂-CH₂-SiH₂(E) + H⁺ Disilabutane_E->Disilabutane_E_attack

Caption: General pathways for nucleophilic and electrophilic attack on disilane and this compound.

Conclusion

The reactivity of disilane is largely dominated by the presence of the weak and electron-rich Si-Si bond, making it highly susceptible to thermal decomposition, oxidation, and cleavage by both nucleophiles and electrophiles. In contrast, this compound, with its more stable Si-C and C-C backbone, exhibits greater thermal stability and a more complex fragmentation pattern upon pyrolysis. While also flammable, it is less pyrophoric than disilane. The primary sites of reactivity in this compound are the Si-H and Si-C bonds.

This comparative guide highlights the critical role of molecular structure in determining the chemical behavior of organosilicon compounds. For researchers, a thorough understanding of these differences is essential for designing synthetic routes, ensuring laboratory safety, and developing novel materials and therapeutics. Further quantitative comparative studies under standardized conditions would be invaluable for a more precise understanding of the relative reactivities of these and other related silanes.

References

A Comparative Analysis of 1,1,3,3-tetrachloro-1,3-disilabutane as a Silicon Carbide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative overview of 1,1,3,3-tetrachloro-1,3-disilabutane (B132224) as a precursor for silicon carbide (SiC) thin films, benchmarked against established commercial alternatives: polycarbosilane (PCS) and methyltrichlorosilane (B1216827) (MTS). The selection of an appropriate precursor is a critical determinant of the final properties of the SiC material, including its purity, crystallinity, and mechanical strength. This document aims to provide an objective comparison based on available data to inform precursor selection for applications ranging from advanced electronic components to ceramic matrix composites.

Performance Comparison of SiC Precursors

The efficacy of a SiC precursor is evaluated based on several key performance indicators. 1,1,3,3-tetrachloro-1,3-disilabutane has been noted for its potential in producing high-purity, stoichiometric SiC films.[1] A summary of its performance metrics in comparison to polycarbosilane and methyltrichlorosilane is presented below.

PrecursorChemical FormulaTypical Ceramic Yield (%)Pyrolysis/Deposition Temperature (°C)Resulting SiC PropertiesPrimary Application Method
1,1,3,3-Tetrachloro-1,3-disilabutane C₂H₆Cl₄Si₂87-90%[1]>500 (for SiC formation)[1]High purity, stoichiometric Si:C ratio of ~1:1[1]Chemical Vapor Deposition (CVD)[1]
Polycarbosilane (PCS) Varies (e.g., [–SiH(CH₃)–CH₂–]n)65-85%[1]900 - 1200[1]Can result in β-SiC with some α-cristobalite; properties depend on curing and pyrolysis conditions.[1]Polymer Infiltration and Pyrolysis (PIP)[1]
Methyltrichlorosilane (MTS) CH₃SiCl₃Not directly applicable1273 - 1573 K (1000 - 1300 °C)[2]Stoichiometric SiC deposition is achievable.[2]Chemical Vapor Deposition (CVD)[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of 1,1,3,3-tetrachloro-1,3-disilabutane are not widely available in peer-reviewed literature.[3][4] However, a general methodology for the deposition of SiC thin films via Chemical Vapor Deposition (CVD) using a single-source precursor can be outlined.

General Protocol for Chemical Vapor Deposition of SiC:

  • Substrate Preparation: Substrates, typically graphite (B72142) or silicon wafers, are cleaned to remove any surface contaminants. For silicon substrates, a dip in dilute hydrofluoric acid (HF) is often used to remove the native oxide layer.[5]

  • CVD Reactor Setup: The deposition is carried out in a hot-wall or cold-wall CVD reactor. The substrate is placed inside the reactor, which is then sealed.

  • Purging: The reactor is purged with an inert gas (e.g., argon or nitrogen) to remove any residual air and moisture.

  • Heating: The substrate is heated to the desired deposition temperature, which can range from 650 °C to over 1300 °C depending on the precursor and desired film properties.[2][5]

  • Precursor Introduction: The precursor, in this case, 1,1,3,3-tetrachloro-1,3-disilabutane, is vaporized and introduced into the reactor using a carrier gas (e.g., hydrogen or an inert gas).

  • Deposition: The precursor decomposes at the hot substrate surface, leading to the formation of a SiC thin film. The deposition time is varied to achieve the desired film thickness.

  • Cooling and Purging: After the deposition is complete, the precursor flow is stopped, and the reactor is cooled down to room temperature under a continuous flow of inert gas.[1]

  • Characterization: The resulting SiC film is then characterized using various analytical techniques to determine its structure, composition, and morphology.

Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To analyze the chemical bonding in the precursor and the resulting ceramic, tracking the conversion to SiC.[1]

  • X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size of the SiC film.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and thickness of the deposited film.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and stoichiometry of the SiC film.[5]

Visualizing the Process: A Generalized CVD Workflow

The following diagram illustrates a generalized workflow for the deposition of silicon carbide thin films from a single-source precursor using a Chemical Vapor Deposition (CVD) system.

CVD_Workflow cluster_prep Preparation cluster_cvd CVD Process cluster_analysis Analysis Precursor 1,1,3,3-Tetrachloro- 1,3-disilabutane Deposition Precursor Introduction & Film Growth Precursor->Deposition Vaporized Precursor Substrate Substrate Cleaning Reactor Reactor Purging (Inert Gas) Substrate->Reactor Heating Heating to Deposition Temp. Reactor->Heating Heating->Deposition Cooling Cooling Down Deposition->Cooling Characterization Film Characterization (FTIR, XRD, SEM, XPS) Cooling->Characterization

References

A Comparative Guide to the Synthesis of 1,4-Disilabutane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key organosilicon compounds is paramount. This guide provides a detailed comparative analysis of various synthetic methodologies for 1,4-disilabutane, a valuable building block in silicon chemistry. We present a critical evaluation of common and emerging techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.

Introduction to this compound Synthesis

This compound (DSB) is an organosilicon compound with the formula SiH₃CH₂CH₂SiH₃. Its importance lies in its utility as a precursor for silicon-containing polymers and as a reagent in chemical vapor deposition for the formation of silicon carbide thin films. The synthesis of high-purity this compound is a key step in these applications. This guide explores several synthetic routes, including reduction of a chlorinated precursor, Wurtz-Fittig coupling, Grignard reagent-based methods, and hydrosilylation reactions.

Method 1: Reduction of 1,2-Bis(trichlorosilyl)ethane (B1205221) with Lithium Aluminum Hydride (LAH)

This is a widely utilized and well-documented method for the synthesis of this compound. The reaction involves the reduction of the silicon-chlorine bonds in 1,2-bis(trichlorosilyl)ethane using a powerful reducing agent, lithium aluminum hydride.

Experimental Protocol

Materials:

  • 1,2-Bis(trichlorosilyl)ethane

  • Lithium aluminum hydride (LAH)

  • Di-n-butyl ether (anhydrous)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • A 4-liter vessel equipped with a mechanical stirrer is charged with lithium aluminum hydride under an inert atmosphere.

  • The vessel is cooled to -78°C, and 1 liter of cold (approximately -30°C) di-n-butyl ether is slowly added.

  • The mixture is allowed to warm to -10°C with continuous stirring.

  • 1,2-Bis(trichlorosilyl)ethane is added dropwise to the stirred mixture, ensuring the reaction temperature does not exceed 20°C.

  • Following the addition, the reaction mixture is warmed to 25°C and stirred for an additional 2 hours.

  • The volatile this compound is then condensed into a cold trap (-78°C) at 30°C under reduced pressure.[1]

Work-up and Purification: The condensed product is carefully collected from the cold trap. Purity is typically assessed by Gas Chromatography (GC).

Quantitative Data
ParameterValue
Yield 65%[1]
Purity (by GC) 98.8%[1]
Reaction Time ~3 hours (including addition and stirring)
Reaction Temperature -78°C to 25°C

Reaction Pathway

LAH_Reduction 1,2-Bis(trichlorosilyl)ethane Cl3Si-CH2-CH2-SiCl3 This compound H3Si-CH2-CH2-SiH3 1,2-Bis(trichlorosilyl)ethane->this compound Reduction LAH LiAlH4 LAH->this compound Solvent di-n-butyl ether Solvent->this compound

Caption: LAH Reduction of 1,2-Bis(trichlorosilyl)ethane.

Method 2: Wurtz-Fittig Coupling

The Wurtz-Fittig reaction is a classic method for forming carbon-carbon and silicon-silicon bonds. In the context of this compound synthesis, this would involve the coupling of a silyl (B83357) halide with a dihaloethane in the presence of an alkali metal, typically sodium. While this method is conceptually straightforward, it is often plagued by side reactions and can result in lower yields.[2][3]

Conceptual Protocol

Materials:

  • A suitable silyl halide (e.g., trichlorosilane)

  • 1,2-dihaloethane (e.g., 1,2-dichloroethane)

  • Sodium metal

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dioxane)[3][4]

Procedure:

  • Finely dispersed sodium metal is suspended in the anhydrous solvent under an inert atmosphere.

  • A mixture of the silyl halide and 1,2-dihaloethane is added dropwise to the sodium suspension at a controlled temperature.

  • The reaction mixture is stirred for a specified period to allow for the coupling reaction to proceed.

  • The reaction is quenched, and the product is isolated from the reaction mixture.

Challenges: This reaction is prone to side reactions, including the formation of symmetrical alkanes and polysilanes, which can make purification difficult and lower the overall yield of the desired this compound.[3] The high reactivity of sodium metal also necessitates strict anhydrous and inert conditions.

Reaction Pathway

Wurtz_Fittig Silyl_Halide 2 R3Si-X Product R3Si-CH2-CH2-SiR3 Silyl_Halide->Product Dihaloethane X-CH2-CH2-X Dihaloethane->Product Na 2 Na Na->Product Byproduct 2 NaX

Caption: Wurtz-Fittig Coupling for this compound Synthesis.

Method 3: Grignard Reagent-Based Synthesis

Grignard reagents offer a versatile route for the formation of silicon-carbon bonds. For the synthesis of this compound, a di-Grignard reagent prepared from 1,2-dihaloethane can be reacted with a suitable chlorosilane.

Conceptual Protocol

Materials:

  • 1,2-dihaloethane (e.g., 1,2-dibromoethane)

  • Magnesium turnings

  • A suitable chlorosilane (e.g., chlorosilane or trichlorosilane)

  • Anhydrous ether solvent (e.g., diethyl ether or THF)

Procedure:

  • The di-Grignard reagent (BrMg-CH₂CH₂-MgBr) is prepared by reacting 1,2-dibromoethane (B42909) with magnesium turnings in an anhydrous ether solvent.

  • The freshly prepared di-Grignard reagent is then reacted with an excess of the chlorosilane.

  • The reaction mixture is stirred, and the progress is monitored.

  • Upon completion, the reaction is quenched, and the this compound product is isolated and purified.

Considerations: The formation of the di-Grignard reagent can be challenging, and side reactions such as elimination to form ethylene (B1197577) can occur. The reactivity of the Grignard reagent also requires strict anhydrous conditions to prevent its decomposition.

Reaction Pathway

Grignard_Synthesis DiGrignard BrMg-CH2-CH2-MgBr This compound H3Si-CH2-CH2-SiH3 DiGrignard->this compound Chlorosilane 2 H3Si-Cl Chlorosilane->this compound Byproduct 2 MgBrCl

Caption: Grignard Synthesis of this compound.

Method 4: Hydrosilylation of Vinylsilane

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a powerful and atom-economical method for forming silicon-carbon bonds. The synthesis of this compound can be envisioned through the hydrosilylation of vinylsilane with a suitable silane (B1218182), typically catalyzed by a platinum complex.

Conceptual Protocol

Materials:

  • Vinylsilane (H₂C=CHSiH₃)

  • A silane with at least one Si-H bond (e.g., silane, SiH₄)

  • Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst)

  • Anhydrous solvent (optional)

Procedure:

  • Vinylsilane and the silane are mixed in the presence of a catalytic amount of the platinum complex.

  • The reaction can be carried out neat or in a suitable anhydrous solvent.

  • The reaction mixture is stirred, often at room or slightly elevated temperature, until the reaction is complete.

  • The product is then purified, typically by distillation, to remove the catalyst and any unreacted starting materials.

Selectivity: A key challenge in this method is controlling the regioselectivity of the hydrosilylation to favor the formation of the linear this compound over its branched isomer, 1,1-disilabutane. The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution.

Reaction Pathway

Hydrosilylation Vinylsilane H2C=CH-SiH3 This compound H3Si-CH2-CH2-SiH3 Vinylsilane->this compound Silane H-SiH3 Silane->this compound Catalyst Pt Catalyst Catalyst->this compound

Caption: Hydrosilylation of Vinylsilane for this compound Synthesis.

Comparison of Synthesis Methods

MethodAdvantagesDisadvantagesTypical YieldPurity
LAH Reduction High purity and good yield. Well-established protocol.Use of highly reactive and hazardous LAH. Requires strict anhydrous conditions.65%[1]98.8%[1]
Wurtz-Fittig Coupling Conceptually simple.Prone to side reactions, leading to low yields and difficult purification.[2][3]Generally lowVariable
Grignard Reagent Versatile for C-Si bond formation.Di-Grignard formation can be difficult. Strict anhydrous conditions are essential.VariableVariable
Hydrosilylation Atom-economical. Can be highly selective with the right catalyst.Catalyst can be expensive. Regioselectivity can be an issue.Potentially highGood to excellent

Conclusion

The choice of a synthetic method for this compound depends on the specific requirements of the application, including the desired scale, purity, and the available laboratory infrastructure. The reduction of 1,2-bis(trichlorosilyl)ethane with lithium aluminum hydride stands out as a reliable method for obtaining high-purity this compound with a good yield. While alternative methods such as Wurtz-Fittig coupling , Grignard reagent-based synthesis , and hydrosilylation are conceptually viable, they often present challenges in terms of yield, purity, and reaction control. Further research and optimization of these alternative routes could, however, lead to more efficient and scalable processes for the synthesis of this important organosilicon compound. Researchers are encouraged to carefully consider the advantages and disadvantages of each method in the context of their specific research goals.

References

A Comparative Structural Analysis of 1,4-Disilabutane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the conformational preferences and structural parameters of 1,4-disilabutane and its analogues, supported by experimental and computational data.

The structural characteristics of organosilicon compounds are of fundamental interest in various fields, including materials science and medicinal chemistry. This compound (H₃Si-CH₂-CH₂-SiH₃) serves as a foundational molecule for a class of compounds where the carbon backbone is interrupted by silicon atoms. This substitution significantly influences the molecule's conformational behavior, altering bond lengths, bond angles, and torsional properties compared to their all-carbon analogue, n-butane. This guide provides a detailed comparison of the structural parameters of this compound in its different conformational states, based on gas-phase electron diffraction (GED) studies and ab initio calculations.

Conformational Analysis of this compound

Similar to n-butane, this compound can exist in two primary staggered conformations: anti and gauche. The anti conformer, with a Si-C-C-Si dihedral angle of 180°, is the more stable form. The gauche conformer is higher in energy and features a Si-C-C-Si dihedral angle of approximately 60-78°.

A combined gas-phase electron diffraction and ab initio study has revealed that in the vapor phase, this compound exists as a mixture of the anti and gauche conformers, with the anti form being predominant (approximately 76% at room temperature).

Structural Parameters

The key structural parameters for the anti and gauche conformers of this compound, as determined by gas-phase electron diffraction (GED) and supported by ab initio calculations, are summarized in the table below.

ParameterConformerGas-Phase Electron Diffraction (GED) DataAb Initio Calculation (MP2/6-31G*)
Bond Lengths (r / Å)
Si-Canti1.882(1)1.885
gauche1.885(1)1.886
C-Canti1.563(5)1.543
gauche1.563(5)1.544
Si-HBoth1.499(3)1.485
Bond Angles (∠ / °)
∠(Si-C-C)anti110.7(2)111.4
gauche114.4(5)113.8
Dihedral Angle (τ / °)
τ(Si-C-C-Si)anti180.0180.0
gauche78.5(21)68.0

Experimental and Computational Methodologies

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gaseous state. In this method, a beam of high-energy electrons is directed at a jet of the gaseous sample. The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector. This pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing the diffraction pattern, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. For conformationally flexible molecules like this compound, the experimental data is analyzed assuming a mixture of conformers, and the relative abundance of each can be determined.

Ab Initio Quantum Chemical Calculations

Ab initio (from first principles) quantum chemical calculations are theoretical methods used to solve the Schrödinger equation for a molecule to predict its electronic structure and properties. These calculations do not rely on any experimental data beyond fundamental physical constants. For the structural analysis of this compound, calculations were performed at the Møller-Plesset perturbation theory of the second order (MP2) with the 6-31G* basis set. These calculations provide optimized geometries (bond lengths, angles, and dihedral angles) and relative energies of the different conformers, which are then used to complement and refine the analysis of the experimental GED data.

Visualizing the Workflow and Structural Relationships

To better understand the process of structural determination and the interplay of different structural parameters, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis cluster_results Results Sample This compound Synthesis Purification Purification Sample->Purification GED Gas-Phase Electron Diffraction Purification->GED ScatteringData Scattering Intensity Data GED->ScatteringData Refinement Structural Refinement ScatteringData->Refinement MolecularModeling Molecular Modeling (Anti and Gauche Conformers) MolecularModeling->Refinement StructuralParameters Bond Lengths, Bond Angles, Dihedral Angles Refinement->StructuralParameters ConformerRatio Conformer Abundance Refinement->ConformerRatio

Figure 1. Experimental workflow for the structural analysis of this compound.

logical_relationship cluster_parameters Fundamental Structural Parameters cluster_conformation Molecular Conformation cluster_properties Macroscopic Properties BondLengths Bond Lengths (Si-C, C-C) DihedralAngle Dihedral Angle (τSiCCSi) BondLengths->DihedralAngle BondAngles Bond Angles (∠SiCC) BondAngles->DihedralAngle Conformers Conformers (Anti vs. Gauche) DihedralAngle->Conformers OverallShape Overall Molecular Shape Conformers->OverallShape Stability Relative Stability Conformers->Stability

A Comparative Guide to 1,4-Disilabutane and Its Alternatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1,4-disilabutane with two key alternatives, 1,1,4,4-tetramethyl-1,4-disilabutane and 1,2-bis(triethoxysilyl)ethane. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their chemical properties, synthesis, and spectral data to aid in the selection of the most suitable compound for specific research applications, particularly in materials science and as precursors for chemical vapor deposition (CVD).

Data Presentation: A Comparative Overview

The following tables summarize the key physical, spectral, and safety information for this compound and its alternatives.

Table 1: Physical and Chemical Properties

PropertyThis compound1,1,4,4-Tetramethyl-1,4-disilabutane1,2-Bis(triethoxysilyl)ethane
CAS Number 4364-07-2[1]20152-11-8[2]16068-37-4[3][4][][6][7]
Molecular Formula C₂H₁₀Si₂[1][]C₆H₁₈Si₂[1][8]C₁₄H₃₄O₆Si₂[3][][6][9]
Molecular Weight 90.27 g/mol [1][]146.38 g/mol [8]354.59 g/mol [][6][9]
Appearance Clear to straw liquid[][10]Liquid[1][2]Colorless liquid[11]
Boiling Point 45-46 °C[10]115 °C[2]119 °C[4]
Density 0.697 g/cm³0.743 g/mL[1][2]0.958 g/mL at 25 °C[4]
Refractive Index 1.4141[10]Not available1.411[4]
Flash Point -31 °C[10]20 °C[1][2]107 °C[9]

Table 2: Spectroscopic Data Summary

SpectrumThis compound1,1,4,4-Tetramethyl-1,4-disilabutane1,2-Bis(triethoxysilyl)ethane
¹H NMR (ppm) δ ≈ 3.4 (m, Si-H), 0.5 (m, Si-CH₂)δ ≈ 3.7 (m, Si-H), 0.4 (s, Si-CH₂), 0.05 (d, Si-CH₃)δ ≈ 3.81 (q, O-CH₂), 1.22 (t, CH₃), 0.6 (s, Si-CH₂)
¹³C NMR (ppm) δ ≈ -5 (Si-CH₂)δ ≈ 0 (Si-CH₂), -5 (Si-CH₃)δ ≈ 58.4 (O-CH₂), 18.3 (CH₃), 6.0 (Si-CH₂)
IR (cm⁻¹) ~2160 (Si-H stretch)[12]~2120 (Si-H stretch), ~1250 (Si-CH₃)~2975, 2885 (C-H stretch), ~1100 (Si-O-C stretch)
Mass Spec (m/z) M+ = 90M+ = 146M+ = 354

Table 3: Safety Information

HazardThis compound1,1,4,4-Tetramethyl-1,4-disilabutane1,2-Bis(triethoxysilyl)ethane
GHS Pictograms Flammable, Irritant[10]Flammable[8]Toxic, Harmful, Irritant[13]
Hazard Statements Highly flammable liquid and vapor, Causes serious eye irritation[10]Highly flammable liquid and vapor[8]Toxic if swallowed, Harmful in contact with skin, Causes eye irritation[13]
Precautionary Statements Keep away from heat/sparks/open flames. Wear protective gloves/eye protection.[10]Keep away from heat/sparks/open flames. Wear protective gloves/eye protection.[8]Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing.[13]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its alternatives are provided below. These protocols are based on established chemical principles and available literature.

Protocol 1: Synthesis of this compound

This procedure describes the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221) to this compound.

Materials:

  • 1,2-bis(trichlorosilyl)ethane

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Standard Schlenk line apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

  • Lithium aluminum hydride (a molar excess) is suspended in anhydrous diethyl ether in the flask and cooled to 0 °C using an ice bath.

  • A solution of 1,2-bis(trichlorosilyl)ethane in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is carefully quenched by the slow addition of water, followed by the addition of a 15% aqueous sodium hydroxide (B78521) solution.

  • The ethereal layer is decanted, and the solid residue is washed with fresh anhydrous diethyl ether.

  • The combined ethereal fractions are dried over anhydrous magnesium sulfate.

  • The product, this compound, is isolated by fractional distillation under a nitrogen atmosphere.

Protocol 2: Synthesis of 1,1,4,4-Tetramethyl-1,4-disilabutane

This protocol details the synthesis via a Grignard reaction.

Materials:

Procedure:

  • A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is thoroughly flame-dried and maintained under a nitrogen atmosphere.

  • Magnesium turnings and a crystal of iodine are placed in the flask.

  • A solution of 1,2-dichloroethane in anhydrous THF is added to the dropping funnel. A small amount is added to the magnesium to initiate the Grignard reaction, which is evidenced by a color change and gentle refluxing.

  • The remaining 1,2-dichloroethane solution is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the bis-Grignard reagent.

  • The reaction mixture is cooled to 0 °C, and a solution of chlorodimethylsilane in anhydrous THF is added dropwise.

  • The mixture is then stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the product is purified by distillation.

Protocol 3: Synthesis of 1,2-Bis(triethoxysilyl)ethane

This procedure is based on the hydrosilylation of vinyltriethoxysilane (B1683064).

Materials:

  • Vinyltriethoxysilane

  • Triethoxysilane

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene

  • Standard reaction setup with inert atmosphere capabilities

Procedure:

  • A Schlenk flask is charged with vinyltriethoxysilane and a catalytic amount of a platinum catalyst under a nitrogen atmosphere.

  • The mixture is heated to 60 °C.

  • Triethoxysilane is added dropwise to the stirred reaction mixture.

  • The reaction is monitored by gas chromatography to confirm the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is purified by vacuum distillation to remove any unreacted starting materials and catalyst residues.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual workflows and relationships relevant to the synthesis and application of this compound and its alternatives.

Synthesis_of_1_4_Disilabutane 1,2-bis(trichlorosilyl)ethane 1,2-bis(trichlorosilyl)ethane Reduction Reduction 1,2-bis(trichlorosilyl)ethane->Reduction LiAlH4 / Ether This compound This compound Reduction->this compound

Caption: Synthesis pathway for this compound.

Alternatives_Comparison cluster_14DSB This compound cluster_TMDSB 1,1,4,4-Tetramethyl-1,4-disilabutane cluster_BTESE 1,2-Bis(triethoxysilyl)ethane a1 High Reactivity (Si-H) b1 Increased Stability a1->b1 a2 CVD Precursor b3 Modified Precursor Properties a2->b3 c1 Sol-Gel Applications a2->c1 a3 Volatile Liquid b2 Higher Boiling Point c2 Cross-linking Agent c3 Surface Modification

Caption: Key property comparison of the organosilanes.

CVD_Workflow Organosilane Precursor Organosilane Precursor Vaporization Vaporization Organosilane Precursor->Vaporization Transport to Chamber Transport to Chamber Vaporization->Transport to Chamber Deposition on Substrate Deposition on Substrate Transport to Chamber->Deposition on Substrate High Temperature Thin Film Formation Thin Film Formation Deposition on Substrate->Thin Film Formation Device Fabrication Device Fabrication Thin Film Formation->Device Fabrication

Caption: General workflow for Chemical Vapor Deposition.

References

The Unassuming Workhorse: A Comparative Guide to 1,4-Disilabutane in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel materials, the choice of precursor is a critical decision that dictates the properties and performance of the final product. In the realm of silicon-based materials, 1,4-disilabutane emerges as a versatile, yet often overlooked, single-source precursor. This guide provides an objective comparison of this compound's performance against common alternatives in specific applications, supported by experimental data and detailed protocols, to inform your selection process.

Performance Comparison: this compound vs. Alternative Silicon Precursors

The primary application of this compound lies in the chemical vapor deposition (CVD) of silicon-containing thin films, most notably silicon carbide (SiC). Its performance is best evaluated by comparing it to other common silicon precursors used for this purpose.

The selection of a precursor significantly impacts the deposition temperature, growth rate, film quality, and stoichiometry of the resulting SiC film. While traditional methods often employ a dual-source approach with separate silicon (e.g., silane, SiH₄) and carbon (e.g., ethylene, C₂H₄) precursors, single-source precursors like this compound offer the advantage of a fixed Si:C ratio, potentially leading to more stoichiometric films.

Precursor SystemTypical Deposition Temperature (°C)Film Growth RateResulting Film PropertiesKey AdvantagesKey Disadvantages
This compound >300 (significantly lower than traditional methods)[1]ModerateCan produce silicon-rich films[1]Lower deposition temperature, single-source simplicityPotential for silicon-rich films, less studied than alternatives
1,3-Disilacyclobutane >300 lower than straight-chain counterparts[1]HighHigh-quality, stoichiometric β-SiC films[1]Lower deposition temperature, high-quality films due to strained ring structure[1]More complex synthesis compared to this compound
Silane (SiH₄) + Ethylene (C₂H₄) ~1400[1]Moderate to HighStoichiometric β-SiCWell-established process, good control over stoichiometryHigh deposition temperature, dual-source complexity
Methyltrichlorosilane (MTS) 800 - 1100HighNearly stoichiometric SiC filmsWidely used, produces high-purity filmsHigh deposition temperature, corrosive byproducts (HCl)

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and building upon existing research. Below is a representative protocol for the deposition of silicon carbide thin films using a single-source organosilane precursor like this compound via Low-Pressure Chemical Vapor Deposition (LPCVD).

Low-Pressure Chemical Vapor Deposition (LPCVD) of SiC from this compound

1. Substrate Preparation:

  • Begin with a clean silicon wafer (e.g., Si(100)).

  • Perform a standard cleaning procedure to remove organic and inorganic contaminants. A common method is the RCA clean.

  • A final dip in a dilute hydrofluoric acid (HF) solution can be used to remove the native oxide layer.

  • Dry the substrate thoroughly using a high-purity nitrogen gas stream and immediately load it into the reactor to prevent re-oxidation.

2. System Setup and Precursor Delivery:

  • The LPCVD system consists of a quartz tube furnace, a vacuum pumping system, mass flow controllers for carrier and precursor gases, and a temperature-controlled precursor delivery system.

  • This compound, being a liquid at room temperature, is placed in a stainless-steel bubbler.

  • The bubbler is heated to a controlled temperature (e.g., 20-40 °C) to generate a stable vapor pressure.

  • An inert carrier gas, such as argon (Ar) or hydrogen (H₂), is passed through the bubbler at a precisely controlled flow rate to transport the precursor vapor to the reaction chamber.

3. Deposition Process:

  • The cleaned substrate is placed on a graphite (B72142) susceptor inside the quartz tube furnace.

  • The reactor is evacuated to a base pressure of less than 10 mTorr.

  • The furnace is heated to the desired deposition temperature. For this compound, this can be significantly lower than for traditional precursors, in the range of 700-1000°C.[1]

  • Once the temperature is stable, the carrier gas flow through the this compound bubbler is initiated.

  • The reactor pressure is maintained at a constant value (e.g., 1-10 Torr) by adjusting the throttle valve.

  • The deposition time is determined by the desired film thickness and the calibrated growth rate.

4. Post-Deposition:

  • Upon completion of the deposition, the precursor flow is stopped, and the reactor is purged with the carrier gas.

  • The furnace is turned off and allowed to cool to room temperature under a continuous flow of the inert gas.

  • Once at room temperature, the reactor is vented to atmospheric pressure with the inert gas, and the coated substrate is removed.

5. Film Characterization:

  • The deposited SiC film is then characterized using various techniques to determine its properties:

    • Scanning Electron Microscopy (SEM): To analyze the surface morphology and film thickness.

    • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.

    • X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES): To determine the elemental composition and stoichiometry (Si:C ratio).

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds and assess film quality.

Visualizing the Processes

To better understand the chemical transformations and experimental procedures, the following diagrams are provided.

Thermal_Decomposition_of_1_4_Disilabutane This compound This compound Intermediate_Radicals Intermediate Radicals (e.g., •SiH₂CH₂CH₂SiH₃) This compound->Intermediate_Radicals Thermal Energy Ethylene Ethylene Intermediate_Radicals->Ethylene Ethylsilane Ethylsilane Intermediate_Radicals->Ethylsilane SiC_Film SiC_Film Intermediate_Radicals->SiC_Film Surface Reactions Other_Products Other Gaseous Products (e.g., H₂, SiH₄) Intermediate_Radicals->Other_Products

Thermal Decomposition Pathway of this compound.

CVD_Experimental_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning System_Setup LPCVD System Setup (Evacuation, Heating) Substrate_Cleaning->System_Setup Precursor_Introduction Introduce this compound Vapor with Carrier Gas System_Setup->Precursor_Introduction Deposition_Process Film Growth on Heated Substrate Precursor_Introduction->Deposition_Process Cool_Down Cool Down under Inert Atmosphere Deposition_Process->Cool_Down Characterization Film Characterization (SEM, XRD, XPS) Cool_Down->Characterization

General Experimental Workflow for SiC Deposition via LPCVD.

Relevance to Drug Development Professionals

While the direct application of this compound is in materials science, the resulting silicon carbide films have significant potential in the biomedical field. SiC is a biocompatible and chemically inert material, making it an excellent candidate for coatings on medical implants and devices.[2][3][4] For professionals in drug development, understanding the synthesis of such advanced materials is crucial for:

  • Developing Novel Drug Delivery Systems: Organosilicon compounds, in general, are explored for creating carriers for targeted and controlled drug release.[1][5][6] While this compound is not directly used for this, the principles of organosilicon chemistry are relevant.

  • Improving Biocompatibility of Implants: SiC coatings can enhance the biocompatibility of metallic implants, reducing the risk of rejection and improving long-term performance.[2][3][4]

  • Fabricating Advanced Biosensors: The semiconductor properties of SiC, combined with its biocompatibility, make it a promising material for the development of robust and stable biosensors for diagnostics and monitoring.[2]

References

Safety Operating Guide

Proper Disposal of 1,4-Disilabutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of reactive chemical reagents like 1,4-Disilabutane are critical for ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety information and a step-by-step operational plan for the proper management and disposal of this compound, a highly flammable and reactive organohydrosilane. Adherence to these procedures is paramount for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that causes serious eye irritation.[1] It is also reactive with moisture, acids, alcohols, and oxidizing agents.[1] Vapors may ignite spontaneously if heated or subjected to static discharge.[1] Therefore, all handling and disposal procedures must be conducted with stringent safety measures in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[1]

  • Hand Protection: Neoprene or nitrile rubber gloves are required.[1]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing must be worn.

  • Respiratory Protection: All operations should be performed in a well-ventilated chemical fume hood.[1] If there is a risk of inhalation, a NIOSH-certified organic vapor respirator is recommended.[1]

Engineering Controls:

  • Work must be conducted in a chemical fume hood with proper ventilation.[1]

  • An emergency eyewash station and safety shower must be readily accessible.[1]

  • Use explosion-proof electrical equipment and non-sparking tools.[1]

  • Ensure proper grounding and bonding of containers and equipment to prevent static discharge.[1]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₂H₁₀Si₂Gelest SDS
Molecular Weight 90.27 g/mol Gelest SDS
Appearance Clear liquidGelest SDS
Boiling Point 45-46 °CGelest SDS
Flash Point -31 °CGelest SDS
Auto-ignition Temperature 152 °CGelest SDS
Specific Gravity 0.70Gelest SDS

Experimental Protocol: Laboratory-Scale Deactivation (Quenching)

For small quantities of residual this compound, a controlled deactivation (quenching) procedure via alcoholysis is recommended before final disposal. This procedure must be performed with extreme caution due to the evolution of flammable hydrogen gas.

Objective: To safely neutralize the reactive Si-H bonds of this compound by converting them to less reactive alkoxy-silane derivatives.

Materials:

  • This compound waste

  • Anhydrous isopropanol (B130326)

  • Anhydrous ethanol (B145695)

  • Anhydrous methanol

  • Deionized water

  • An inert solvent for dilution (e.g., heptane (B126788) or toluene)

  • Three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to a bubbler or a fume hood exhaust.

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Appropriate syringes and cannulas for inert atmosphere transfers.

Procedure:

  • Preparation:

    • Ensure all glassware is dry and purged with an inert gas (Nitrogen or Argon).

    • The entire procedure must be carried out in a certified chemical fume hood.

    • Place the three-necked flask in a secondary container and an ice bath on a magnetic stirrer.

  • Dilution:

    • Under an inert atmosphere, dilute the this compound waste with an equal volume of a dry, inert solvent like heptane or toluene (B28343) in the reaction flask. This helps to control the reaction rate and dissipate heat.

  • Controlled Alcoholysis (Quenching):

    • Fill the dropping funnel with anhydrous isopropanol.

    • While stirring the diluted this compound solution and maintaining the temperature with the ice bath, add the isopropanol dropwise very slowly.

    • CAUTION: The reaction will produce hydrogen gas, which is highly flammable. Ensure the gas outlet is properly vented into the fume hood exhaust. Monitor for bubbling as an indicator of the reaction.

    • Control the addition rate to maintain a gentle evolution of gas and to keep the reaction temperature below 40°C.

    • Once the gas evolution subsides with the addition of isopropanol, continue stirring for at least 30 minutes to ensure complete reaction.

  • Sequential Quenching (Optional but Recommended for Complete Deactivation):

    • After the reaction with isopropanol is complete, slowly add an equal volume of anhydrous ethanol in a similar dropwise manner.

    • Following the ethanol addition, slowly add an equal volume of anhydrous methanol.

    • Finally, very cautiously add deionized water dropwise to quench any remaining reactive species. Observe for any gas evolution.

  • Verification and Final Disposal:

    • Once no more gas evolution is observed upon the addition of water, allow the mixture to stir for an additional hour at room temperature to ensure the reaction is complete.

    • The resulting mixture, containing less reactive siloxane and alkoxy-silane byproducts, can now be collected in a designated hazardous waste container for halogen-free organic solvents.

    • Label the waste container appropriately, detailing the contents and the neutralization process.

    • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Phase 1: Preparation & Safety cluster_deactivation Phase 2: Chemical Deactivation (Quenching) cluster_disposal Phase 3: Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood InertAtmosphere Set up Reaction Under Inert Atmosphere FumeHood->InertAtmosphere Dilute Dilute this compound with Inert Solvent InertAtmosphere->Dilute Cool Cool Reaction Vessel in an Ice Bath Dilute->Cool AddIPA Slowly Add Isopropanol (Monitor Gas Evolution) Cool->AddIPA AddEtOH Sequentially Add Ethanol AddIPA->AddEtOH AddMeOH Sequentially Add Methanol AddEtOH->AddMeOH AddWater Cautiously Add Water AddMeOH->AddWater Verify Ensure Reaction is Complete (No Gas Evolution) AddWater->Verify Collect Collect Neutralized Waste in Labeled Hazardous Waste Container Verify->Collect ContactEHS Arrange for Professional Disposal (Contact EHS) Collect->ContactEHS

Caption: Logical workflow for the safe disposal of this compound.

Alternative Disposal Method: Incineration

For larger quantities or when laboratory-scale deactivation is not feasible, the primary recommended disposal method is incineration.[1] This must be carried out in a licensed and properly equipped hazardous waste incinerator. Do not attempt to incinerate this material in a standard laboratory setting. The waste must be securely packaged in a compatible, sealed container, clearly labeled with its contents and associated hazards, and collected by a certified hazardous waste management company.

Spill Management

In the event of a spill, eliminate all ignition sources immediately.[1] Evacuate the area. Contain the spill using dikes or absorbents like sand or vermiculite. Do not use combustible materials. Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[1] Ensure adequate ventilation.

By following these detailed procedures, researchers and laboratory personnel can safely manage and dispose of this compound, minimizing risks and ensuring compliance with safety regulations. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 1,4-Disilabutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 1,4-Disilabutane (CAS No. 4364-07-2). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with this highly flammable and reactive compound.

Hazard Summary

This compound is a highly flammable liquid and vapor that can cause serious eye irritation.[1] It may also cause skin and respiratory tract irritation.[1][2] Vapors of this compound have been reported to ignite spontaneously upon contact with air and can form explosive mixtures with air.[1][2] The compound reacts with water and is incompatible with acids, alcohols, and oxidizing agents.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. All personnel must be trained in the proper use and limitations of their protective equipment.

Protection TypeRequired EquipmentKey Specifications & Best Practices
Eye & Face Protection Chemical Splash GogglesMust be tightly fitting. Contact lenses should not be worn when handling this chemical.[1][3]
Skin & Body Protection Chemical-Resistant GlovesNeoprene or nitrile rubber gloves are recommended.[1][3]
Flame-Retardant Lab CoatA lab coat made of a material like Nomex® should be worn over cotton clothing. The lab coat must be fully buttoned.
Full-Length Pants & Closed-Toe ShoesPants and shoes must cover the legs and entire foot to prevent any skin exposure.
Respiratory Protection NIOSH-Approved RespiratorRequired where exposure through inhalation may occur. A full-face respirator with an organic vapor/acid gas cartridge is recommended if working outside of a certified chemical fume hood or if exposure limits may be exceeded.[1]

Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound. However, for the related compound Silane, the following limits are recommended and should be used as a guideline:

OrganizationExposure Limit (Time-Weighted Average)
NIOSH5 ppm (10-hour workshift)
ACGIH5 ppm (8-hour workshift)

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for safety. The following diagram outlines the key steps for handling this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials & Check Equipment prep_setup->prep_materials handle_transfer Inert Atmosphere Transfer prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Reaction Complete emergency_spill Spill Response handle_reaction->emergency_spill emergency_fire Fire Response handle_reaction->emergency_fire emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose

Caption: A workflow diagram for the safe handling of this compound.

Step-by-Step Handling Procedures

Preparation:

  • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

  • Work Area Setup: All handling of this compound must be conducted in a certified chemical fume hood. Ensure the fume hood is functioning correctly.

  • Grounding: Ensure all containers and receiving equipment are properly grounded to prevent static discharge.[1]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.[1] Have a Class B dry chemical or CO2 fire extinguisher nearby. Do not use water-based extinguishers.

Chemical Handling:

  • Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[3]

  • Use Non-Sparking Tools: Use only non-sparking tools for all operations to avoid ignition sources.[1]

  • Transfer: When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation.

Spill and Emergency Procedures:

  • Spill: In case of a spill, evacuate the area.[4] Contain the spill with an inert absorbent material like dry sand or vermiculite.[2] Do not use water. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

  • Fire: For a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Do not use a direct stream of water.[1]

  • Personal Exposure:

    • Eyes: Immediately flush eyes with water for at least 15 minutes and seek medical attention.[1]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in separate, appropriately labeled, and sealed containers.

  • Disposal Method: this compound may be incinerated.[1][3] Dispose of the waste through a licensed waste disposal facility in accordance with local and national regulations.[1][3] Do not dispose of waste into the sewer system.[1]

  • Empty Containers: Handle empty containers with care as they may contain flammable residual vapors.[1][3]

References

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